Ethyl 3-cyano-2-phenylpropanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-cyano-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)11(8-9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZDAIPLXIWVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576666 | |
| Record name | Ethyl 3-cyano-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6840-18-2 | |
| Record name | Ethyl 3-cyano-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to the Synthesis and Properties of Ethyl 3-cyano-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This compound is a multifaceted organic compound that serves as a crucial intermediary in a wide array of synthetic applications. Its unique molecular architecture, featuring a reactive cyano group, an ester, and a phenyl ring, makes it an invaluable precursor for the synthesis of diverse, biologically active molecules. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and applications, offering practical insights for professionals in drug discovery, agrochemical research, and materials science.[1] The strategic placement of its functional groups allows for a variety of chemical transformations, positioning it as a cornerstone in the development of novel pharmaceuticals and fine chemicals.[1]
Strategic Synthesis of this compound
The synthesis of this compound can be efficiently achieved through several established organic reactions. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability. Here, we delve into the two primary and most effective methods: the Knoevenagel Condensation and the Michael Addition.
Knoevenagel Condensation: A Classic Approach to C-C Bond Formation
The Knoevenagel condensation is a powerful reaction for forming carbon-carbon bonds. It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.[2] In the context of synthesizing the unsaturated precursor to our target molecule, ethyl 2-cyano-3-phenylpropenoate, this method is highly efficient.
Causality Behind Experimental Choices:
-
Reactants: Benzaldehyde is the chosen aldehyde due to the desired phenyl group in the final product. Ethyl cyanoacetate is the active methylene compound, providing the cyano and ethyl ester functionalities.
-
Catalyst: A weak base like piperidine or a modern catalyst such as diisopropylethylammonium acetate (DIPEAc) is employed to deprotonate the ethyl cyanoacetate, forming a resonance-stabilized enolate.[2][3] This enolate is nucleophilic enough to attack the benzaldehyde but not so basic as to cause unwanted side reactions.
-
Solvent and Temperature: The reaction is typically carried out in a non-polar solvent like hexane or benzene at a moderately elevated temperature (50-70°C) to facilitate the reaction and the subsequent dehydration step.[2][3]
Experimental Protocol: Knoevenagel Condensation for Ethyl 2-cyano-3-phenylpropenoate
-
To a solution of benzaldehyde (10 mmol) and ethyl cyanoacetate (11 mmol) in hexane (20 mL), add a catalytic amount of diisopropylethylammonium acetate (0.1 mmol).[3]
-
Heat the reaction mixture to 65-70°C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, ethyl 2-cyano-3-phenylpropenoate, will precipitate out of the solution.
-
Filter the solid product and wash with cold hexane.
-
Further purification can be achieved by recrystallization from ethanol.
The subsequent step to obtain this compound involves the selective reduction of the carbon-carbon double bond of the propenoate derivative. This can be achieved through catalytic hydrogenation using a palladium-on-carbon catalyst or by using a reducing agent like sodium borohydride in the presence of a nickel(II) salt.
Michael Addition: A Versatile Conjugate Addition
The Michael addition, or conjugate addition, is another cornerstone of C-C bond formation.[4] This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[4][5] For the synthesis of this compound, the enolate of ethyl cyanoacetate can act as the Michael donor, and a suitable phenyl-containing Michael acceptor would be required. A more direct approach involves the conjugate addition of a cyanide source to ethyl cinnamate.
Causality Behind Experimental Choices:
-
Reactants: Ethyl cinnamate serves as the Michael acceptor, providing the phenyl group and the ethyl propanoate backbone. A nucleophilic cyanide source, such as sodium cyanide or trimethylsilyl cyanide, acts as the Michael donor.
-
Catalyst/Solvent: The reaction is often carried out in a polar aprotic solvent like DMF or DMSO to facilitate the dissolution of the cyanide salt and promote the nucleophilic attack. A phase-transfer catalyst can also be employed to enhance the reaction rate.
-
Temperature: The reaction is typically performed at room temperature or with gentle heating to ensure a controlled reaction.
Experimental Protocol: Michael Addition for this compound
-
In a round-bottom flask, dissolve ethyl cinnamate (10 mmol) in DMF (20 mL).
-
Add sodium cyanide (12 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding a dilute acid solution (e.g., 1M HCl) to neutralize the excess cyanide.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6731-58-4 | [6] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][6] |
| Molecular Weight | 203.24 g/mol | [1][6] |
| IUPAC Name | ethyl 2-cyano-3-phenylpropanoate | [6] |
| Solubility | Good solubility in organic solvents | [1] |
| Storage | Store at 0-8°C | [1] |
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons (multiplet), and the aliphatic protons of the propanoate backbone. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the nitrile carbon, aromatic carbons, and the aliphatic carbons. |
| FTIR (cm⁻¹) | Strong absorption band for the C≡N stretch (around 2240 cm⁻¹), a strong C=O stretch for the ester (around 1735 cm⁻¹), and bands for aromatic C-H and C=C bonds. |
| Mass Spectrometry (m/z) | Predicted [M+H]⁺ at 204.10192 and [M+Na]⁺ at 226.08386.[7] |
Reactivity and Applications in Synthesis
This compound is a versatile intermediate due to the presence of multiple reactive sites. The cyano and ester groups can be hydrolyzed or reduced, and the α-carbon can be deprotonated to form a nucleophile for further C-C bond formation.
Its primary applications lie in its role as a building block for more complex molecules:
-
Pharmaceuticals: It is a key starting material for the synthesis of various biologically active compounds, making it valuable in drug discovery and development.[1]
-
Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides, contributing to the development of effective crop protection agents.[1]
-
Materials Science: It serves as a monomer or an additive in the production of specialty polymers and resins, enhancing the properties of coatings and adhesives.[1]
-
Research and Development: It is widely used in academic and industrial research to explore new chemical reactions and synthetic methodologies.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H302+H312: Harmful if swallowed or in contact with skin.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H332: Harmful if inhaled.[6]
-
H335: May cause respiratory irritation.[6]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
This compound is a compound of significant interest to the scientific community due to its versatile reactivity and broad range of applications. The synthetic routes of Knoevenagel condensation and Michael addition provide reliable and efficient methods for its preparation. A thorough understanding of its physicochemical properties and safe handling procedures is crucial for its effective utilization in the laboratory and in industrial settings. As research continues to uncover new applications for this valuable building block, its importance in the fields of medicine, agriculture, and materials science is set to grow.
References
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MDPI. (n.d.). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl (2E)-2-cyano-3-phenyl-2-propenoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-cyano-3-phenylpropanoate (C12H13NO2). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228103, Ethyl 2-cyano-3-phenylpropanoate. Retrieved from [Link]
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Chemsrc. (n.d.). Ethyl 3-phenylpropanoate | CAS#:2021-28-5. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. Retrieved from [Link]
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TSI Journals. (n.d.). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. Retrieved from [Link]
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SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of Ethyl 3-Aryl-2-cyanoacrylates with N,N-Disubstituted Malonamides: Synthesis and Properties of Stable Michael Adducts. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, March 23). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
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ResearchGate. (2016, October 11). Can anyone suggest an article that describes the procedure of preparing Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate?. Retrieved from [Link]
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Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
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ResearchGate. (2024, June). (PDF) Ethyl Cyanoacetate Reactions. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 3-cyano-2-phenylpropanoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-cyano-2-phenylpropanoate, a versatile organic compound, holds a significant position as a key building block in the landscape of synthetic and medicinal chemistry. Its unique molecular architecture, featuring a cyano group, a phenyl ring, and an ester functionality, makes it a highly valuable precursor for the synthesis of a diverse array of complex molecules, including biologically active compounds. This guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, mechanistic insights, applications in drug discovery, and analytical characterization.
Core Compound Identification
CAS Number: 6840-18-2[1]
Molecular Structure:
IUPAC Name: this compound[2]
Molecular Formula: C₁₂H₁₃NO₂[2]
Molecular Weight: 203.24 g/mol [2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for its handling, reaction setup, and predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 6840-18-2 | [1] |
| Molecular Formula | C₁₂H₁₃NO₂ | [2] |
| Molecular Weight | 203.24 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Solubility | Soluble in organic solvents | [5] |
Synthesis of this compound: The Knoevenagel Condensation
The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, benzaldehyde.
Experimental Protocol
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization. If precipitation does not occur, pour the mixture into a beaker of ice water with stirring.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry to afford this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism: Knoevenagel Condensation
The Knoevenagel condensation proceeds through a series of well-defined steps, initiated by the basic catalyst.
-
Enolate Formation: The basic catalyst (piperidine) abstracts an acidic α-proton from ethyl cyanoacetate, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated to yield a β-hydroxy adduct (an aldol).
-
Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final, stable α,β-unsaturated product, this compound.
Mechanistic Diagram
Caption: Synthetic pathway to dihydropyridine drugs.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
| ~3.2 | Multiplet | 2H | -CH-CH₂ -Ph |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~4.5 | Multiplet | 1H | -CH (CN)- |
| ~7.3 | Multiplet | 5H | Aromatic protons (-C₆H₅ ) |
Note: Actual chemical shifts may vary slightly depending on the solvent and instrument.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -O-CH₂-CH₃ |
| ~38 | -CH-CH₂ -Ph |
| ~45 | -CH (CN)- |
| ~63 | -O-CH₂ -CH₃ |
| ~117 | -C ≡N |
| ~128-130 | Aromatic C H |
| ~135 | Aromatic ipso-C |
| ~165 | C =O (Ester) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2250 | C≡N (Nitrile) |
| ~1740 | C=O (Ester) |
| ~3030 | C-H (Aromatic) |
| ~2980 | C-H (Aliphatic) |
| ~1600, 1495 | C=C (Aromatic ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 203
-
Key Fragments: Loss of the ethoxy group (-OCH₂CH₃), loss of the cyano group (-CN), and fragments corresponding to the benzyl and phenyl groups.
Conclusion
This compound is a cornerstone intermediate in organic synthesis with significant implications for drug discovery and development. Its straightforward synthesis via the Knoevenagel condensation, coupled with its versatile reactivity, allows for the efficient construction of complex molecular scaffolds, most notably the 1,4-dihydropyridine core found in important calcium channel blockers. A thorough understanding of its synthesis, reaction mechanisms, and analytical characterization, as detailed in this guide, is crucial for its effective utilization in research and pharmaceutical applications.
References
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PubChem. Ethyl 2-cyano-3-phenylpropanoate. [Link]
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Wikipedia. Hantzsch pyridine synthesis. [Link]
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PubChem. Ethyl 2-cyano-3-phenylpropanoate. [Link]
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PubMed. Nimodipine: synthesis and metabolic pathway. [Link]
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PubChem. Ethyl 2-cyano-3-phenylpropanoate. [Link]
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PubChem. Nimodipine. [Link]
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Spectroscopic Data of Ethyl 3-cyano-2-phenylpropanoate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-cyano-2-phenylpropanoate (CAS No: 6731-58-4), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the structural elucidation, purity assessment, and quality control of this compound.
Introduction
This compound, with the molecular formula C₁₂H₁₃NO₂, is a chiral ester containing a nitrile group.[1] Its structure presents interesting features for spectroscopic analysis, including a stereocenter at the α-carbon, an aromatic ring, and two distinct functional groups (ester and nitrile). Understanding the characteristic spectroscopic signatures of this molecule is fundamental for its application in the synthesis of more complex chemical entities. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS data for this compound.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly correlate with its spectroscopic data. The following diagram illustrates the molecular structure and the numbering scheme used for the interpretation of the spectroscopic data.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Data: [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3030 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~2250 | Medium | C≡N stretch (nitrile) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretches |
| ~1200 | Strong | C-O stretch (ester) |
Interpretation:
-
C-H Stretches (~3030 and ~2980 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching.
-
Nitrile Stretch (~2250 cm⁻¹): The sharp, medium intensity peak in this region is a clear indication of the C≡N triple bond of the nitrile group.
-
Ester Carbonyl Stretch (~1740 cm⁻¹): The strong absorption band is characteristic of the C=O double bond in the ester functional group.
-
Aromatic C=C Stretches (~1600-1450 cm⁻¹): The multiple weak to medium bands in this region are typical for the carbon-carbon double bond stretching vibrations within the phenyl ring.
-
Ester C-O Stretch (~1200 cm⁻¹): The strong absorption is due to the stretching vibration of the C-O single bond of the ester.
Experimental Protocol for ATR-IR Spectroscopy
Caption: Workflow for ATR-IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Mass Spectrometry Data: [1]
-
Molecular Ion (M⁺): m/z = 203.09
-
Major Fragments (m/z): 158, 130, 103, 91, 77
Interpretation of Fragmentation Pattern:
The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for esters and aromatic compounds.
-
m/z = 158: Loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the molecular ion.
-
m/z = 130: Loss of the entire ester group (-COOCH₂CH₃, 73 Da) from the molecular ion.
-
m/z = 103: Cleavage of the bond between the α and β carbons, leading to the formation of a benzyl cyanide radical cation.
-
m/z = 91: Formation of the tropylium ion (C₇H₇⁺), a very common and stable fragment for compounds containing a benzyl group.
-
m/z = 77: Formation of the phenyl cation (C₆H₅⁺) from the loss of a hydrogen atom from the benzene ring.
The fragmentation of related 3-phenylpropenoates has been shown to proceed through the formation of a benzopyrylium intermediate, which could also play a role in the fragmentation of the title compound. [2]
Experimental Protocol for GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Conclusion
The spectroscopic data presented in this guide provide a detailed and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (ester and nitrile), and the mass spectrum provides the molecular weight and a plausible fragmentation pattern. These data, along with the provided experimental protocols, serve as a reliable reference for researchers working with this compound, ensuring its correct identification and quality assessment in various applications.
References
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PubChem. Ethyl 2-cyano-3-phenylpropanoate. National Center for Biotechnology Information. [Link]
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Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. [Link]
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The Strategic Utility of Ethyl 3-Cyano-2-Phenylpropanoate in Medicinal Chemistry: A Technical Guide
In the landscape of modern drug discovery and development, the efficient construction of novel molecular architectures with potential therapeutic applications is paramount. Ethyl 3-cyano-2-phenylpropanoate, a versatile and highly functionalized building block, has emerged as a key precursor in the synthesis of a variety of medicinally relevant compounds. This technical guide provides an in-depth exploration of the synthesis and application of this valuable intermediate, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.
Introduction: The Molecular Versatility of this compound
This compound (CAS No: 6731-58-4) is an organic compound featuring a strategic combination of functional groups: an ethyl ester, a nitrile, and a phenyl group.[1] This unique arrangement provides multiple reactive sites, allowing for a diverse range of chemical transformations. Its true value in medicinal chemistry lies in its role as a masked β-amino acid derivative and its ability to participate in cyclization reactions to form heterocyclic scaffolds, which are prevalent in many approved drugs.[2]
The presence of the nitrile and ester groups allows for the construction of pyrimidine and other heterocyclic systems, which are known to exhibit a wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial properties. The phenyl group can be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.
Synthesis of this compound: A Two-Step, One-Pot Approach
The most efficient and scalable synthesis of this compound involves a two-step process that can be conveniently performed in a single reaction vessel. This approach begins with a Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate to form the unsaturated intermediate, ethyl 2-cyano-3-phenylpropenoate, followed by an in-situ catalytic hydrogenation to yield the desired saturated product.
Knoevenagel Condensation: Formation of the α,β-Unsaturated Intermediate
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[3] In this case, the active hydrogen compound is ethyl cyanoacetate, and the carbonyl compound is benzaldehyde. The reaction is typically catalyzed by a weak base, such as piperidine.
Catalytic Hydrogenation: Saturation of the Carbon-Carbon Double Bond
The subsequent step involves the reduction of the carbon-carbon double bond of the propenoate intermediate. Catalytic hydrogenation is the method of choice for this transformation, offering high yields and clean conversion.[4] A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common and effective option.[3]
Visualizing the Synthetic Workflow
Caption: One-pot synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a well-established procedure for the synthesis of related alkyl cyanoacetates and provides a reliable method for the gram-scale preparation of this compound.[3]
Materials:
-
Benzaldehyde (freshly distilled)
-
Ethyl cyanoacetate
-
Piperidine
-
Glacial acetic acid
-
10% Palladium on carbon (Pd/C)
-
Benzene
-
10% Sodium chloride solution
-
Hydrogen gas supply
-
Low-pressure hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
To a suitable pressure vessel for a low-pressure hydrogenation apparatus, add benzaldehyde (0.5 mole), ethyl cyanoacetate (0.5 mole), 10% Pd/C (1.0 g), and glacial acetic acid (80 mL).
-
Prepare a solution of piperidine (0.02 mole) in glacial acetic acid (20 mL) and add it to the reaction vessel.
-
Immediately connect the vessel to the hydrogenation apparatus.
-
Evacuate the vessel and fill it with hydrogen gas. Repeat this process twice to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen to 1-2 atm (15-30 psi) and begin vigorous shaking or stirring.
-
The reaction is exothermic, and the uptake of hydrogen should be monitored. The theoretical amount of hydrogen (0.5 mole) should be consumed within 1-2 hours.
-
Once the hydrogen uptake ceases, vent the apparatus and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the reaction vessel and the filter cake with benzene (50 mL).
-
Transfer the filtrate to a separatory funnel and wash with two 50-mL portions of 10% sodium chloride solution, followed by three 25-mL portions of water.
-
Extract the aqueous washings with three 10-mL portions of benzene.
-
Combine all the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Trustworthiness of the Protocol: This one-pot, two-step procedure is self-validating as the initial Knoevenagel condensation is driven to completion by the immediate consumption of the unsaturated intermediate in the hydrogenation step. The progress of the reaction can be easily monitored by the uptake of hydrogen gas, providing a clear endpoint.
Application in the Synthesis of Medicinally Relevant Pyrimidine Scaffolds
One of the most significant applications of this compound in medicinal chemistry is its use as a precursor for the synthesis of substituted pyrimidines. Pyrimidine derivatives are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticonvulsant, anticancer, and anti-inflammatory properties.[5][6]
The reaction of this compound with a compound containing a guanidino or thiourea moiety leads to the formation of a dihydropyrimidine ring system. This reaction is a variation of the well-known Biginelli reaction.
Synthesis of 4,6-Diamino-5-phenyl-1,2-dihydropyrimidine-2-thione
A key example of this application is the synthesis of 4,6-diamino-5-phenyl-1,2-dihydropyrimidine-2-thione, a scaffold that has been investigated for its potential as an anticonvulsant agent.[7][8] This synthesis is achieved by the cyclocondensation of this compound with thiourea in the presence of a base.
Visualizing the Synthetic Workflow
Caption: Synthesis of a pyrimidine scaffold from the precursor.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of the pyrimidine derivative from this compound.
Materials:
-
This compound
-
Thiourea
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add this compound (1 equivalent) and thiourea (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., acetic acid or HCl) to a pH of 6-7.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial to deprotonate the active methylene group of the precursor and to facilitate the cyclization reaction. The reaction is carried out under reflux to provide the necessary activation energy for the condensation and cyclization steps. Acidification during workup is necessary to neutralize the basic reaction mixture and precipitate the final product.
Data Summary
Table 1: Synthesis of this compound
| Step | Reaction Type | Key Reagents | Catalyst | Typical Yield | Reference |
| 1 | Knoevenagel Condensation | Benzaldehyde, Ethyl Cyanoacetate | Piperidine | High (in-situ) | [3] |
| 2 | Catalytic Hydrogenation | Ethyl 2-cyano-3-phenylpropenoate | 10% Pd/C | 94-96% | [3] |
Table 2: Synthesis of 4,6-Diamino-5-phenyl-1,2-dihydropyrimidine-2-thione
| Reaction Type | Key Reagents | Base | Solvent | Typical Reaction Time | Reference |
| Cyclocondensation | This compound, Thiourea | Sodium Ethoxide | Ethanol | 4-8 hours | General procedure based on similar syntheses |
Conclusion
This compound is a highly valuable and versatile precursor in medicinal chemistry. Its efficient one-pot synthesis and the presence of multiple reactive functional groups make it an ideal starting material for the construction of complex and medicinally relevant molecules. The ability to readily form substituted pyrimidine scaffolds, which are known to possess a wide range of biological activities, highlights the strategic importance of this compound in drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
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Abbass, E. M., Khalil, A. K., & El-Naggar, A. M. (2020). Eco-friendly synthesis of novel pyrimidine derivatives as potential anticancer agents. Journal of Heterocyclic Chemistry, 57(7), 2895-2905. Available from: [Link]
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Myriagkou, M., Papakonstantinou, E., Deligiannidou, G.-E., Patsilinakos, A., Kontogiorgis, C., & Pontiki, E. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6614. Available from: [Link]
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Wikipedia. (2023, December 28). Sodium cyanoborohydride. In Wikipedia. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine derivatives through using ethyl.... Retrieved from [Link]
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El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2014). Synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives as potent antioxidant agents. Arabian Journal of Chemistry, 7(5), 827-834. Available from: [Link]
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Arote, R. B., & Jain, S. S. (2021). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. International Journal of Pharmaceutical Sciences and Research, 12(8), 4334-4340. Available from: [Link]
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Amini, M., Shafaroodi, H., Gholipour, A., & Iman, M. (2018). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Pharmaceutical Sciences, 24(2), 114-122. Available from: [Link]
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Pisoschi, C. G., Negres, S., Pop, A., & Stanculescu, I. (2021). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 26(11), 3354. Available from: [Link]
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Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2016). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Iranian Journal of Pharmaceutical Research, 15(4), 747-757. Available from: [Link]
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Słoczyńska, K., Pękala, E., Wesołowska, A., & Pańcewicz-Sarganek, E. (2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 26(23), 7311. Available from: [Link]
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Tiew, T. H., El-Kashef, H., & Jasinski, J. P. (2015). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o703-o704. Available from: [Link]
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fundamental reactivity of Ethyl 3-cyano-2-phenylpropanoate
An In-Depth Technical Guide to the Fundamental Reactivity of Ethyl 3-Cyano-2-Phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile scaffold in modern organic synthesis, prized for its unique combination of reactive functional groups. This guide provides a comprehensive exploration of its fundamental reactivity, offering insights into its synthesis, manipulation, and application as a key building block for complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1] We will delve into the nuanced reactivity of the nitrile and ester moieties, the strategic importance of the acidic α-proton, and the various synthetic transformations this compound can undergo. This document is intended to serve as a practical resource for researchers, providing not only theoretical understanding but also actionable experimental protocols.
Introduction: The Strategic Value of this compound
This compound, with the chemical formula C₁₂H₁₃NO₂, is a bifunctional molecule featuring a nitrile, an ester, and a phenyl group attached to a propane backbone.[2] Its structure presents a fascinating interplay of electron-withdrawing groups that dictate its chemical behavior. The strategic placement of the cyano and ethoxycarbonyl groups on the same carbon atom significantly acidifies the α-proton, making it a focal point for a variety of carbon-carbon bond-forming reactions. This unique structural arrangement underpins its utility as a versatile intermediate in the synthesis of a wide array of organic compounds.[1] Its stability under standard laboratory conditions and good solubility in common organic solvents further enhance its appeal to synthetic chemists.[1]
Molecular Structure:
Caption: Structure of this compound.
Synthesis of the Core Scaffold
The primary and most efficient route to this compound involves a two-step sequence commencing with a Knoevenagel condensation, followed by a selective reduction.
Step 1: Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated.[3][4] In this context, the active methylene compound is ethyl cyanoacetate, and the carbonyl compound is benzaldehyde.
The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt like ammonium acetate, which facilitates the deprotonation of ethyl cyanoacetate to form a resonance-stabilized carbanion.[5][6] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The subsequent dehydration of the aldol-type intermediate is often driven by azeotropic removal of water, typically using a Dean-Stark apparatus with a suitable solvent like benzene or toluene.[5]
Reaction Scheme:
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of Ethyl 2-cyano-3-phenylpropenoate
-
To a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), piperidine (0.1 eq), and acetic acid (0.1 eq) in toluene.[5]
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue heating until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by recrystallization or column chromatography to yield ethyl 2-cyano-3-phenylpropenoate.[5]
Step 2: Selective Reduction of the Alkene
The resulting α,β-unsaturated product, ethyl 2-cyano-3-phenylpropenoate, can be selectively reduced at the carbon-carbon double bond to yield the target molecule. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This method is highly efficient and typically proceeds with high chemoselectivity, leaving the nitrile and ester groups intact.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve ethyl 2-cyano-3-phenylpropenoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) in a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
The Reactivity Landscape
The reactivity of this compound is dominated by the interplay of its three key functional components: the acidic α-proton, the electrophilic nitrile carbon, and the electrophilic ester carbonyl carbon.
The Acidic α-Proton: A Gateway to Functionalization
The presence of both a cyano and an ethoxycarbonyl group on the α-carbon significantly increases the acidity of the α-proton (pKa ≈ 11-13 in DMSO). This allows for easy deprotonation with a suitable base to form a resonance-stabilized enolate. This enolate is a soft nucleophile and readily participates in a variety of carbon-carbon bond-forming reactions.
The enolate of this compound can be readily alkylated by treatment with an alkyl halide.[7][8] This reaction is a powerful tool for introducing diverse alkyl substituents at the α-position. The choice of base is critical to avoid side reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are preferred to ensure complete deprotonation and minimize competing reactions such as ester hydrolysis.[8][9]
Experimental Protocol: α-Alkylation
-
In an oven-dried, argon-purged flask, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C and add a solution of LDA (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the desired alkyl halide (1.1 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: General workflow for the α-alkylation of this compound.
The enolate can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors).[10][11][12][13] This reaction forms a 1,5-dicarbonyl (or related) compound and is a powerful method for constructing more complex carbon skeletons.[13]
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities.
The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[14][15] This reaction proceeds via nucleophilic addition of hydride to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine salt.[14][16] An aqueous workup is then required to protonate the resulting amine.[14][16]
Experimental Protocol: Nitrile Reduction with LiAlH₄
-
In an oven-dried, argon-purged flask, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to obtain the crude amino alcohol. Note that under these conditions, the ester will also be reduced to an alcohol.
For a more controlled reduction of the nitrile to an aldehyde, diisobutylaluminium hydride (DIBAL-H) is the reagent of choice.[16][17] This reaction must be carried out at low temperatures (typically -78 °C) to prevent over-reduction to the amine.[17] DIBAL-H acts as a bulky hydride source that adds once to the nitrile to form an imine-aluminum complex.[14] Upon aqueous workup, this intermediate is hydrolyzed to the corresponding aldehyde.[14][16]
Experimental Protocol: Nitrile Reduction with DIBAL-H
-
In an oven-dried, argon-purged flask, dissolve this compound (1.0 eq) in anhydrous toluene or DCM.
-
Cool the solution to -78 °C and add a solution of DIBAL-H (1.1 eq) in hexanes dropwise.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction at low temperature with methanol, followed by an aqueous workup (e.g., with Rochelle's salt solution or dilute HCl).
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aldehyde.
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[14] This transformation proceeds via initial hydration to an amide, which is then further hydrolyzed to the carboxylic acid.
Reactivity of the Ester Group
The ethyl ester functionality can also be selectively manipulated.
The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a process known as saponification.[18] This is typically achieved by heating with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. Acidification of the resulting carboxylate salt yields the carboxylic acid.
Similar to the nitrile, the ester can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.[15] As mentioned previously, treatment with LiAlH₄ will reduce both the nitrile and the ester.
Decarboxylation
In cases where the α-position is further substituted, leading to a β-keto ester or a substituted malonic ester derivative, decarboxylation can be a useful synthetic step. The Krapcho decarboxylation is a particularly mild and efficient method for the dealkoxycarbonylation of esters that have an electron-withdrawing group at the β-position.[19] This reaction is typically carried out by heating the substrate with a salt such as lithium chloride in a polar aprotic solvent like DMSO, often with a small amount of water.[18][19]
Applications in Drug Development and Agrochemical Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules.[1] The ability to selectively manipulate the nitrile and ester groups, as well as functionalize the α-position, allows for the construction of a wide range of heterocyclic compounds and other complex molecular architectures that are of interest in medicinal chemistry and agrochemical research.[1][20] For instance, the corresponding acid, 3-cyano-2-phenylpropanoic acid, can be used in the synthesis of pyrimidine-based inhibitors of cyclin-dependent kinases.[21]
Summary of Reactivity
| Functional Group | Reagent(s) | Product | Key Considerations |
| α-Proton | LDA, R-X | α-Alkylated product | Anhydrous conditions, strong non-nucleophilic base |
| α-Proton | Base, Michael Acceptor | Michael adduct | Thermodynamic control |
| Nitrile | LiAlH₄ | Primary amine | Reduces both nitrile and ester |
| Nitrile | DIBAL-H, -78 °C | Aldehyde | Low temperature is crucial to prevent over-reduction |
| Nitrile | H₃O⁺ or OH⁻, heat | Carboxylic acid | Harsh conditions may affect other functional groups |
| Ester | NaOH, H₂O, heat | Carboxylic acid | Standard saponification |
| Ester | LiAlH₄ | Primary alcohol | Reduces both nitrile and ester |
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its reactivity is characterized by the acidic α-proton, which allows for a range of C-C bond-forming reactions, and the distinct yet selectively addressable nitrile and ester functionalities. A thorough understanding of its reactivity profile, as outlined in this guide, empowers researchers to harness its full synthetic potential in the development of novel pharmaceuticals, agrochemicals, and other fine chemicals.
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Reduction of ester, carboxylic acid and nitrile to aldehyde by DIBALH | Diisobutylaluminium hydride. (2020, August 29). YouTube. Retrieved from [Link]
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Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved from [Link]
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20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
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Synthesis of 2-cyano-3-phenylpropenoic acid ethyl ester - PrepChem.com. (n.d.). Retrieved from [Link]
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ethyl (2E)-2-cyano-3-phenyl-2-propenoate - ChemSynthesis. (2025, May 20). Retrieved from [Link]
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Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments... - ResearchGate. (n.d.). Retrieved from [Link]
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Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC - NIH. (2015, June 30). Retrieved from [Link]
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Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (n.d.). Retrieved from [Link]
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A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids - Aston Publications Explorer. (n.d.). Retrieved from [Link]
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Introduction: The Strategic Importance of Ethyl 3-cyano-2-phenylpropanoate in Synthesis
An In-Depth Technical Guide to the Commercial Availability and Sourcing of Ethyl 3-cyano-2-phenylpropanoate for Drug Development Professionals
This compound (CAS No: 6840-18-2) is a versatile chemical intermediate recognized for its utility as a building block in the synthesis of complex organic molecules.[1] For researchers and scientists in pharmaceutical and agrochemical development, this compound serves as a critical starting material. Its structure, featuring cyano and phenyl groups, allows for the strategic introduction of functionalities that can enhance the biological activity of target compounds.[1] This guide provides an in-depth analysis of the commercial landscape for this compound, offering technical insights into supplier evaluation, quality control, and procurement for research and development applications.
Physicochemical Properties
A thorough understanding of a compound's properties is fundamental to its application in controlled chemical synthesis.
| Property | Value | Source |
| CAS Number | 6840-18-2 | [1] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][2] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| IUPAC Name | ethyl 2-cyano-3-phenylpropanoate | [2] |
| Physical Form | Liquid | [3] |
| Storage Temperature | 0-8°C or Room Temperature | [1][3] |
| Solubility | Good solubility in organic solvents | [1] |
| Stability | Stable under standard laboratory conditions | [1] |
Supplier Landscape and Commercial Availability
The procurement of this compound involves navigating a diverse market of chemical suppliers, from large global distributors to specialized synthesis labs. The choice of supplier is a critical decision that directly impacts experimental reproducibility and scalability.
Major Commercial Suppliers
The following table summarizes prominent suppliers offering this compound, highlighting typical purities and catalog information. This data is essential for initial supplier screening based on the specific requirements of a research project.
| Supplier | Product Number (Example) | Purity | Notes |
| Sigma-Aldrich | ATE341033842 | ≥95% | A major distributor known for extensive documentation and technical support.[3] |
| Chem-Impex | 29015 | N/A | Focuses on compounds for drug discovery and organic synthesis applications.[1] |
| BLD Pharm | BD138618 | N/A | Offers various pack sizes and provides access to analytical data like NMR and HPLC.[4] |
| ChemicalBook | CB81564097 | N/A | A comprehensive database that also lists multiple suppliers and manufacturers.[5][6] |
| AstaTech, Inc. | ATE341033842 | ≥95% | Available through distributors like Sigma-Aldrich.[3] |
Workflow for Supplier Selection and Qualification
Choosing the right supplier extends beyond price and availability. For drug development, consistency of quality is paramount. The following workflow outlines a systematic approach to supplier qualification.
Caption: Supplier Qualification Workflow for Critical Reagents.
Technical Evaluation: Ensuring Quality and Consistency
For drug discovery and development, the purity and impurity profile of a starting material can profoundly influence the outcome of a synthetic route, affecting yield, downstream purification, and the biological activity of the final compound.
Interpreting the Certificate of Analysis (CoA)
A Certificate of Analysis is a critical document that validates the quality of a chemical batch. When reviewing a CoA for this compound, researchers should focus on:
-
Purity Assessment: The analytical method used to determine purity is crucial. Gas Chromatography (GC) is a common and reliable method for this compound.
-
Spectroscopic Data: The CoA should confirm that spectroscopic data (e.g., NMR, IR) matches the known structure of the compound.
-
Identification of Impurities: While often not fully characterized, the presence and percentage of any significant impurities should be noted. These could be unreacted starting materials from the synthesis or side-products.
In-House Quality Control Protocol
It is best practice to perform in-house verification on a new batch of critical reagent before its use in large-scale synthesis.
Objective: To confirm the identity and purity of a commercially supplied sample of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis and in a volatile organic solvent (e.g., ethyl acetate) for GC-MS analysis.
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum.
-
Expected Signals: Verify the presence of signals corresponding to the ethyl group (triplet and quartet), the phenyl group (multiplet), and the protons on the propanoate backbone. The chemical shifts and coupling patterns should be consistent with the structure.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject the sample into a GC-MS system.
-
Purity Analysis: The resulting chromatogram should show a major peak corresponding to the product. The area percentage of this peak provides an estimation of purity.
-
Identity Confirmation: The mass spectrum of the major peak should exhibit a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 203.24).[2]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire an IR spectrum.
-
Functional Group Confirmation: Look for characteristic absorption bands, particularly the strong nitrile (C≡N) stretch and the carbonyl (C=O) stretch of the ester.
-
Caption: In-House Quality Control Workflow.
Synthetic Considerations
While commercially available, understanding the synthesis of this compound is valuable for troubleshooting and for contexts where in-house synthesis may be required. The compound is related to products of Knoevenagel condensation, a common reaction in organic synthesis.[7] For instance, the related compound ethyl (2E)-2-cyano-3-phenyl-2-propenoate is synthesized via the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate.[7][8]
Caption: Synthesis of a Related α,β-Unsaturated Cyanoenoate.
This compound can be synthesized from precursors like alpha-cyanocinnamic acid ethyl ester.[9] The availability of multiple synthetic routes provides flexibility for chemical process development.
Safety and Handling
Proper handling of all laboratory chemicals is essential. According to GHS classifications, related compounds can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.[1][3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Researchers must always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling the compound.[10][11]
Conclusion
This compound is a readily available and highly valuable intermediate for drug discovery and development. A successful procurement strategy, however, requires more than simply identifying a supplier. It demands a rigorous, science-driven approach to supplier qualification, technical document analysis, and in-house quality verification. By implementing the workflows and technical considerations outlined in this guide, researchers and drug development professionals can ensure a consistent and high-quality supply of this critical reagent, thereby enhancing the reliability and success of their synthetic chemistry programs.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 3-Cyano-2-Phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical and agrochemical research, novel molecular entities are the currency of innovation. Ethyl 3-cyano-2-phenylpropanoate, a versatile building block, holds significant promise in the synthesis of biologically active molecules.[1] Its unique structure, featuring both cyano and phenyl groups, allows for the strategic development of compounds with enhanced therapeutic or agricultural potential.[1] However, the very reactivity that makes this compound a valuable synthetic intermediate also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide, designed for the experienced researcher, provides an in-depth examination of the safe handling, storage, and disposal of this compound. By moving beyond mere procedural steps, we will explore the causal relationships between its chemical properties and the requisite safety measures, fostering a culture of proactive risk mitigation in the laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a hazardous substance, and a comprehensive understanding of its specific risks is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential dangers.
GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |
Source: PubChem CID 228103[2]
The presence of the cyano group is a key contributor to the toxicological profile of this molecule. While not as acutely toxic as inorganic cyanides, organic nitriles can metabolize to release cyanide ions, which are potent inhibitors of cellular respiration.[3] The irritant properties are likely associated with the reactivity of the molecule as a whole.
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
Given the significant hazards associated with this compound, a multi-layered approach to exposure control is essential. This begins with robust engineering controls and is supplemented by appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize the release of and exposure to the hazardous chemical at the source.
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[4][5] This is critical to prevent the inhalation of harmful vapors.[4][5]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized extraction of the fume hood.[4][5]
-
Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[4][6]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are paramount, appropriate PPE is required to protect against accidental splashes, spills, or breaches in containment.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation.[4][6][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can be harmful and cause irritation.[4][6][7] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[4][6][7] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain operations, such as cleaning up large spills or when engineering controls are not sufficient. | Protects against the inhalation of harmful vapors.[4][6][7] |
Safe Handling and Storage: Procedural Diligence
Adherence to strict handling and storage protocols is crucial for preventing accidents and ensuring the integrity of the chemical.
Handling
-
Avoid Contact: Utmost care must be taken to avoid contact with eyes, skin, and clothing.[5]
-
Hygiene Practices: Wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke in the laboratory.[8]
-
Controlled Dispensing: When transferring the liquid, use appropriate tools such as a pipette or a syringe to minimize the risk of spills.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[4][8]
-
Location: Store in a designated area for hazardous chemicals, away from incompatible materials.[4][8]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[8]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm.
First Aid Measures
The following first aid procedures should be implemented immediately upon exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Spill Response
A well-rehearsed spill response plan is essential for containing and mitigating the hazards of a chemical release.
Minor Spill (Contained within a fume hood)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[9][10]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Major Spill (Outside of a fume hood)
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Alert your institution's emergency response team or local fire department.
-
Provide Information: Be prepared to provide the identity and quantity of the spilled material.
Disposal Considerations: Environmental Responsibility
Proper disposal of this compound and its contaminated waste is a legal and ethical responsibility.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Licensed Disposal: Entrust the disposal of this chemical and any contaminated materials to a licensed waste disposal company.[5]
-
Container Management: Do not dispose of the material down the drain. Before disposing of the container, ensure it is completely empty.[5]
Conclusion: A Commitment to Safety
This compound is a valuable tool in the arsenal of the research chemist. However, its utility is intrinsically linked to a culture of safety and a deep understanding of its potential hazards. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can confidently and safely unlock the synthetic potential of this important molecule, driving forward the frontiers of science and drug discovery.
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An In-Depth Technical Guide to Ethyl 3-Cyano-2-Phenylpropanoate: A Versatile Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Ethyl 3-cyano-2-phenylpropanoate, a multifunctional ester, has emerged as a compound of significant interest. Its structure, featuring a reactive nitrile group, an ester moiety, and a phenyl ring, provides a versatile scaffold for a variety of chemical transformations. This guide offers a comprehensive overview of this compound, detailing its physicochemical properties, synthesis and mechanistic pathways, spectroscopic characterization, applications in drug discovery, and essential safety protocols.
Section 1: Core Molecular Attributes
This compound is valued for its unique combination of functional groups which can be selectively targeted in synthetic strategies. Its core attributes provide a foundation for its utility in creating diverse molecular architectures.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is critical for its effective use in experimental design, from solvent selection to reaction condition optimization.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO₂ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| CAS Number | 6731-58-4 | [1] |
| IUPAC Name | ethyl 2-cyano-3-phenylpropanoate | [1] |
| Synonyms | Ethyl benzylcyanoacetate, Benzyl-cyanoacetic acid ethyl ester, α-Cyanobenzenepropanoic acid ethyl ester | [1] |
| Appearance | Not specified; likely a liquid or low-melting solid | - |
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Section 2: Synthesis and Mechanistic Insight
The synthesis of this compound is typically achieved through a two-step process, beginning with a classic carbon-carbon bond-forming reaction followed by a selective reduction. This pathway is efficient and provides good yields of the target molecule.
Two-Step Synthetic Pathway
The most common route involves the initial synthesis of the α,β-unsaturated precursor, Ethyl 2-cyano-3-phenylpropenoate, via a Knoevenagel condensation. This intermediate is then subjected to a selective 1,4-conjugate reduction to yield the final saturated product.
Caption: Two-step synthesis of this compound.
Mechanism of the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[2] The use of a weak base, such as piperidine, is crucial as it deprotonates the ethyl cyanoacetate to form a resonance-stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is protonated, and a subsequent base-induced elimination of a water molecule yields the conjugated system of Ethyl 2-cyano-3-phenylpropenoate.
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Protocols
Protocol 2.3.1: Synthesis of Ethyl 2-cyano-3-phenylpropenoate (Precursor) This protocol is adapted from established procedures for Knoevenagel condensations.[3]
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), piperidine (0.1 eq), and a suitable solvent such as toluene.
-
Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-16 hours.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the piperidine catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Ethyl 2-cyano-3-phenylpropenoate.
Protocol 2.3.2: Synthesis of this compound This is a representative protocol based on the selective reduction of α,β-unsaturated cyanoesters.[4]
-
Dissolve the synthesized Ethyl 2-cyano-3-phenylpropenoate (1.0 eq) in a suitable solvent, such as acetonitrile or methanol, in a round-bottom flask.
-
Add a catalytic amount of a transition metal salt, such as Indium(III) chloride (InCl₃) or Cobalt(II) chloride (CoCl₂).[4]
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water or dilute acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield this compound.
Section 3: Spectroscopic Characterization
Confirming the structure and purity of the synthesized this compound is essential. Standard spectroscopic techniques are employed for this purpose. While specific spectra are proprietary, the expected characteristics are well-understood.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), the aromatic protons of the phenyl group (a multiplet in the range of 7.2-7.5 ppm), and the aliphatic protons of the propanoate backbone. The two diastereotopic methylene protons (-CH₂-Ph) would likely appear as a multiplet, and the methine proton (-CH(CN)-) as another multiplet, with coupling between them.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester (~165-170 ppm), the nitrile carbon (~115-120 ppm), the carbons of the phenyl ring (in the ~125-140 ppm region), and the aliphatic carbons of the ethyl and propanoate groups.[1]
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (around 2240-2260 cm⁻¹) and the C=O stretch of the ester group (around 1730-1750 cm⁻¹).
-
MS (Mass Spectrometry): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), will confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 203, corresponding to the molecular formula C₁₂H₁₃NO₂.
Section 4: Applications in Drug Discovery and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents.[5][6]
Versatility as a Synthetic Intermediate
The presence of three distinct functional handles allows for a wide range of subsequent chemical modifications:
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles.
-
Ester Group: Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles (e.g., in amidation reactions).
-
α-Proton: The proton alpha to both the nitrile and ester groups is acidic and can be removed to form a carbanion, allowing for alkylation or acylation at this position.
This versatility makes the compound a key starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[5]
Precursor to Bioactive Scaffolds
Compounds containing the cyano-ester motif are known precursors to a variety of pharmacologically active molecules. For instance, related α,β-unsaturated cyanoacrylates are used as intermediates in the synthesis of drugs for inflammatory diseases.[7] The structural motifs accessible from this compound are found in compounds with potential anti-inflammatory, analgesic, and other therapeutic activities.[8]
Section 5: Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with this compound.
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Section 6: Conclusion
This compound is a synthetically valuable building block with significant potential in the fields of organic synthesis and pharmaceutical development. Its well-defined synthesis, versatile functional groups, and utility as a precursor to complex molecular scaffolds make it an important tool for researchers and scientists. By understanding its properties, synthesis, and handling requirements as outlined in this guide, professionals in the field can effectively and safely leverage this compound to advance their research and development objectives.
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TSI Journals. (n.d.). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. Retrieved from [Link]
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LookChem. (n.d.). Cas 6731-58-4, ethyl 2-cyano-3-phenyl-propanoate. Retrieved from [Link]
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SIELC Technologies. (2018). 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Ethyl 3-cyano-2-phenylpropanoate in Common Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of Ethyl 3-cyano-2-phenylpropanoate. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles and a robust experimental methodology to empower researchers to generate reliable data in their own laboratories.
Introduction: The Significance of Solubility for this compound
This compound (CAS No: 6731-58-4) is a versatile organic molecule featuring an ester, a nitrile, and a phenyl group.[1] Its structural motifs make it a valuable building block in organic synthesis and a potential intermediate in the development of pharmaceutical compounds. The solubility of this compound is a critical physicochemical parameter that dictates its utility and behavior in various applications:
-
Reaction Chemistry: Solvent selection is paramount for controlling reaction kinetics, yield, and impurity profiles. The solubility of reactants, intermediates, and products in the reaction medium is a key determinant of success.
-
Purification: Processes such as crystallization and chromatography are fundamentally reliant on differential solubility. A thorough understanding of solubility in various solvent systems is essential for developing efficient purification protocols.
-
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or intermediate in different excipients and solvent systems is a cornerstone of formulation design, impacting bioavailability and manufacturability.[2][3]
This guide will provide the theoretical and practical knowledge necessary to approach the solubility of this compound in a scientifically rigorous manner.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful first-pass approximation, suggesting that substances with similar polarities are more likely to be miscible.[4][5]
Molecular Structure Analysis of this compound:
-
Polar Moieties: The molecule contains two polar functional groups: an ester (-COOEt) and a nitrile (-C≡N). The carbonyl oxygen of the ester and the nitrogen of the nitrile are capable of acting as hydrogen bond acceptors.
-
Nonpolar Moieties: The presence of a phenyl ring and ethyl groups contributes significant nonpolar character to the molecule.
Predicted Solubility Trends:
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar phenyl and alkyl groups suggest that this compound will likely exhibit moderate to good solubility in nonpolar solvents, which can engage in van der Waals interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a dipole moment but lack O-H or N-H bonds for hydrogen donation. Due to the polar ester and nitrile groups, good solubility is anticipated in these solvents through dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): While the polar groups can interact with protic solvents, the significant nonpolar portion of the molecule will likely limit its solubility in highly polar protic solvents like water. Shorter-chain alcohols such as methanol and ethanol are expected to be better solvents than water due to their lower polarity and ability to interact with the nonpolar parts of the molecule.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the intrinsic solubility of a compound is the equilibrium shake-flask method .[2][6][7] This technique measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound. The following protocol is a self-validating system for obtaining high-quality solubility data.
Materials and Reagents
-
This compound (solid)
-
Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane) of appropriate purity (e.g., HPLC grade)
-
Vials with screw caps and PTFE septa
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Experimental Protocol
-
Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a vial. An amount that is visually in excess after equilibration is crucial to ensure a saturated state is achieved.[6][8] b. Accurately add a known volume of the desired solvent to the vial. c. Prepare each solvent system in triplicate to assess reproducibility.
-
Equilibration: a. Tightly seal the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C). c. Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[6] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[8]
-
Phase Separation: a. Once equilibrium is established, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. b. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.[2][3] c. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.[6] This step is critical to prevent solid particles from being carried over, which would lead to an overestimation of solubility.
-
Analyte Quantification: a. Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method (e.g., HPLC-UV). b. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. c. Analyze the standard solutions to generate a calibration curve. d. Analyze the diluted sample solution and determine its concentration using the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
Visual Workflow for Solubility Determination
The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation
The experimentally determined solubility data should be compiled into a clear and organized table to facilitate comparison and interpretation.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Water | ||
| Methanol | |||
| Ethanol | |||
| Polar Aprotic | Acetone | ||
| Acetonitrile | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Nonpolar | Toluene | ||
| Hexane |
Safety Precautions
Based on available Safety Data Sheets (SDS), this compound presents several hazards that must be managed with appropriate laboratory safety practices.
-
Hazards:
-
Recommended Precautions:
-
Work in a well-ventilated area or a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9]
-
Avoid breathing dust, fumes, or vapors.[9]
-
Wash hands thoroughly after handling.[9]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention if irritation persists.[9]
-
Conclusion
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
PubChem - NIH. Ethyl 2-cyano-3-phenylpropanoate. [Link]
-
University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Chemistry For Everyone - YouTube. (2025). How To Determine Solubility Of Organic Compounds?[Link]
-
Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
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Methodological & Application
Ethyl 3-cyano-2-phenylpropanoate synthesis protocols
An Application Guide to the Synthesis of Ethyl 3-cyano-2-phenylpropanoate
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of this compound. This versatile compound serves as a crucial building block in the development of novel pharmaceuticals, agrochemicals, and fine chemicals.[1] Its structure, incorporating a nitrile, an ester, and a phenyl group, offers multiple points for functionalization, making it a valuable intermediate in medicinal chemistry.[1] This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also adapt and troubleshoot the protocols effectively.
Compound Profile
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-cyano-3-phenylpropanoate | [2] |
| CAS Number | 6731-58-4 | [2] |
| Molecular Formula | C₁₂H₁₃NO₂ | [2] |
| Molecular Weight | 203.24 g/mol | [2] |
| SMILES | CCOC(=O)C(CC1=CC=CC=C1)C#N | [2] |
Strategic Overview of the Primary Synthetic Pathway
The most prevalent and reliable method for synthesizing this compound is a two-step process. This strategy offers high yields and a robust, scalable procedure.
-
Step 1: Knoevenagel Condensation. This initial step involves the reaction between benzaldehyde and ethyl cyanoacetate, an active methylene compound, to form the α,β-unsaturated intermediate, ethyl 2-cyano-3-phenylacrylate.[3] This reaction is a cornerstone of carbon-carbon bond formation and is typically catalyzed by a weak base.[4]
-
Step 2: Reductive Saturation. The second step focuses on the reduction of the carbon-carbon double bond of the acrylate intermediate to yield the final saturated product, this compound. A notable method for this transformation is transfer hydrogenation, which provides an efficient and often catalyst-free approach.[5]
The overall workflow is designed for efficiency, where the product of the first step can be purified and directly used in the subsequent reduction.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of Ethyl 2-cyano-3-phenylacrylate via Knoevenagel Condensation
Mechanistic Insight
The Knoevenagel condensation is initiated by a basic catalyst, which deprotonates the α-carbon of ethyl cyanoacetate.[6] This carbon is particularly acidic due to the electron-withdrawing effects of the adjacent nitrile and ester groups, which stabilize the resulting carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration (elimination of water) yields the thermodynamically stable conjugated product, ethyl 2-cyano-3-phenylacrylate.[4]
Caption: Mechanism of the Knoevenagel Condensation.
Comparative Protocols
Various catalytic systems can be employed for this condensation, each with distinct advantages regarding reaction time, yield, and environmental impact.
| Catalyst System | Solvent | Temperature (°C) | Typical Time (h) | Yield (%) | Reference |
| Diisopropylethylammonium acetate (DIPEAc) | Hexane | 65-70 | 3-6 | ~91 | [7] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Water/[HyEtPy]Cl | 50 | 0.7-1 | >90 | [4][8] |
| Diazabicyclo[5.4.0]undec-7-ene (DBU) | Water | Room Temp. | <1 | >95 | [9] |
| Piperidine | Ethanol | Reflux | 3-6 | Variable | [4] |
Detailed Laboratory Protocol (DIPEAc Catalyzed)
This protocol is adapted from a high-yield procedure utilizing diisopropylethylammonium acetate (DIPEAc) as an efficient and mild catalyst.[7]
Materials:
-
Benzaldehyde (1 mmol, 1.0 eq)
-
Ethyl cyanoacetate (1 mmol, 1.0 eq)
-
Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol, 0.1 eq)
-
Hexane (10 mL)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and hexane (10 mL).
-
Add diisopropylethylammonium acetate (0.1 mmol) to the mixture.
-
Heat the reaction mixture to 65-70 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (8:2) mobile phase. The reaction is typically complete within 3-6 hours.[7]
-
Upon completion, cool the mixture to approximately 40-45 °C.
-
If two layers separate, isolate the bottom (product) layer. If no separation occurs, transfer the mixture to a separatory funnel and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the resulting material by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure ethyl 2-cyano-3-phenylacrylate as a solid.[7]
Characterization Data for Ethyl 2-cyano-3-phenylacrylate: [7]
-
Appearance: Solid
-
Melting Point: 48-51 °C
-
IR (KBr, cm⁻¹): 2982, 2220 (C≡N), 1716 (C=O), 1600 (C=C)
-
¹H NMR (400 MHz, CDCl₃): δ 1.41 (t, 3H), 4.36-4.41 (q, 2H), 7.50-7.60 (m, 3H), 8.02 (d, 2H), 8.40 (s, 1H)
-
¹³C NMR (100 MHz, CDCl₃): δ 14.2, 62.8, 103.0, 115.5, 130.1, 131.1, 131.5, 133.4, 155.1, 162.5
Part 2: Synthesis of this compound via Reduction
Mechanistic Insight: Transfer Hydrogenation
Transfer hydrogenation is a powerful technique where hydrogen is transferred from a donor molecule to a substrate. In a documented synthesis, the reaction between ethyl α-cyanocinnamate and o-phenylenediamine under thermal conditions yielded the desired saturated product, ethyl 2-cyano-3-phenylpropanoate.[5] The o-phenylenediamine is believed to form a dihydro-benzimidazoline intermediate in situ, which then acts as the hydrogen donor to reduce the electron-deficient double bond of the cyanocinnamate.[5] This method is advantageous as it can be performed under solvent-less and catalyst-free conditions.
Detailed Laboratory Protocol
This protocol is based on the principles of transfer hydrogenation described in the literature.[5]
Materials:
-
Ethyl 2-cyano-3-phenylacrylate (1 mmol, 1.0 eq)
-
o-Phenylenediamine (1.2 mmol, 1.2 eq)
-
Inert, high-boiling solvent (e.g., diphenyl ether) or solvent-free conditions
-
Column chromatography supplies (silica gel, hexane, ethyl acetate)
Procedure:
-
In a reaction vessel, combine ethyl 2-cyano-3-phenylacrylate (1 mmol) and o-phenylenediamine (1.2 mmol).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction is conducted under thermal conditions, which may require elevated temperatures (e.g., 120-150 °C).
-
Monitor the reaction by TLC, observing the disappearance of the starting acrylate.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product will be a mixture containing the desired product, 2-phenyl benzimidazole (a byproduct from the hydrogen donor), and any unreacted starting materials.[5]
-
Purify the crude mixture using silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective for separating the components.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.
Characterization and Safety
Product Verification
The final product, this compound, should be characterized to confirm its identity and purity.
-
¹H NMR: Expect the disappearance of the vinylic proton signal (around 8.40 ppm) and the appearance of signals corresponding to the new CH and CH₂ protons of the propanoate backbone.
-
¹³C NMR: Expect the disappearance of the sp² carbon signals from the double bond and the appearance of new sp³ carbon signals.
-
IR Spectroscopy: The C=C stretch (around 1600 cm⁻¹) will be absent. The C≡N and C=O stretches will remain.
-
Mass Spectrometry: The molecular ion peak should correspond to the expected molecular weight of 203.24 g/mol .[2]
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2]
-
Ethyl Cyanoacetate: Harmful if swallowed or inhaled. Handle with care.[10]
-
o-Phenylenediamine: Toxic and a suspected mutagen. Avoid exposure.
-
Cyanides: If any synthesis route involves cyanide salts (e.g., NaCN), extreme caution is required. These are highly toxic, and reactions should be performed with access to an appropriate cyanide antidote kit and by personnel trained in their safe handling.
References
-
Bollikolla, H. B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 228103, Ethyl 2-cyano-3-phenylpropanoate. Retrieved from [Link].
-
Wikipedia contributors. (2023, December 27). Ethyl cyanoacetate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
- Google Patents. (n.d.). CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate.
-
ResearchGate. (n.d.). Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments... [Image]. Retrieved from [Link].
-
ResearchGate. (n.d.). Unprecedented Reaction between Ethyl α-Cyanocinnamate and o Phenylenediamine... Request PDF. Retrieved from [Link].
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). Broad applicability of a streamlined ethyl cinnamate-based clearing procedure. PMC. Retrieved from [Link].
-
ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link].
-
ResearchGate. (2016). Can anyone suggest an article that describes the procedure of preparing Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate?. Retrieved from [Link].
-
Organic Syntheses. (n.d.). ethyl (1-ethylpropylidene)cyanoacetate. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link].
-
Latif, M., et al. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chemical Society of Pakistan, 35(1). Retrieved from [Link].
-
ResearchGate. (n.d.). Representative approaches on the synthesis of ethyl 3-phenylpropanoate. Retrieved from [Link].
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Application Notes and Protocols: The Knoevenagel Condensation for the Synthesis of Ethyl 3-cyano-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis.[1][2][3] It involves the reaction of an active methylene compound with an aldehyde or ketone, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product.[1][2] This reaction is a modification of the aldol condensation and is widely used in the synthesis of fine chemicals, pharmaceuticals, and natural products.[1] The resulting α,β-unsaturated compounds are valuable intermediates for further transformations.
This guide provides a detailed examination of the Knoevenagel condensation for the synthesis of Ethyl 3-cyano-2-phenylpropanoate, a versatile building block in organic and medicinal chemistry. The unique structure of this compound, featuring cyano and phenyl groups, makes it a valuable precursor in the development of biologically active molecules.
Reaction Mechanism
The Knoevenagel condensation proceeds through a series of well-defined steps, initiated by a basic catalyst.[2][4][5] While various bases can be employed, weak bases like primary and secondary amines (e.g., piperidine) are commonly used to prevent self-condensation of the aldehyde.[1]
Step 1: Enolate Formation The reaction begins with the deprotonation of the active methylene compound, ethyl cyanoacetate, by the base. The electron-withdrawing cyano and ester groups increase the acidity of the α-protons, facilitating the formation of a resonance-stabilized carbanion, also known as an enolate.[4][5]
Step 2: Nucleophilic Attack The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.[4][5] This results in the formation of a tetrahedral alkoxide intermediate.[4]
Step 3: Protonation The alkoxide intermediate is then protonated, typically by the conjugate acid of the basic catalyst or the solvent, to form a β-hydroxy compound.[4]
Step 4: Dehydration The final step involves the elimination of a water molecule (dehydration) from the β-hydroxy intermediate to form the stable, conjugated α,β-unsaturated product, this compound. This dehydration is often spontaneous or can be promoted by heat.[4]
Mechanistic Diagram
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Protocols
Several catalytic systems can be effectively employed for the Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate. The choice of catalyst and solvent can significantly influence reaction times and yields.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This protocol is a classic and reliable method for the Knoevenagel condensation.
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.05 eq)
-
Absolute Ethanol
-
Piperidine (0.1 eq)
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzaldehyde, ethyl cyanoacetate, and absolute ethanol.[5]
-
Add a catalytic amount of piperidine to the mixture.[5]
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature.[5]
-
Place the flask in an ice bath to facilitate crystallization of the product.[5]
-
If precipitation does not occur, pour the mixture into a beaker of ice water with stirring to induce precipitation.[5]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol.[6]
Protocol 2: Diisopropylethylammonium Acetate (DIPEAc) Catalyzed Condensation
This protocol utilizes a different catalyst system and can offer high yields in shorter reaction times.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde) (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol)
-
Hexane (10 ml)
Procedure:
-
To a mixture of the aromatic aldehyde and ethyl cyanoacetate in hexane, add DIPEAc.[7]
-
Heat the reaction mixture at 65-70 °C.[7]
-
Monitor the progress of the reaction by TLC (hexane:ethyl acetate, 8:2). The reaction is typically complete within 3-6 hours.[7]
-
After completion, cool the reaction to 40-45 °C.[7]
-
If layers separate, concentrate the bottom (product) layer under vacuum.[7]
-
Purify the resulting material using a suitable solvent to obtain the desired product.[7]
Protocol 3: DABCO-Catalyzed Condensation with a Hydroxy Ionic Liquid Promoter
This method employs a recyclable protic-ionic-liquid solvent-catalyst system.
Materials:
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g)
-
Water (3 mL)
-
1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol%)
-
Aldehyde (10 mmol)
-
Ethyl cyanoacetate (12 mmol)
Procedure:
-
Prepare the catalytic system by mixing [HyEtPy]Cl, water, and DABCO.[5]
-
To this system, add the aldehyde and ethyl cyanoacetate.[5]
-
Stir the reaction mixture vigorously at 50 °C.[5]
-
Monitor the reaction by TLC. The reaction is expected to be complete in approximately 40-60 minutes.[5]
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Data Presentation
Reagent and Reaction Condition Summary
| Parameter | Protocol 1 (Piperidine) | Protocol 2 (DIPEAc) | Protocol 3 (DABCO/IL) |
| Aldehyde | Benzaldehyde (1.0 eq) | Benzaldehyde (1 mmol) | Benzaldehyde (10 mmol) |
| Active Methylene | Ethyl cyanoacetate (1.05 eq) | Ethyl cyanoacetate (1 mmol) | Ethyl cyanoacetate (12 mmol) |
| Catalyst | Piperidine (0.1 eq) | DIPEAc (0.1 mmol) | DABCO (20 mmol%) |
| Solvent | Absolute Ethanol | Hexane | [HyEtPy]Cl/H₂O |
| Temperature | Reflux | 65-70 °C | 50 °C |
| Typical Time | 3-6 hours | 3-6 hours | 40-60 minutes |
| Reported Yield | High | High (e.g., 91%)[7] | Good to Excellent (83-99%) |
Characterization Data for Ethyl 2-cyano-3-phenylacrylate (a closely related product)
-
Melting Point: 48-51 °C[7]
-
IR (KBr) cm⁻¹: 2982, 2220 (C≡N), 1716 (C=O), 1600, 1440[7]
-
¹H NMR (400 MHz, CDCl₃) δ: 1.41 (t, J= 7.4 Hz, 3H), 4.36-4.41 (q, J = 7.4 Hz, 2H), 7.50-7.60 (m, 3H), 8.02 (d, J= 7.4 Hz, 2H), 8.40 (s, 1H)[7]
-
¹³C NMR (100 MHz, CDCl₃) δ: 14.2, 62.8, 103.0, 115.5, 130.1, 131.1, 131.5, 133.4, 155.1, 162.5[7]
Applications in Drug Development
This compound and its derivatives are valuable scaffolds in pharmaceutical research and drug development. The presence of the cyano and phenyl groups allows for diverse chemical modifications to synthesize a wide range of biologically active molecules. These compounds serve as key building blocks for various heterocyclic compounds and molecules with potential therapeutic applications.[8] For instance, derivatives of cyanoacrylates have been investigated for their anticancer activity.[7]
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents are pure and dry.
-
Optimize the catalyst loading.
-
Vary the reaction temperature and time.
-
Consider a different solvent or catalyst system.
-
-
Side Reactions:
-
Use of a strong base may lead to self-condensation of the aldehyde; a weaker base is generally preferred.[1]
-
Ensure the reaction temperature is not excessively high.
-
-
Purification Difficulties:
-
If crystallization is difficult, column chromatography may be necessary for purification.[8]
-
Safety Precautions
It is imperative to consult the Safety Data Sheet (SDS) for all chemicals used. Benzaldehyde is a combustible liquid and an irritant. Ethyl cyanoacetate is harmful if swallowed or in contact with skin and causes serious eye irritation. Piperidine is a flammable liquid and is toxic and corrosive. DIPEAc and DABCO are also hazardous chemicals. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
References
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The Versatility of Ethyl 3-Cyano-2-Phenylpropanoate as a Michael Acceptor in Modern Organic Synthesis: A Guide for Researchers
In the landscape of contemporary organic synthesis, the strategic construction of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency is paramount. Among the myriad of methodologies available, the Michael addition stands as a cornerstone reaction for the formation of 1,5-dicarbonyl compounds and their analogues, which are pivotal intermediates in the synthesis of complex molecules and pharmaceuticals.[1][2] This guide provides an in-depth exploration of ethyl 3-cyano-2-phenylpropanoate, a versatile and reactive Michael acceptor, offering detailed application notes and protocols for its use in cutting-edge organic synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic tool.
Understanding the Michael Acceptor: this compound
This compound is a valuable building block in synthetic organic chemistry and pharmaceutical development.[3] Its utility stems from the presence of two electron-withdrawing groups—the cyano and the ester moieties—which activate the β-carbon of the conjugated system, rendering it highly susceptible to nucleophilic attack. The phenyl group at the α-position further influences the electronic properties and steric environment of the molecule, offering unique opportunities for stereoselective transformations.
The general mechanism of the Michael addition involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[4] In the case of this compound, a base facilitates the formation of a resonance-stabilized enolate from the Michael donor. This enolate then attacks the electrophilic β-carbon of the acceptor, leading to the formation of a new carbon-carbon bond and a subsequent enolate intermediate, which is then protonated to yield the final product.[5]
Applications in Asymmetric Synthesis: Crafting Chiral Architectures
The synthesis of enantiomerically pure compounds is a critical endeavor in drug discovery and development. This compound serves as an excellent substrate in asymmetric Michael additions, enabling the construction of chiral molecules with high stereocontrol. This is often achieved through the use of chiral organocatalysts or metal complexes that create a chiral environment around the reactants, directing the nucleophilic attack to one face of the Michael acceptor.
Organocatalyzed Enantioselective Michael Additions
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods. Chiral amines, thioureas, and squaramides are among the catalysts that have been successfully employed in Michael additions to various acceptors.
A prime example is the asymmetric Michael addition of nitromethane to α,β-unsaturated aldehydes, which can be catalyzed by enzymes like 4-oxalocrotonate tautomerase (4-OT).[6][7] While not directly involving this compound, this highlights the potential for biocatalytic approaches in similar transformations. The reaction proceeds through an iminium ion intermediate, leading to the formation of γ-nitroaldehydes, which are valuable precursors to biologically active γ-aminobutyric acids (GABA).[6]
Conceptual Workflow for Asymmetric Michael Addition:
Caption: General workflow for an organocatalyzed asymmetric Michael addition.
Synthesis of Heterocyclic Compounds: Building Blocks for Medicinal Chemistry
Michael adducts derived from this compound are versatile intermediates for the synthesis of a wide range of heterocyclic compounds. The presence of multiple functional groups allows for subsequent intramolecular cyclization reactions, leading to the formation of substituted piperidines, pyrrolidines, and other nitrogen-containing heterocycles that are prevalent in many biologically active molecules.[8][9]
For instance, the conjugate addition of a nitrogen nucleophile to this compound can be followed by a cyclization step to afford substituted piperidine derivatives.[8] These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous approved drugs.
Detailed Protocols and Methodologies
The following protocols are representative examples of Michael addition reactions. While not all directly use this compound due to a lack of detailed public procedures, they provide a strong foundation for designing experiments with this specific acceptor. The principles of catalyst selection, reaction conditions, and work-up procedures are broadly applicable.
Protocol 1: Organocatalyzed Enantioselective Michael Addition of Aldehydes to Maleimides
This protocol, adapted from a similar transformation, illustrates a typical setup for an organocatalyzed asymmetric Michael addition.[10]
Materials:
-
N-Phenylmaleimide (Michael Acceptor, substitute with this compound)
-
Isobutyraldehyde (Michael Donor)
-
Chiral Thiourea Organocatalyst (e.g., (R,R)-1,2-diphenylethylenediamine-derived)
-
Water (Solvent)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a reaction vial, combine N-phenylmaleimide (0.3 mmol, 1.0 equiv), isobutyraldehyde (3.0 mmol, 10 equiv), and the chiral thiourea organocatalyst (0.01 mol%).
-
Solvent Addition: Add water (1.0 mL) as the solvent.
-
Reaction Conditions: Stir the reaction mixture vigorously at ambient temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add ethyl acetate (0.2 mL) to the reaction mixture. Wash the organic layer twice with water (2 x 1.0 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | N-Phenylmaleimide | Isobutyraldehyde | 0.01 | Water | ≥97 | 99 |
Table 1: Representative data for an organocatalyzed asymmetric Michael addition.[10]
Protocol 2: Thia-Michael Addition of Thiols
The conjugate addition of thiols (thia-Michael reaction) is a highly efficient method for forming carbon-sulfur bonds.[11] This reaction is often rapid and can be catalyzed by a weak base.
Materials:
-
This compound (Michael Acceptor)
-
Thiophenol (Michael Donor)
-
Triethylamine (Catalyst)
-
Dichloromethane (Solvent)
-
1 M HCl, Saturated Sodium Bicarbonate, Brine
Procedure:
-
Reaction Setup: To a solution of this compound (10 mmol, 1.0 eq) in dichloromethane (20 mL) in a round-bottom flask, add thiophenol (10 mmol, 1.0 eq).
-
Catalyst Addition: Add triethylamine (1 mmol, 0.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction for 15-30 minutes. The reaction is often exothermic. Monitor the disappearance of the starting materials by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Reaction Mechanism Visualization:
Caption: Simplified mechanism of a base-catalyzed thia-Michael addition.
Conclusion and Future Outlook
This compound is a highly valuable and versatile Michael acceptor in organic synthesis. Its unique electronic and steric properties make it an ideal substrate for a variety of transformations, particularly in the realm of asymmetric catalysis and the synthesis of complex heterocyclic systems. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this powerful synthetic tool. As the demand for enantiomerically pure and structurally complex molecules continues to grow in the pharmaceutical and agrochemical industries, the applications of this compound are poised to expand even further. Future research will likely focus on the development of novel catalytic systems for even more efficient and selective transformations, as well as the application of this acceptor in the synthesis of new classes of bioactive compounds.
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Shiba, S. A., et al. (2011). Utility of 2-Cyano-3-Phenyl-2-Propenoyl Chloride As Michael's Acceptor in Heterocyclic Synthesis With Mono- and Bi-Dentate Nucleophiles. European Journal of Chemistry, 2(2), 200-205. [Link]
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Bates, R. W., et al. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810-829. [Link]
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Guo, C., et al. (2015). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. ACS Catalysis, 5(11), 6757-6763. [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]
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Li, J., et al. (2020). Nonsilyl bicyclic secondary amine catalyzed Michael addition of nitromethane to β,β-disubstituted α,β-unsaturated aldehydes. Organic & Biomolecular Chemistry, 18(1), 75-79. [Link]
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Chen, S., et al. (2015). Organocatalytic Enantioselective Michael Reaction of Malononitrile with β,β‐Disubstituted Nitroalkenes. Advanced Synthesis & Catalysis, 357(11), 2437-2441. [Link]
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Cai, J.-F., et al. (2011). The lipase-catalyzed asymmetric C–C Michael addition. Journal of Molecular Catalysis B: Enzymatic, 68(2), 240-244. [Link]
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Chen, S., et al. (2015). Organocatalytic Enantioselective Michael Reaction of Malononitrile with β,β-Disubstituted Nitroalkenes. Advanced Synthesis & Catalysis, 357(11), 2437-2441. [Link]
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da Silva, A. B. F., et al. (2008). Green Michael addition of thiols to electron deficient alkenes using KF/alumina and recyclable solvent or solvent-free conditions. Journal of the Brazilian Chemical Society, 19(8), 1550-1556. [Link]
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Kim, H., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2686. [Link]
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Goti, A., et al. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molbank, 2025(1), M1357. [Link]
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Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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Barner, L. A., et al. (2018). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Macromolecules, 51(15), 5899–5908. [Link]
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Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 28(19), 6908. [Link]
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Al-Mulla, A. (2017). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 22(10), 1632. [Link]
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Kumar, G. S., et al. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences, 5(1), 364-375. [Link]
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Zhang, L., et al. (2010). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. Journal of Central China Normal University (Natural Sciences), 44(1), 73-76. [Link]
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Companyó, X., et al. (2010). Enantioselective Intramolecular Michael Addition of Nitronates onto Conjugated Esters: Access to Cyclic γ-Amino Acids with up to Three Stereocenters. Journal of the American Chemical Society, 132(24), 8431-8441. [Link]
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Blay, G., et al. (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 15(20), 5484-5487. [Link]
-
He, W., et al. (2014). Enantioselective Michael addition of 3(2H)-furanones to α,β-unsaturated aldehydes catalyzed by a diphenylprolinol silyl ether. Tetrahedron Letters, 55(1), 209-211. [Link]
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The Versatile Synthon: Ethyl 3-cyano-2-phenylpropanoate in Modern Heterocyclic Synthesis
Introduction: A Privileged Scaffold for Heterocyclic Chemistry
In the landscape of synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is paramount. Ethyl 3-cyano-2-phenylpropanoate has emerged as a preeminent synthon, offering a unique combination of reactive functionalities that enable access to a diverse array of heterocyclic systems.[1] Its structure, featuring a reactive methylene group activated by adjacent cyano and ester moieties, coupled with the steric and electronic influence of the phenyl group, provides a powerful tool for the synthesis of pharmacologically relevant scaffolds. This guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic families, including thiophenes, pyridines, and pyrimidines, complete with detailed mechanistic insights and robust experimental protocols for the modern research laboratory.
I. The Gewald Reaction: A Gateway to Polysubstituted 2-Aminothiophenes
The Gewald reaction stands as a cornerstone of thiophene synthesis, offering a convergent and highly efficient multicomponent approach to densely functionalized 2-aminothiophenes.[2][3] These motifs are prevalent in a wide range of biologically active compounds. This compound serves as an excellent activated nitrile component in this reaction.
Mechanistic Rationale
The generally accepted mechanism of the Gewald reaction commences with a Knoevenagel condensation between a carbonyl compound and the active methylene group of this compound, catalyzed by a base.[2][3] The presence of the phenyl group on the α-carbon of the propanoate influences the stereochemistry of the resulting α,β-unsaturated cyanoester intermediate. This is followed by the addition of elemental sulfur to the enolate, leading to a thiolate intermediate. Subsequent intramolecular cyclization via attack of the thiolate onto the cyano group, followed by tautomerization, yields the final 2-aminothiophene product.[2]
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Experimental Protocol: Synthesis of Ethyl 2-amino-5-phenyl-4-(phenyl)-thiophene-3-carboxylate
This protocol details a representative Gewald reaction utilizing this compound and acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Elemental Sulfur
-
Morpholine or Diethylamine
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 2.03 g), acetophenone (10 mmol, 1.20 g), and elemental sulfur (10 mmol, 0.32 g).
-
Add 30 mL of ethanol to the flask.
-
While stirring, add morpholine (10 mmol, 0.87 g) or diethylamine (10 mmol, 0.73 g) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by recrystallization from ethanol or by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Acetophenone | Morpholine | Ethanol | 78 | 5 | ~85 |
| This compound | Cyclohexanone | Diethylamine | DMF | 60 | 4 | ~90 |
II. Synthesis of Substituted Pyridines: A Multicomponent Approach
Substituted pyridines are a ubiquitous class of heterocycles in medicinal chemistry. This compound serves as a versatile C3 synthon in various multicomponent strategies for pyridine synthesis, often involving a Michael addition as a key step.
Mechanistic Considerations: The Role of Michael Addition
A common and effective strategy for the synthesis of highly functionalized pyridines involves the reaction of this compound with α,β-unsaturated carbonyl compounds (chalcones) in the presence of an ammonium source, such as ammonium acetate. The mechanism initiates with a Michael addition of the carbanion generated from this compound to the chalcone. The resulting adduct then undergoes cyclization with ammonia (from ammonium acetate), followed by oxidation to afford the aromatic pyridine ring.
Caption: General workflow for the synthesis of substituted pyridines.
Experimental Protocol: Synthesis of Ethyl 4,6-diphenyl-2-phenyl-3-cyanopyridine-5-carboxylate
This protocol describes a one-pot synthesis of a polysubstituted pyridine derivative.
Materials:
-
This compound
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ammonium acetate
-
Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10 mmol, 2.03 g), chalcone (10 mmol, 2.08 g), and ammonium acetate (40 mmol, 3.08 g).
-
Add 20 mL of glacial acetic acid to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water with stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol or acetic acid to yield the desired substituted pyridine.
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Chalcone | Ammonium Acetate | Acetic Acid | 118 | 7 | ~75 |
| This compound | 4'-Methylchalcone | Ammonium Acetate | Acetic Acid | 118 | 7 | ~78 |
III. Access to Pyrimidine Derivatives: Multicomponent Condensation Strategies
The pyrimidine nucleus is a fundamental component of nucleic acids and is found in a vast number of synthetic drugs.[4] this compound can be effectively employed in multicomponent reactions to construct substituted pyrimidine rings.
Mechanistic Pathway: Reaction with Amidines
A robust method for pyrimidine synthesis involves the condensation of this compound with an aldehyde and an amidine, such as guanidine.[1] The reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and this compound to form an α,β-unsaturated cyanoester. This is followed by a Michael addition of the amidine to the unsaturated intermediate. Subsequent intramolecular cyclization and tautomerization lead to the formation of the dihydropyrimidine, which can be oxidized to the aromatic pyrimidine.
Caption: General workflow for the multicomponent synthesis of pyrimidines.
Experimental Protocol: Synthesis of 2-Amino-4-phenyl-5-cyano-6-phenyl-pyrimidine
This protocol outlines a one-pot synthesis of a substituted pyrimidine.
Materials:
-
This compound
-
Benzaldehyde
-
Guanidine nitrate
-
Sodium ethoxide
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Reflux condenser
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium (10 mmol, 0.23 g) in 30 mL of absolute ethanol in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
To the sodium ethoxide solution, add this compound (10 mmol, 2.03 g), benzaldehyde (10 mmol, 1.06 g), and guanidine nitrate (10 mmol, 1.22 g).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8-10 hours, monitoring its progress by TLC.
-
After cooling, the reaction mixture is poured into 100 mL of cold water and neutralized with dilute acetic acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture.
| Reactant 1 | Reactant 2 | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Benzaldehyde | Guanidine Nitrate | NaOEt | Ethanol | 78 | 9 | ~70 |
| This compound | 4-Chlorobenzaldehyde | Guanidine Nitrate | NaOEt | Ethanol | 78 | 9 | ~72 |
IV. The Thorpe-Ziegler Reaction: Intramolecular Cyclization to Heterocycles
While classically used for the synthesis of cyclic ketones from dinitriles, the Thorpe-Ziegler reaction can be adapted for the synthesis of nitrogen-containing heterocycles.[5] This intramolecular condensation, catalyzed by a strong base, proceeds through a cyclic enamine intermediate.[5] By designing appropriate precursors derived from this compound, this reaction provides a powerful tool for ring formation.
Mechanistic Overview
The Thorpe-Ziegler reaction is initiated by the deprotonation of an α-carbon to a nitrile by a strong base, forming a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of a second nitrile group within the same molecule, leading to the formation of a cyclic imine anion. Protonation of this intermediate yields a cyclic enamine (an enaminonitrile). Subsequent hydrolysis can lead to a cyclic ketone, or in appropriately designed systems, the enamine can be a stable heterocyclic product itself or a precursor to other heterocycles.
Conclusion: A Cornerstone of Modern Heterocyclic Synthesis
This compound has proven to be a remarkably versatile and powerful building block for the synthesis of a wide range of medicinally and industrially important heterocyclic compounds. Its unique structural features allow for its participation in a variety of powerful synthetic transformations, including the Gewald reaction, multicomponent pyridine and pyrimidine syntheses, and the Thorpe-Ziegler cyclization. The protocols and mechanistic discussions provided herein serve as a guide for researchers to harness the full potential of this valuable synthon in their own synthetic endeavors, paving the way for the discovery and development of novel heterocyclic molecules.
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An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. [Link]
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Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed. [Link]
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Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. [Link]
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Multi-component synthesis of 4, 6-disubstituted-3-cyano-2-aminopyridines 4a-p - ResearchGate. [Link]
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Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential - Indian Journal of Pharmaceutical Education and Research. [Link]
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Synthesis of 3-cyano-2-pyridinone derivatives (3a–e). - ResearchGate. [Link]
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A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. [Link]
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Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. - Sciforum. [Link]
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One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. [Link]
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One-Pot Synthesis of 3-Cyano-2-pyridones | Request PDF - ResearchGate. [Link]
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Thorpe reaction - Wikipedia. [Link]
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Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds † - Sciforum. [Link]
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Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - NIH. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. [Link]
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Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives - Oriental Journal of Chemistry. [Link]
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Synthesis of Pyridine chalcone - Dr. Babasheb Ambedkar Marathwada University. [Link]
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Recent synthetic methodologies for pyrimidine and its derivatives - ResearchGate. [Link]
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Application Notes and Protocols for Chiral Synthesis and Resolution of Ethyl 3-cyano-2-phenylpropanoate
Introduction: The Significance of Chiral Purity in Drug Development
In the landscape of modern pharmaceutical development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological and toxicological profiles. The seemingly subtle difference in their three-dimensional arrangement can lead to profound variations in how they interact with the chiral environment of the human body, such as enzymes and receptors. Therefore, the ability to synthesize and resolve chiral molecules to obtain single enantiomers is a cornerstone of medicinal chemistry and drug manufacturing.
Ethyl 3-cyano-2-phenylpropanoate is a versatile chiral building block utilized in the synthesis of a variety of biologically active molecules.[1] Its stereocenter at the C2 position makes it a valuable precursor for introducing chirality into larger, more complex pharmaceutical intermediates. This guide provides detailed application notes and protocols for both the asymmetric synthesis of enantiomerically enriched this compound and the resolution of its racemic mixture, offering researchers and drug development professionals a comprehensive resource for accessing the desired stereoisomer of this important synthetic intermediate.
Part 1: Asymmetric Synthesis of this compound
The direct synthesis of a single enantiomer, known as asymmetric synthesis, is often the most efficient approach to obtaining enantiomerically pure compounds, as it avoids the loss of 50% of the material inherent in classical resolution methods. A highly effective strategy for the asymmetric synthesis of this compound is the conjugate addition of a cyanide source to an α,β-unsaturated ester, such as ethyl cinnamate. This reaction can be catalyzed by chiral entities, including Lewis acids and organocatalysts, to induce stereoselectivity.
Conceptual Framework: Asymmetric Conjugate Cyanation
The core principle of this synthetic approach lies in the facial-selective addition of a cyanide nucleophile to the β-carbon of an activated alkene. A chiral catalyst creates a transient, diastereomeric complex with the substrate, effectively shielding one face of the molecule and directing the incoming nucleophile to the other, resulting in an excess of one enantiomer.
Caption: Asymmetric conjugate cyanation workflow.
Protocol 1: Chiral Lewis Acid-Catalyzed Asymmetric Conjugate Cyanation of Ethyl Cinnamate (Proposed Method)
Disclaimer: The following protocol is a proposed methodology and should be optimized for specific laboratory conditions.
Materials:
-
Ethyl cinnamate
-
Trimethylsilyl cyanide (TMSCN)
-
Chiral Lewis acid catalyst (e.g., Ti(Oi-Pr)₄ with a chiral diol ligand like TADDOL, or a chiral scandium triflate complex)
-
Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)
-
Inert gas atmosphere (e.g., argon or nitrogen)
-
Standard laboratory glassware for anhydrous reactions
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Catalyst Preparation (if necessary): Prepare the chiral Lewis acid catalyst in situ according to established literature procedures under an inert atmosphere.
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral Lewis acid catalyst (typically 5-20 mol%).
-
Solvent and Substrate Addition: Add anhydrous solvent to dissolve the catalyst, and then cool the solution to the desired temperature (e.g., -78 °C to 0 °C). Add ethyl cinnamate (1.0 equivalent) to the cooled solution.
-
Cyanide Addition: Slowly add trimethylsilyl cyanide (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench it by carefully adding the quenching solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with the extraction solvent. Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Chiral Analysis: Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC or chiral gas chromatography (GC).
Expected Outcome and Optimization:
The success of this reaction is highly dependent on the choice of the chiral Lewis acid, solvent, and temperature. It is anticipated that by screening various chiral ligands and reaction conditions, high yields and enantioselectivities can be achieved.
Part 2: Chiral Resolution of Racemic this compound
Chiral resolution is a widely used technique for separating a racemic mixture into its individual enantiomers. This is particularly useful when an asymmetric synthesis is not feasible or has not been developed. Two common and effective methods for chiral resolution are enzymatic kinetic resolution and classical resolution via diastereomeric salt formation.
Method 1: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate. In the case of an ester like this compound, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. These two compounds, now having different chemical properties (acid vs. ester), can be easily separated.
While a specific protocol for the enzymatic resolution of this compound is not explicitly detailed in the searched literature, a highly relevant and successful protocol for the closely related compound, ethyl 3-hydroxy-3-phenylpropanoate, provides a strong foundation for adaptation.[2][3]
Caption: Workflow for enzymatic kinetic resolution.
This protocol is adapted from the successful resolution of ethyl 3-hydroxy-3-phenylpropanoate and is expected to be a good starting point for the resolution of the title compound.
Materials:
-
Racemic this compound
-
Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B, or lipase from Pseudomonas cepacia)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (optional, e.g., tert-butanol, isopropanol)
-
Base for pH adjustment (e.g., 0.1 M NaOH)
-
Acid for workup (e.g., 1 M HCl)
-
Extraction solvent (e.g., ethyl acetate or diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve or suspend racemic this compound in the phosphate buffer. An organic co-solvent may be added to improve solubility.
-
Enzyme Addition: Add the lipase to the reaction mixture. The amount of enzyme will need to be optimized but can start at a 1:1 weight ratio with the substrate.
-
Reaction Monitoring and pH Control: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by observing the consumption of base needed to maintain a constant pH (as the carboxylic acid is produced, the pH will drop). The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the remaining ester and the produced acid.
-
Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by filtration. If a free lipase is used, it can be removed during the workup.
-
Workup - Separation of Acid and Ester:
-
Acidify the aqueous solution to a low pH (e.g., pH 2) with the acid.
-
Extract the mixture with the extraction solvent. The organic layer will contain both the unreacted ester and the carboxylic acid.
-
To separate the two, extract the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer, while the ester remains in the organic layer.
-
-
Isolation of the Ester: Wash the organic layer containing the ester with brine, dry it over the drying agent, filter, and concentrate under reduced pressure to obtain the enantioenriched ester.
-
Isolation of the Carboxylic Acid: Acidify the basic aqueous extract containing the carboxylate salt back to a low pH with the acid. Extract the resulting carboxylic acid with the extraction solvent. Dry the organic layer over the drying agent, filter, and concentrate to obtain the enantioenriched carboxylic acid.
-
Chiral Analysis: Determine the enantiomeric excess of both the recovered ester and the carboxylic acid using chiral HPLC or GC. The carboxylic acid may need to be re-esterified (e.g., with diazomethane or by Fischer esterification) prior to chiral GC analysis.
Data Presentation: Expected Results Based on Analog Resolution
The following table presents data from the enzymatic resolution of a similar compound, ethyl 3-hydroxy-3-phenylpropanoate, which can serve as a benchmark for the expected efficiency of the resolution of this compound.[2]
| Enzyme Source | Substrate | Conversion (%) | Enantiomeric Excess (ee%) of Recovered Ester | Enantiomeric Excess (ee%) of Product Acid |
| Pseudomonas cepacia Lipase (PCL) | Ethyl 3-hydroxy-3-phenylpropanoate | 50 | 98 (R)-ester | 93 (S)-acid |
| Pig Liver Esterase (PLE) | Ethyl 3-hydroxy-3-phenylpropanoate | - | Lower selectivity | Lower selectivity |
Method 2: Classical Resolution via Diastereomeric Salt Formation
Classical resolution involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[4] Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. For this compound, this would typically involve hydrolysis of the racemic ester to the corresponding carboxylic acid, followed by salt formation with a chiral amine.
Step A: Hydrolysis of Racemic this compound
-
Dissolve racemic this compound in a suitable solvent mixture (e.g., ethanol and water).
-
Add a stoichiometric amount of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture, remove the organic solvent under reduced pressure, and acidify the aqueous residue with a strong acid (e.g., HCl) to precipitate the racemic 2-cyano-3-phenylpropanoic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step B: Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolve the racemic 2-cyano-3-phenylpropanoic acid in a suitable hot solvent (e.g., ethanol, methanol, or acetone).
-
In a separate flask, dissolve an equimolar amount of a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine, brucine, or quinine) in the same hot solvent.
-
Add the solution of the chiral amine to the solution of the racemic acid.
-
Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration. The enantiomeric purity of the crystallized salt can be improved by recrystallization.
-
The more soluble diastereomer will remain in the mother liquor.
Step C: Liberation of the Enantiomerically Enriched Acid
-
Suspend the crystallized diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the carboxylic acid and protonate the chiral amine.
-
Extract the liberated enantiomerically enriched 2-cyano-3-phenylpropanoic acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over a drying agent, and concentrate to yield the enantiomerically pure acid.
-
The chiral amine can be recovered from the acidic aqueous layer by basification and extraction.
Step D: Esterification
-
The enantiomerically enriched 2-cyano-3-phenylpropanoic acid can be converted back to the ethyl ester by standard esterification methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid).
Conclusion
The choice between asymmetric synthesis and chiral resolution for obtaining enantiomerically pure this compound will depend on factors such as the desired scale of production, the availability and cost of chiral catalysts and resolving agents, and the developmental stage of the target pharmaceutical. The protocols and application notes provided herein offer a comprehensive guide to both approaches, empowering researchers and drug development professionals to select and implement the most suitable method for their specific needs. Careful optimization of the proposed and adapted protocols is crucial for achieving high yields and enantiomeric purities, ultimately facilitating the efficient synthesis of chiral drug candidates.
References
-
Chem-Impex. This compound. Available at: [Link]
-
Wikipedia. Chiral resolution. Available at: [Link]
-
Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-746. Available at: [Link]
-
ResearchGate. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Available at: [Link]
-
PubChem. Ethyl 2-cyano-3-phenylpropanoate. Available at: [Link]
-
Chiralpedia. Part 6: Resolution of Enantiomers. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Versatile Synthon: Application Notes for the Synthesis of Pharmaceutical Intermediates from Ethyl 3-Cyano-2-phenylpropanoate
Introduction: Unlocking the Potential of a Key Building Block
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Ethyl 3-cyano-2-phenylpropanoate, a readily accessible cyanoacetic acid ester derivative, has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of pharmaceutical intermediates.[1] Its strategic placement of a nitrile, an ester, and a phenyl group on a short carbon backbone provides a rich tapestry of reactive sites, enabling a multitude of chemical transformations. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing key synthetic pathways and providing robust protocols for the utilization of this compound in the synthesis of medicinally relevant scaffolds. We will explore the chemical logic behind various synthetic strategies, including pathways to important anticonvulsant drugs and precursors for GABA analogues, underscoring the significant potential of this synthon in accelerating drug discovery programs.
Core Synthetic Transformations and Strategic Considerations
The synthetic utility of this compound is rooted in the reactivity of its functional groups. The acidic α-proton allows for facile alkylation, while the nitrile and ester moieties can be independently or concertedly transformed through hydrolysis, reduction, and decarboxylation. Understanding the interplay of these reactions is crucial for designing efficient synthetic routes.
Key Reactions and Intermediates Workflow
Caption: Key synthetic pathways from this compound.
Application I: Synthesis of Anticonvulsant Scaffolds
A significant application of this compound lies in the synthesis of anticonvulsant drugs, particularly barbiturates and their analogues. The core strategy involves the transformation of the starting material into a substituted malonic ester, a key precursor for the construction of the pyrimidine-2,4,6-trione ring system.
Pathway to Phenobarbital and Primidone Intermediates
The classical synthesis of phenobarbital, a widely used anticonvulsant, relies on the alkylation of diethyl phenylmalonate. This compound can be strategically converted to this key intermediate through a two-step sequence of nitrile hydrolysis followed by esterification.
1. Hydrolysis of the Nitrile to Phenylmalonic Acid:
The hydrolysis of the nitrile group in the presence of the ester is a critical step. Acid-catalyzed hydrolysis is often employed; however, care must be taken to control the reaction conditions to avoid concomitant ester hydrolysis and decarboxylation.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
| Step | Procedure |
| 1 | In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq). |
| 2 | Add a 1:1 mixture of concentrated sulfuric acid and water (5-10 volumes). |
| 3 | Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction by TLC until the starting material is consumed. |
| 4 | Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. |
| 5 | Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). |
| 6 | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude phenylmalonic acid. |
2. Esterification to Diethyl Phenylmalonate:
The resulting phenylmalonic acid can be esterified using standard Fischer esterification conditions to yield diethyl phenylmalonate, the direct precursor for phenobarbital synthesis.
Protocol 2: Fischer Esterification of Phenylmalonic Acid
| Step | Procedure |
| 1 | To a solution of phenylmalonic acid (1.0 eq) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq). |
| 2 | Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC. |
| 3 | After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate. |
| 4 | Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 5 | Purify the crude product by vacuum distillation to obtain pure diethyl phenylmalonate. |
3. Alkylation and Cyclization to Phenobarbital:
With diethyl phenylmalonate in hand, the synthesis proceeds via alkylation with ethyl bromide followed by condensation with urea to form the barbiturate ring. A similar pathway can be envisioned for the synthesis of primidone, where the key intermediate is a phenylmalonamide derivative.[2][3]
Alkylation Strategies for Diverse Intermediates
The acidic α-proton of this compound allows for the introduction of various alkyl or aryl groups, leading to a wide range of substituted intermediates.
Protocol 3: General Procedure for α-Alkylation
| Step | Procedure |
| 1 | To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (1.1 eq) or lithium diisopropylamide (LDA) (1.1 eq) in a suitable anhydrous solvent (e.g., THF, DMF). |
| 2 | Cool the mixture to 0 °C (for NaH) or -78 °C (for LDA). |
| 3 | Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent. |
| 4 | Stir the mixture at the same temperature for 30-60 minutes to ensure complete enolate formation. |
| 5 | Add the desired alkylating agent (e.g., ethyl iodide, benzyl bromide) (1.1 eq) and allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC). |
| 6 | Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. |
| 7 | Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. |
| 8 | Purify the crude product by column chromatography on silica gel. |
This alkylation protocol opens the door to synthesizing precursors for a variety of anticonvulsants, including analogues of ethosuximide.[4]
Application II: Accessing GABA Analogues and Nootropic Precursors
Gamma-aminobutyric acid (GABA) analogues are a class of drugs with diverse therapeutic applications, including as anticonvulsants, analgesics, and anxiolytics. This compound can serve as a valuable starting material for the synthesis of precursors to important GABA analogues like gabapentin and baclofen, as well as nootropics such as phenylpiracetam.
Pathway to β-Amino Acid Derivatives via Nitrile Reduction
The reduction of the nitrile group to a primary amine is a key transformation that converts the α-cyano ester into a β-amino ester, a direct precursor to β-amino acids.
Protocol 4: Catalytic Hydrogenation for Nitrile Reduction
| Step | Procedure |
| 1 | In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol. |
| 2 | Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C) (5-10 mol%). |
| 3 | Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating. |
| 4 | Monitor the reaction for hydrogen uptake. Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. |
| 5 | Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-amino-2-phenylpropanoate. |
The resulting β-amino ester can then be hydrolyzed to the corresponding β-amino acid, which is a core component of various pharmaceuticals.
Decarboxylation Strategies: The Krapcho Reaction
For the synthesis of certain intermediates, selective removal of the ethoxycarbonyl group is necessary. The Krapcho decarboxylation is a powerful and often mild method for the dealkoxycarbonylation of esters bearing an α-electron-withdrawing group, such as a nitrile.[1][5][6]
Protocol 5: Krapcho Decarboxylation of this compound
| Step | Procedure |
| 1 | In a round-bottom flask, combine this compound (1.0 eq), lithium chloride (1.2 eq), and a small amount of water (2.0 eq) in dimethyl sulfoxide (DMSO). |
| 2 | Heat the reaction mixture to a high temperature (typically 140-180 °C) and monitor the reaction by TLC. |
| 3 | Upon completion, cool the mixture to room temperature and dilute with water. |
| 4 | Extract the product with an organic solvent (e.g., ethyl acetate). |
| 5 | Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 6 | Purify the resulting 2-phenylpropanenitrile by vacuum distillation or column chromatography. |
This reaction provides a direct route to substituted nitriles, which are themselves valuable synthetic intermediates.
Synthetic Workflow for GABA Analogue Precursors
Caption: Synthetic route to GABA analogue precursors.
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Transformation |
| Phenylmalonic Acid | C₉H₈O₄ | 180.16 | Nitrile Hydrolysis |
| Diethyl Phenylmalonate | C₁₃H₁₆O₄ | 236.26 | Esterification |
| Ethyl 2-cyano-2-phenylbutanoate | C₁₃H₁₅NO₂ | 217.26 | α-Ethylation |
| Ethyl 3-amino-2-phenylpropanoate | C₁₁H₁₅NO₂ | 193.24 | Nitrile Reduction |
| 2-Phenylpropanenitrile | C₉H₉N | 131.17 | Krapcho Decarboxylation |
Conclusion
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its inherent reactivity, coupled with the diverse array of transformations it can undergo, makes it an invaluable tool for the modern medicinal chemist. The protocols and strategies outlined in this application note provide a solid foundation for the synthesis of a wide range of pharmaceutical intermediates, from established anticonvulsants to precursors for next-generation therapeutics. By understanding the underlying principles and optimizing the reaction conditions, researchers can effectively harness the synthetic potential of this versatile building block to accelerate the discovery and development of new medicines.
References
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Krapcho, A. P. The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-withdrawing Substituents. Organic Reactions, 2007 , 62, 1-1049. [Link]
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Krapcho, A. P.; Weimaster, J. F.; Eldridge, J. M.; Jahngen, E. G. E., Jr.; Lovey, A. J.; Stephens, W. P. Synthetic applications of the Krapcho dealkoxycarbonylation reaction. The Journal of Organic Chemistry, 1978 , 43(1), 138-147. [Link]
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Grokipedia. Krapcho decarboxylation. [Link]
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Ukaaz Publications. A review on analytical aspects of ethosuximide: An antiepileptic drug. [Link]
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Application Notes & Protocols: The Strategic Role of Ethyl 3-cyano-2-phenylpropanoate and its Analogs in Agrochemical Synthesis
Abstract
Ethyl 3-cyano-2-phenylpropanoate and its structural precursors, such as ethyl cyanoacetate, represent a cornerstone class of intermediates in the synthesis of modern agrochemicals.[1] Their unique molecular architecture, featuring strategically placed cyano, phenyl, and ester functional groups, provides a versatile platform for constructing complex, biologically active molecules.[1] This document provides an in-depth exploration of the application of this chemical scaffold in the agrochemical industry, with a primary focus on the synthesis of photosystem II (PSII) inhibiting herbicides and key intermediates for phenylpyrazole insecticides. We will dissect the causality behind synthetic choices and provide detailed, field-proven protocols for researchers and chemical development professionals.
Introduction: The Versatility of the Cyanopropanoate Scaffold
This compound is a highly valued building block in both pharmaceutical and agrochemical research.[1] The presence of the cyano and phenyl groups is instrumental in enhancing the biological activity of derivative compounds.[1] From a synthetic standpoint, the ester functionality offers a convenient handle for modifications, while the α-cyano group activates the adjacent methylene (or methine) protons, facilitating a range of crucial carbon-carbon bond-forming reactions. These favorable characteristics, combined with good solubility in common organic solvents and stability under standard laboratory conditions, make it an excellent choice for streamlining complex synthetic processes.[1]
Our focus here is on two major pathways where this chemical motif is leveraged for agrochemical development:
-
Synthesis of 2-Cyanoacrylate Herbicides: Acting as potent inhibitors of photosystem II (PSII), these herbicides are developed through Knoevenagel condensation reactions.
-
Synthesis of Phenylpyrazole Insecticide Intermediates: The related precursor, ethyl cyanoacetate, is fundamental in producing ethyl 2,3-dicyanopropionate, a critical intermediate for insecticides like fipronil.[2][3]
Pathway I: Synthesis of 2-Cyanoacrylate Herbicides via Knoevenagel Condensation
The 2-cyanoacrylate framework is a well-established pharmacophore for herbicides that target and inhibit the photosynthetic electron transport chain at photosystem II.[4][5] Research has shown that compounds containing a substituted pyridine or other aromatic rings attached to the acrylate backbone exhibit excellent herbicidal activities, in some cases at application rates as low as 75 grams per hectare.[4] The key synthetic step to create this framework is the Knoevenagel condensation.
Mechanistic Rationale
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this context, ethyl cyanoacetate (a close analog and precursor to the title compound) serves as the active hydrogen component. The α-proton is acidic due to the electron-withdrawing effects of both the adjacent cyano and ester groups. A base, typically a weak one like piperidine, is sufficient to deprotonate the α-carbon, generating a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of an aromatic or heteroaromatic aldehyde. The resulting aldol-type intermediate readily undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated product, the desired ethyl 2-cyano-3-arylprop-2-enoate. The choice of the aldehyde is critical, as the substituent on the aromatic ring directly influences the herbicidal specificity and activity of the final product.[6]
Experimental Protocol: Synthesis of Ethyl (E)-2-cyano-3-arylprop-2-enoate
This protocol is a generalized procedure based on established laboratory syntheses for creating herbicidal precursors.[7]
Step-by-Step Methodology:
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add the selected aryl or heteroaryl aldehyde (1.0 eq).
-
Reagent Addition: Add ethyl cyanoacetate (1.2 eq) to the flask, followed by 100 mL of absolute ethanol as the solvent.
-
Catalyst Introduction: While stirring the mixture, add piperidine (0.1 eq) dropwise using a syringe. The addition of a base catalyst is crucial for the deprotonation of ethyl cyanoacetate.
-
Reaction: Heat the reaction mixture to 50-60°C and maintain stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Crystallization & Isolation: Once the reaction is complete, cool the mixture in an ice bath to 5°C and allow it to stand overnight to facilitate product crystallization.[7]
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid crystals with two portions of cold ethanol (2 x 15 mL) to remove residual reactants and catalyst.
-
Drying: Dry the purified product under reduced pressure to a constant weight. The obtained product typically does not require further purification.[7]
Data Summary: Knoevenagel Condensation
| Parameter | Value / Compound | Rationale |
| Active Methylene | Ethyl Cyanoacetate | Provides the core cyano-ester scaffold. |
| Carbonyl Source | Substituted Benzaldehyde | Introduces the aryl group essential for bioactivity. |
| Molar Ratio | 1.2 : 1 (Cyanoacetate:Aldehyde) | A slight excess of the nucleophile ensures complete consumption of the aldehyde. |
| Catalyst | Piperidine | A mild base effective for generating the carbanion without promoting side reactions. |
| Solvent | Ethanol | Effectively dissolves reactants and facilitates product crystallization upon cooling. |
| Temperature | 50-60 °C | Provides sufficient energy to overcome the activation barrier without solvent loss. |
| Typical Yield | 85-95% | This reaction is known for its high efficiency and atom economy. |
| Purity (Post-Wash) | >98% | Crystallization provides a high degree of purification. |
Workflow Visualization: Herbicide Precursor Synthesis
Caption: Knoevenagel condensation workflow for herbicide synthesis.
Pathway II: Intermediate for Phenylpyrazole Insecticides (Fipronil)
While not a direct application of this compound, its structural precursor, ethyl cyanoacetate, is the foundational starting material for producing ethyl 2,3-dicyanopropionate. This dicyano compound is a crucial intermediate in the synthesis of the widely used phenylpyrazole insecticide, fipronil.[2][3] The synthesis demonstrates the critical role of the cyanopropanoate structure in building complex agrochemical molecules.
Mechanistic Rationale
The synthesis of ethyl 2,3-dicyanopropionate involves a reaction between ethyl cyanoacetate, a source of formaldehyde (paraformaldehyde), and a cyanide salt. The reaction proceeds through the formation of an α,β-unsaturated intermediate via condensation of ethyl cyanoacetate and formaldehyde, which then undergoes a Michael addition with the cyanide anion. Modern patented methods have shifted from using ethanol as a solvent and potassium cyanide to more efficient and safer systems using solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) and sodium cyanide.[2][3] This change improves reaction yield and product purity while reducing the toxicity risks associated with the process.[2]
Experimental Protocol: Synthesis of Ethyl 2,3-dicyanopropionate
This protocol is adapted from patented industrial processes, highlighting a modern approach using DCM as the reaction solvent.[3]
Step-by-Step Methodology:
-
Reactor Preparation: Charge a suitable reaction vessel with an aqueous solution of liquid sodium cyanide. Concentrate the solution under dehydration conditions and add dichloromethane (DCM) for azeotropic water removal. Control the final water content to be between 1.0-3.0% by mass.
-
Cooling: Cool the anhydrous DCM/cyanide slurry to 10-15°C.
-
Reagent Addition: Sequentially add ethyl cyanoacetate, paraformaldehyde, and a phase-transfer catalyst to the cooled mixture while stirring.
-
Reaction: Maintain the temperature at 10-15°C and allow the reaction to proceed for 2-4 hours. The reaction is typically monitored by gas chromatography (GC) for the disappearance of ethyl cyanoacetate.
-
Acidification & Quenching: Upon completion, carefully add hydrochloric acid to the reaction mixture to neutralize excess cyanide and acidify the medium.
-
Phase Separation: Stop stirring and allow the mixture to stand, leading to the separation of the aqueous and organic (DCM) layers. Collect the bottom organic layer.
-
Washing: Wash the organic layer with water to remove any remaining salts and acid.
-
Solvent Removal & Purification: Concentrate the organic layer to remove the DCM, yielding the crude product. Purify the crude ethyl 2,3-dicyanopropionate via reduced pressure rectification to obtain the final, high-purity intermediate.
Data Summary: Fipronil Intermediate Synthesis
| Parameter | Modern Method (DCM)[3] | Older Method (Ethanol)[2] | Rationale for Improvement |
| Solvent | Dichloromethane (DCM) | Ethanol | DCM is easier to remove and avoids side reactions associated with ethanol. |
| Cyanide Source | Sodium Cyanide | Potassium Cyanide | Sodium cyanide is less toxic and more cost-effective.[2] |
| Catalyst | Phase-Transfer Catalyst | None specified | Improves reaction rate and efficiency between phases. |
| Reaction Time | 2-4 hours | Longer (not specified) | Catalyzed, efficient solvent system shortens the reaction cycle. |
| Typical Yield | >95% | Lower | Improved reaction conditions and selectivity lead to higher yields. |
| Purity (Post-Rectification) | >98% | 93-95% | The modern process yields a higher quality product.[2] |
Workflow Visualization: Fipronil Intermediate Synthesis
Caption: Industrial synthesis workflow for the Fipronil intermediate.
Conclusion
The cyanopropanoate chemical structure, exemplified by this compound and its direct precursors, is a testament to the power of versatile intermediates in modern agrochemical design. Through fundamental reactions like the Knoevenagel condensation and nucleophilic additions, this scaffold provides efficient and high-yield pathways to diverse and potent active ingredients. The protocols and rationale detailed herein offer a robust framework for researchers and developers to leverage these valuable building blocks in the creation of next-generation herbicides, insecticides, and other vital crop protection solutions.
References
- CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate.
-
Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments... ResearchGate. [Link]
- SU1318152A3 - Method for producing derivatives of 2=cyano-2-phenylacetic acid.
-
Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis, Herbicidal Activities, and 3D-QSAR of 2-cyanoacrylates Containing Aromatic Methylamine Moieties. PubMed. [Link]
- CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate.
-
Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. National Institutes of Health (NIH). [Link]
-
Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. TSI Journals. [Link]
-
Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)acrylates. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents [patents.google.com]
- 3. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 4. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, herbicidal activities, and 3D-QSAR of 2-cyanoacrylates containing aromatic methylamine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Conversion of Ethyl 3-cyano-2-phenylpropanoate
Introduction: The Strategic Importance of β-Amino Esters
Ethyl 3-cyano-2-phenylpropanoate is a versatile precursor for the synthesis of β-amino acids and their corresponding esters. These structural motifs are of paramount importance in medicinal chemistry and drug development, forming the backbone of numerous therapeutic agents, including derivatives of γ-aminobutyric acid (GABA) such as Pregabalin and Baclofen.[1] The core transformation required to unlock this potential is the selective reduction of the nitrile (cyano) functional group to a primary amine, yielding Ethyl 3-amino-2-phenylpropanoate.
While stoichiometric reducing agents like lithium aluminum hydride can achieve this conversion, they generate significant waste.[2] Catalytic hydrogenation represents a more atom-economical, environmentally benign, and industrially scalable alternative.[3][4] This guide provides an in-depth exploration of the primary catalytic strategies for this conversion, detailing both well-established methods for racemic synthesis and advanced protocols for producing high-value, single-enantiomer products through asymmetric catalysis. We will delve into the causality behind experimental choices, provide field-proven protocols, and outline the necessary analytical validations for a successful synthesis.
Section 1: Heterogeneous Catalytic Hydrogenation for Racemic Synthesis
Scientific Principle: Navigating the Reaction Pathway
The catalytic hydrogenation of a nitrile to a primary amine is not a simple, single-step reaction. The process occurs on the surface of a heterogeneous metal catalyst where hydrogen gas (H₂) is adsorbed and activated. The nitrile is reduced first to a reactive imine intermediate. It is at this stage that selectivity is determined. The desired pathway is the immediate further reduction of the imine to the primary amine. However, this imine can also react with an already-formed primary amine molecule, leading to the formation of secondary and, subsequently, tertiary amine byproducts.[3][5]
Several factors are critical for maximizing the selectivity towards the desired primary amine:
-
Catalyst Choice: The nature of the metal surface dictates the adsorption and reactivity of intermediates.[3]
-
Solvent & pH: The choice of solvent can influence the solubility of hydrogen and the stability of intermediates. Basic or acidic conditions can also alter the reaction pathway.[3]
-
Temperature & Pressure: Higher hydrogen pressure generally favors the complete reduction to the primary amine by increasing the concentration of active hydrogen on the catalyst surface.[3]
-
Additives: The addition of ammonia is a common industrial strategy to suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction between the imine and the primary amine product.[6]
Visualization 1: Nitrile Hydrogenation Reaction Network
Sources
- 1. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving Ethyl 3-Cyano-2-Phenylpropanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-cyano-2-phenylpropanoate is a highly versatile synthetic intermediate prized in medicinal and agricultural chemistry.[1] Its structure, featuring a reactive cyano group, an ester moiety, and an acidic α-hydrogen, makes it a valuable building block for a diverse range of molecular architectures. This guide provides an in-depth exploration of the key reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven experimental protocols, and explain the rationale behind the selection of specific reagents and conditions. The protocols are designed to be self-validating, offering a clear path from starting material to purified product for researchers engaged in organic synthesis and drug discovery.
The Synthetic Utility of this compound
The strategic importance of this compound stems from its trifunctional nature. The interplay between the cyano, ester, and activated methylene groups allows for a wide array of chemical manipulations.
-
Cyano Group (-CN): A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems.[2] The cyano group is a key component in numerous pharmaceuticals.[2]
-
Ester Group (-COOEt): Can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or serve as a handle for further derivatization.
-
α-Methylene Group (-CH-): The protons on the carbon alpha to both the cyano and ester groups are acidic, allowing for deprotonation and subsequent alkylation or acylation reactions.
This combination of reactive sites makes it an ideal precursor for synthesizing complex molecules, including substituted succinic acids, β-amino acids, and various heterocyclic compounds.[1][3]
Visualization 1: Key Reactive Sites
Caption: Key reactive centers in this compound.
Synthesis of the Precursor: Knoevenagel Condensation
While our focus is on the reactions of this compound, understanding its synthesis provides crucial context. The most common and efficient method is the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate.[4][5][6] This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde.[6]
Protocol 2.1: Synthesis of Ethyl (2E)-2-cyano-3-phenylpropenoate
This protocol describes the initial condensation to form the unsaturated intermediate, which is then reduced to the target compound, this compound.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzaldehyde (1.0 eq), ethyl cyanoacetate (1.05 eq), and absolute ethanol.[6]
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.[6]
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[6]
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization of the product, ethyl (2E)-2-cyano-3-phenylpropenoate.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.
-
The subsequent reduction of the double bond to yield this compound can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or with a reducing agent like sodium borohydride in a suitable solvent.
Causality Behind Experimental Choices:
-
Catalyst: Piperidine, a weak secondary amine, is an effective catalyst for the Knoevenagel condensation. It reversibly forms an enamine with ethyl cyanoacetate, increasing its nucleophilicity without causing unwanted side reactions like self-condensation.[6]
-
Solvent: Ethanol is a good solvent for all reactants and allows the reaction to be conducted at a moderate reflux temperature, accelerating the reaction rate.
-
Stoichiometry: A slight excess of ethyl cyanoacetate ensures the complete consumption of the aldehyde.
Visualization 2: Knoevenagel Condensation Workflow
Caption: Workflow for the synthesis of the unsaturated precursor.
Key Transformations and Protocols
3.1 Hydrolysis and Decarboxylation: Synthesis of Phenylsuccinic Acid
A powerful application of this compound is its conversion to phenylsuccinic acid. This transformation involves the hydrolysis of both the ester and the cyano group to carboxylic acids, followed by decarboxylation of the resulting unstable malonic acid derivative.[7][8]
Protocol 3.1.1: Hydrolysis to Phenylsuccinic Acid
Materials:
-
This compound (or its dicyano precursor as described in some literature)[7]
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq) in concentrated hydrochloric acid (approx. 10-12 M).[7]
-
Heat the mixture to reflux. The solid material should gradually dissolve. Continue refluxing for 4-6 hours.[7]
-
After the reflux period, the solution should be clear. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Phenylsuccinic acid will precipitate as colorless crystals.
-
Collect the crystals by vacuum filtration and wash them with cold water to remove residual HCl.
-
Dry the product. The typical yield is high, often exceeding 90%.[7]
-
If the product is discolored, it can be recrystallized from hot water.[7]
Causality Behind Experimental Choices:
-
Reagent: Concentrated HCl serves as both the acid catalyst for the hydrolysis of the ester and the reagent for the hydrolysis of the nitrile to a carboxylic acid. The harsh, acidic conditions are necessary to drive both hydrolyses to completion.
-
Temperature: Refluxing provides the necessary thermal energy to overcome the activation barriers for the hydrolysis of the stable ester and cyano functionalities.
3.2 α-Alkylation Reactions
The acidity of the α-hydrogen allows for the formation of a resonance-stabilized carbanion, which can act as a nucleophile to attack various electrophiles, most commonly alkyl halides. This allows for the introduction of new substituents at the C2 position.
Protocol 3.2.1: General Procedure for α-Alkylation
Materials:
-
This compound
-
Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), Lithium Diisopropylamide (LDA))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).[9]
-
Add anhydrous THF to the flask, followed by the base (e.g., NaH, 1.1 eq). Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the base suspension via a syringe.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the enolate.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-12 hours).
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: A strong base like NaH is required to completely deprotonate the α-carbon. Weaker bases like alkoxides could lead to reversible deprotonation and potential side reactions.
-
Solvent: Anhydrous aprotic solvents like THF or DMF are essential. Protic solvents (like water or alcohols) would protonate the carbanion intermediate, halting the reaction.
-
Inert Atmosphere: The carbanion intermediate is highly reactive and can be quenched by atmospheric oxygen or moisture.[9]
3.3 [3+2] Cycloaddition with Azides: Synthesis of Tetrazoles
The cyano group can act as a dipolarophile in [3+2] cycloaddition reactions. A common example is the reaction with an azide to form a tetrazole ring, a heterocycle of significant interest in medicinal chemistry due to its role as a bioisostere for carboxylic acids.[10][11]
Protocol 3.3.1: Synthesis of an Ethyl 5-(substituted)-2-phenyl-2-(1H-tetrazol-5-yl)propanoate
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride
-
Anhydrous Dimethylformamide (DMF)
-
Dilute HCl
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water and acidify to pH ~2 with dilute HCl. This protonates the tetrazole ring.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product via column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Reagents: Sodium azide is the source of the 3-atom dipole. Ammonium chloride acts as a mild acid catalyst, protonating the azide to form hydrazoic acid (HN₃) in situ, which is the active cycloaddition partner.
-
Solvent: DMF is a polar aprotic solvent that can dissolve the ionic reagents and withstand the high temperatures required for the reaction.
-
Temperature: The cycloaddition is often slow at room temperature and requires significant thermal energy to proceed at a reasonable rate.
Summary of Reaction Conditions
| Reaction Type | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| Hydrolysis | Conc. HCl | Water | Reflux | >90% | [7] |
| α-Alkylation | NaH, Alkyl Halide | Anhydrous THF/DMF | 0 °C to RT | 60-85% | N/A |
| [3+2] Cycloaddition | NaN₃, NH₄Cl | Anhydrous DMF | 100-120 °C | 50-80% | [10][11] |
Safety Precautions
-
General Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere.
-
Sodium Azide (NaN₃): Highly toxic. Can form explosive heavy metal azides. Avoid contact with acids, which liberates toxic and explosive hydrazoic acid gas.
-
Concentrated Acids: Highly corrosive. Handle with extreme care.
-
Solvents: Organic solvents like THF, DMF, and ethanol are flammable. Avoid open flames and sparks.
References
-
Organic Syntheses. Phenylsuccinic Acid. Org. Syn. Coll. Vol. 1, 444. [Link]
- Google Patents.
-
ResearchGate. Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments...[Link]
-
ResearchGate. Can anyone suggest an article that describes the procedure of preparing Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate?[Link]
-
Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation. [Link]
-
Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]
-
Tretyakova Lab. Organic Synthesis Protocol. YouTube. [Link]
-
Chemical Review and Letters. Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. [Link]
-
ResearchGate. Evaluation of the Cycloaddition Reaction Mechanism of Phenyl Azide with Ethyl 3-oxobutanoate and Ethyl 2-methyl-3-oxobutanoate by DFT Study. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN106636228A - Phenyl succinic acid preparation method - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 3-cyano-2-phenylpropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-cyano-2-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important reaction, troubleshoot common issues, and ultimately improve reaction yields. This versatile compound serves as a crucial building block in the synthesis of a variety of organic molecules and pharmaceuticals.[1] This guide provides in-depth troubleshooting for the two primary synthetic routes: the Knoevenagel condensation and the Michael addition.
I. Overview of Synthetic Methodologies
The synthesis of this compound is predominantly achieved through two well-established reactions:
-
Knoevenagel Condensation: This reaction involves the condensation of benzaldehyde with ethyl cyanoacetate, catalyzed by a base. It is a robust and widely used method for forming carbon-carbon double bonds.
-
Michael Addition: This route entails the conjugate addition of a cyanide nucleophile to an α,β-unsaturated ester, typically ethyl cinnamate. This method is also effective for forming the desired carbon-carbon bond.
The choice of methodology often depends on the availability of starting materials, desired reaction conditions, and scalability. Both pathways, however, can present unique challenges that may lead to suboptimal yields. This guide will address these challenges in a question-and-answer format to provide clear and actionable solutions.
II. Troubleshooting Guide: Knoevenagel Condensation Route
The Knoevenagel condensation is a powerful tool for the synthesis of this compound. However, achieving high yields requires careful control over several experimental parameters. Below are common issues encountered during this reaction and their respective solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in a Knoevenagel condensation can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.[2]
-
Catalyst Selection and Concentration: The choice and amount of base catalyst are critical. While strong bases can lead to side reactions like the self-condensation of benzaldehyde, a weak base is generally preferred.[2]
-
Solvent Effects: The solvent plays a significant role in reaction kinetics and yield.
-
Insight: Polar aprotic solvents like DMF and acetonitrile can lead to high conversions in shorter reaction times.[5] Protic polar solvents like ethanol can also yield good results, while nonpolar solvents like toluene may require longer reaction times.[2][5] Interestingly, using water as a solvent with a piperidine catalyst has been shown to significantly improve yields.[3]
-
-
Reaction Temperature and Time: These parameters are interdependent and crucial for reaction completion.
-
Insight: Many Knoevenagel condensations proceed at room temperature, but some may require heating to go to completion.[2] It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the reaction has gone to completion.[2] Extending the reaction time may be necessary, especially with lower catalyst loadings.[3]
-
-
Purity of Reactants: The purity of benzaldehyde and ethyl cyanoacetate is paramount. Impurities in benzaldehyde can lead to the formation of byproducts.
-
Insight: Ensure that benzaldehyde is free from benzoic acid, which can neutralize the basic catalyst. It is advisable to use freshly distilled benzaldehyde.
-
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine (10 mol%) | Water | Room Temp | 6 | 93 | [3] |
| Piperidine (10 mol%) | Ethanol | Room Temp | 3 | 76 | [4] |
| DIPEAc | Hexane | 65-70 | 3-6 | 91 | [6] |
| Nano-ZnO (5 mol%) | Aqueous Ethanol | Reflux | - | >95 | [7] |
| DBU/H₂O | Water | Room Temp | - | >95 | [8] |
Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?
Answer: The primary side reaction of concern in the Knoevenagel condensation is the Michael addition of the ethyl cyanoacetate enolate to the newly formed Ethyl 3-cyano-2-phenylpropenoate. However, under optimized conditions, this is often not observed.[8]
-
Minimizing Michael Addition: This side reaction can be more prevalent with highly reactive methylene compounds and extended reaction times.[2]
-
Insight: Carefully monitoring the reaction and stopping it once the starting materials are consumed can help minimize the formation of this byproduct. Using a slight excess of the benzaldehyde may also be beneficial.[2]
-
-
Self-Condensation of Benzaldehyde: The use of a strong base can promote the self-condensation of benzaldehyde.
-
Insight: Employing a weak base like piperidine is recommended to avoid this side reaction.[2]
-
Question 3: My product is difficult to purify. What are the common impurities and what is the best purification strategy?
Answer: Common impurities include unreacted starting materials and any side products formed.
-
Purification Strategy:
-
Crystallization: If the product precipitates from the reaction mixture upon cooling, it can be isolated by filtration and washed with a cold solvent like ethanol.[2] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[7]
-
Column Chromatography: If the product does not crystallize or if significant impurities are present, purification by silica gel column chromatography is a reliable method.[2] A mixture of ethyl acetate and hexane is a commonly used eluent system.
-
III. Troubleshooting Guide: Michael Addition Route
The Michael addition of a cyanide source to ethyl cinnamate offers an alternative pathway to this compound. This reaction, while effective, also has its own set of challenges.
Question 1: I am struggling to initiate the Michael addition of cyanide to ethyl cinnamate. What are the critical factors for this reaction?
Answer: The success of the Michael addition of cyanide hinges on the effective generation of the cyanide nucleophile and its subsequent 1,4-addition to the α,β-unsaturated ester.
-
Cyanide Source and Catalyst: The choice of cyanide source is critical due to the toxicity of hydrogen cyanide.
-
Insight: Using a salt such as sodium or potassium cyanide with a proton source like HCN or a weak acid is a common approach. The reaction is catalyzed by the cyanide ion itself.[6] The pH of the reaction mixture is crucial; a slightly basic pH is often optimal to ensure the presence of free cyanide ions without promoting unwanted side reactions.[9]
-
-
Solvent Selection: The solvent must be able to dissolve the reactants and facilitate the reaction.
-
Insight: Protic solvents like ethanol or water are often used for this reaction.
-
Question 2: My Michael addition reaction is giving a mixture of 1,2- and 1,4-addition products. How can I favor the desired 1,4-addition?
Answer: The competition between 1,2-addition (to the carbonyl group) and 1,4-addition (conjugate addition) is a common issue in reactions with α,β-unsaturated carbonyl compounds.
-
Nature of the Nucleophile: Weaker, "softer" nucleophiles tend to favor 1,4-addition.
-
Insight: The cyanide ion is a relatively weak nucleophile and generally favors 1,4-addition.[8]
-
-
Reaction Conditions: Thermodynamic control favors the 1,4-adduct.
-
Insight: Running the reaction at a moderate temperature for a sufficient duration allows the reaction to reach thermodynamic equilibrium, which favors the more stable 1,4-addition product. The 1,2-addition is often reversible, while the 1,4-addition is typically irreversible under these conditions.[6]
-
Question 3: What are the potential side products in the Michael addition of cyanide to ethyl cinnamate?
Answer: Besides the 1,2-addition product (a cyanohydrin), other side reactions can occur.
-
Polymerization: α,β-unsaturated esters can polymerize under certain conditions.
-
Insight: Using controlled reaction temperatures and avoiding overly harsh conditions can minimize polymerization.
-
-
Hydrolysis: The ester or nitrile functionalities can be susceptible to hydrolysis, especially under strongly acidic or basic conditions during workup.
-
Insight: Maintaining a neutral or slightly acidic pH during the workup procedure is recommended to prevent hydrolysis.
-
IV. Experimental Protocols
Protocol 1: Knoevenagel Condensation using Piperidine Catalyst in Water [3]
-
To a round-bottom flask, add benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq).
-
Add water as the solvent.
-
Add piperidine (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, if a precipitate forms, filter the solid product and wash it with a cold ethanol/water mixture.
-
If no precipitate forms, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: General Procedure for Michael Addition of Cyanide to an α,β-Unsaturated Ester
Caution: This reaction involves the use of cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
-
To a solution of ethyl cinnamate (1.0 eq) in a suitable solvent (e.g., ethanol), add a solution of sodium or potassium cyanide (1.1 eq) in water.
-
Carefully add a weak acid (e.g., acetic acid) to adjust the pH to a slightly basic range (pH 8-9).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding a dilute acid solution (e.g., 1 M HCl) until the solution is neutral.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Visualizing the Mechanisms
To better understand the reaction pathways, the following diagrams illustrate the step-by-step mechanisms of the Knoevenagel condensation and the Michael addition.
Caption: Knoevenagel Condensation Workflow
Caption: Michael Addition Workflow
VI. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The Knoevenagel condensation is often the preferred route due to its typically high yields, mild reaction conditions, and the ready availability of the starting materials (benzaldehyde and ethyl cyanoacetate). However, the Michael addition can be a viable alternative if ethyl cinnamate is more readily available or if specific reaction conditions are desired.
Q2: Can I use a stronger base like sodium hydroxide for the Knoevenagel condensation to speed up the reaction?
A2: While a stronger base might increase the reaction rate, it is generally not recommended as it can lead to undesired side reactions, most notably the self-condensation of benzaldehyde, which will lower the overall yield of the desired product.[2]
Q3: Is it necessary to remove the water formed during the Knoevenagel condensation?
A3: While in some reactions azeotropic removal of water is employed to drive the equilibrium towards the product, for the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate, using water as a solvent has been shown to be highly effective, suggesting that water removal is not always necessary and can even be beneficial under certain conditions.[3]
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data can be found in various chemical databases.
VII. References
-
Chem-Impex. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society. [Link]
-
ResearchGate. (2020). A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]
-
ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3-arylacrylamide 3a. [Link]
-
Chemistry Learner. (n.d.). Knoevenagel Condensation: Definition, Examples and Mechanism. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. [Link]
-
SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
-
Organic Reactions. (n.d.). Hydrocyanation of Conjugated Carbonyl Compounds. [Link]
-
ResearchGate. (n.d.). Selected studies on the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate over different catalysts. [Link]
-
ResearchGate. (n.d.). Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate a. [Link]
-
Chemistry LibreTexts. (2021). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]
-
YouTube. (2018). Michael Addition Reaction Mechanism. [Link]
-
Organic Syntheses. (n.d.). ethyl cyanoacetate. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of ethyl cyanoacetate with cyclohexanone catalyzed by TBA6[γ-H2GeW10O36]. [Link]
-
ResearchGate. (n.d.). Effect of catalyst amount on the Knoevenagel condensation over P4VP/Al2O3-SiO2. [Link]
-
PubMed Central. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate over.... [Link]
-
ResearchGate. (2021). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]
-
Chemical Problems. (2023). SYNTHESIS BASED ON ETHYL CYANOACETATE. [Link]
-
PubMed Central. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. [Link]
-
ResearchGate. (n.d.). Generation of Hydrogen Cyanide from the Reaction of Oxyma (Ethyl Cyano(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide). [Link]
-
Organic Chemistry Tutor. (n.d.). Michael Addition. [Link]
-
Chemguide. (n.d.). nucleophilic addition - carbonyl compounds and hydrogen cyanide. [Link]
-
Filo. (2024). Step-by-step mechanism of the Michael addition between diethyl malonate a... [Link]
-
PubMed Central. (2018). The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter. [Link]
-
ResearchGate. (n.d.). Conjugate Addition to α,β-Unsaturated Nitriles, Carboxylic Acids, and Derivatives: A Guide to Functional Group Preparations. [Link]
-
Chemguide. (n.d.). Explaining the nucleophilic addition of hydrogen cyanide to carbonyl compounds. [Link]
-
ResearchGate. (n.d.). Study on optimum synthesis of ethyl cyanoacetate. [Link]
Sources
- 1. purechemistry.org [purechemistry.org]
- 2. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Synthesis of Ethyl 3-cyano-2-phenylpropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-cyano-2-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to equip you with the expertise to navigate the common challenges encountered during the synthesis of this valuable compound, ensuring high purity and yield.
Introduction to Synthetic Strategies
This compound is a versatile building block in organic synthesis.[1] Its preparation is primarily achieved through two common synthetic routes:
-
Route A: Knoevenagel Condensation followed by Reduction: This two-step process begins with the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate to yield ethyl 2-cyano-3-phenylpropenoate.[2][3] This intermediate is then reduced to the desired saturated product.
-
Route B: Michael Addition: This route involves the conjugate addition of a cyanide nucleophile to ethyl cinnamate.[4][5] This method directly forms the target molecule in a single step.
Both methods are effective, but each presents a unique set of challenges, primarily concerning the formation of by-products that can complicate purification and compromise the quality of the final product. This guide will dissect the common issues associated with both synthetic pathways.
Troubleshooting Guide: Common By-products and Solutions
This section addresses specific issues you may encounter during your synthesis, focusing on the identification and mitigation of common by-products.
Route A: Knoevenagel Condensation & Reduction
Issue 1: Presence of an Unsaturated Impurity in the Final Product
-
Observation: You observe a persistent impurity with a molecular weight corresponding to ethyl 2-cyano-3-phenylpropenoate in your final product after the reduction step, as confirmed by GC-MS or LC-MS.
-
Probable Cause: Incomplete reduction of the intermediate, ethyl 2-cyano-3-phenylpropenoate. This can be due to several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., sodium borohydride, catalytic hydrogenation) was inadequate for complete conversion.
-
Catalyst Inactivity: In the case of catalytic hydrogenation, the catalyst (e.g., Pd/C) may be poisoned or deactivated.
-
Suboptimal Reaction Conditions: The reaction temperature, pressure (for hydrogenation), or time may not have been sufficient for the reaction to go to completion.
-
-
Troubleshooting Steps:
-
Verify Stoichiometry: Recalculate and ensure a sufficient excess of the reducing agent is used.
-
Catalyst Management: If using catalytic hydrogenation, use fresh, high-quality catalyst. Ensure the reaction solvent is free of potential catalyst poisons (e.g., sulfur-containing compounds).
-
Optimize Conditions: Increase the reaction time or, if appropriate for the chosen method, modestly increase the temperature or pressure. Monitor the reaction progress by TLC or GC to determine the point of complete consumption of the starting material.
-
Purification: If a small amount of the unsaturated impurity remains, it can often be removed by column chromatography.
-
Issue 2: Formation of a White Precipitate During Knoevenagel Condensation
-
Observation: A white solid precipitates from the reaction mixture during the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate.
-
Probable Cause: Self-condensation of benzaldehyde, particularly when using a strong base as a catalyst.[3] This leads to the formation of benzylidene benzoate and other related by-products.
-
Troubleshooting Steps:
-
Catalyst Choice: Employ a milder base as a catalyst. Piperidine with acetic acid is a classic combination that is generally effective.[2]
-
Temperature Control: Maintain the recommended reaction temperature. Excessive heat can promote side reactions.
-
Order of Addition: Add the benzaldehyde slowly to the mixture of ethyl cyanoacetate and the catalyst to maintain a low concentration of the aldehyde throughout the reaction, minimizing self-condensation.
-
Route B: Michael Addition
Issue 1: Low Yield and Presence of Starting Material (Ethyl Cinnamate)
-
Observation: The reaction appears sluggish, with a significant amount of unreacted ethyl cinnamate remaining in the crude product.
-
Probable Cause: The Michael addition is a reversible reaction.[6] The equilibrium may not be favorable under the chosen conditions, or the cyanide nucleophile may not be sufficiently reactive.
-
Troubleshooting Steps:
-
Cyanide Source and Catalyst: The choice of cyanide source is critical. Using a well-solubilized cyanide salt (e.g., potassium cyanide with a phase-transfer catalyst like 18-crown-6) can enhance nucleophilicity.
-
Solvent Effects: The solvent can significantly impact the reaction. Aprotic polar solvents are often preferred.
-
Temperature and Reaction Time: While higher temperatures can increase the reaction rate, they can also shift the equilibrium back towards the starting materials. Experiment with lower temperatures and longer reaction times to favor the thermodynamically more stable product.
-
Issue 2: Presence of an Isomeric By-product
-
Observation: An impurity with the same mass as the product is detected, but with different spectroscopic characteristics (e.g., a different retention time in chromatography).
-
Probable Cause: 1,2-addition of the cyanide nucleophile to the carbonyl group of ethyl cinnamate, followed by rearrangement, can lead to the formation of isomeric by-products. While 1,4-addition is generally favored for weaker nucleophiles, this side reaction can occur.[6]
-
Troubleshooting Steps:
-
Use of Weaker Nucleophiles: Employing a less reactive cyanide source can enhance the selectivity for 1,4-addition.
-
Temperature Control: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored 1,4-adduct over the kinetically favored 1,2-adduct.
-
Purification: Careful column chromatography can often separate the desired 1,4-addition product from the isomeric by-products.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Knoevenagel condensation?
A1: The base plays a crucial role in deprotonating the active methylene group of ethyl cyanoacetate to form a resonance-stabilized carbanion. This carbanion then acts as the nucleophile, attacking the carbonyl carbon of benzaldehyde.[7] A weak base is generally preferred to prevent the self-condensation of the aldehyde.[3]
Q2: How can I effectively monitor the progress of these reactions?
A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of both the Knoevenagel condensation and the Michael addition. By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed.
Q3: My final product of this compound is a yellow oil, but the literature reports it as colorless. What could be the cause?
A3: A yellow tint in the final product often indicates the presence of trace impurities or degradation products. These could be residual starting materials, by-products, or products of decomposition if the purification process involved excessive heat (e.g., distillation at too high a temperature). Treatment of a solution of your product with a small amount of activated carbon followed by filtration can sometimes remove colored impurities. If the color persists, further purification by column chromatography may be necessary.
Q4: What are the best purification techniques for this compound?
A4: The choice of purification technique depends on the nature of the impurities.
-
For removing unreacted starting materials and most by-products: Column chromatography on silica gel is highly effective. A gradient elution with a mixture of hexanes and ethyl acetate is typically a good starting point.
-
For removing high-boiling impurities: Vacuum distillation can be employed. However, care must be taken to avoid thermal decomposition of the product.
-
Initial work-up: An aqueous work-up is essential to remove water-soluble reagents and by-products. This typically involves washing the organic layer with water, a mild acid or base (depending on the reaction conditions), and brine, followed by drying over an anhydrous salt like sodium sulfate or magnesium sulfate.[2]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-cyano-3-phenylpropenoate (Knoevenagel Condensation)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and a suitable solvent (e.g., toluene or ethanol).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) and a catalytic amount of acetic acid (e.g., 0.1 equivalents).[2]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-cyano-3-phenylpropenoate. This can be purified further by recrystallization or used directly in the next step.
Protocol 2: Reduction of Ethyl 2-cyano-3-phenylpropenoate
-
Dissolve the crude ethyl 2-cyano-3-phenylpropenoate in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath.
-
Add sodium borohydride (e.g., 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of 1M HCl until the pH is acidic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound. Purify by column chromatography or vacuum distillation.
Data Presentation
| By-product | Synthetic Route | Formation Mechanism | Mitigation Strategy |
| Ethyl 2-cyano-3-phenylpropenoate | Knoevenagel & Reduction | Incomplete reduction of the intermediate | Use sufficient reducing agent, ensure catalyst activity, optimize reaction conditions |
| Benzylidene benzoate | Knoevenagel Condensation | Self-condensation of benzaldehyde | Use a weak base catalyst, control temperature, slow addition of aldehyde |
| Ethyl Cinnamate | Michael Addition | Incomplete reaction (reversibility) | Use an effective cyanide source and catalyst, optimize solvent and temperature |
| Isomeric 1,2-addition product | Michael Addition | Nucleophilic attack at the carbonyl carbon | Use a weaker nucleophile, lower reaction temperature |
Visualizations
Caption: By-product formation in the Knoevenagel condensation route.
Caption: By-product formation in the Michael addition route.
References
-
Anteina, L., Gaidule, A., & Zicmanis, A. (2014). 1,3-Dialkylimidazolium Dimethyl Phosphates – Effective Solvents and Catalysts for Condensation Reactions. ResearchGate. [Link]
-
Ammar, Y. A., et al. (2015). Green condensation reaction of aromatic aldehydes with active methylene compounds catalyzed by anion-exchange resin under ultrasound irradiation. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 2-cyano-3-phenylpropenoic acid ethyl ester. PrepChem.com. [Link]
- Yadav, V. K., & Kumar, N. V. (2009). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 30(11), 2758-2760.
-
Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]
-
Wikipedia. (2023). Knoevenagel condensation. In Wikipedia. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. [Link]
-
Chem-Impex. (n.d.). This compound. Chem-Impex.com. [Link]
-
ResearchGate. (n.d.). Yields of isolated ethyl 2-cyano-3-phenylpropenoate ( 7 ) as a function. ResearchGate. [Link]
-
Wikipedia. (2023). Michael reaction. In Wikipedia. [Link]
-
ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. [Link]
-
Chemistry LibreTexts. (2020). 23.10: Conjugate Additions- The Michael Reaction. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-3-phenylpropanoate. PubChem. [Link]
-
TSI Journals. (n.d.). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. TSI Journals. [Link]
-
Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate. Organic Syntheses. [Link]
- Google Patents. (n.d.). CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate.
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Novel functional copolymers of vinyl acetate: 1. Alkyl ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
Sources
Technical Support Center: Purification of Ethyl 3-cyano-2-phenylpropanoate
Welcome to the dedicated technical support guide for the purification of ethyl 3-cyano-2-phenylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic building block.[1] Here, we move beyond simple protocols to explain the underlying principles of each purification technique, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a viscous oil and won't solidify. What are the likely causes and solutions?
This is a common issue often attributed to the presence of impurities that disrupt the crystal lattice formation. Several factors could be at play:
-
Residual Solvents: Incomplete removal of reaction solvents (e.g., ethanol, toluene, benzene) can prevent crystallization.[2]
-
Solution: Ensure complete solvent removal under reduced pressure using a rotary evaporator, potentially with gentle heating.
-
-
Unreacted Starting Materials: The presence of benzaldehyde or ethyl cyanoacetate can lead to an oily product.
-
Solution: An initial work-up involving washing the organic layer with a dilute acid (to remove basic catalysts like piperidine), followed by a wash with water and brine, can help remove these water-soluble starting materials.[2]
-
-
Formation of Isomeric Byproducts: The synthesis can sometimes yield isomeric impurities that hinder crystallization.[2]
-
Solution: Column chromatography is the most effective method for separating isomers.[2]
-
Q2: After purification, my this compound has a persistent yellow or brownish tint. How can I decolorize it?
A colored product often indicates the presence of high-molecular-weight byproducts or degradation products formed during the synthesis, especially if the reaction was heated for an extended period.[2]
-
Activated Carbon Treatment: This is a highly effective method for removing colored impurities.[3]
-
Dissolve the colored product in a suitable organic solvent (e.g., ethyl acetate, ethanol).
-
Add a small amount of activated charcoal (typically 1-5% w/w).
-
Gently heat and stir the mixture for a short period (10-15 minutes).
-
Hot filter the solution through a pad of Celite or filter paper to remove the charcoal.
-
Remove the solvent under reduced pressure.
-
-
Column Chromatography: This can also be effective in separating the desired product from colored impurities.[3]
Q3: I'm observing low yields after my purification process. What are the common causes of product loss?
Product loss can occur at various stages of the work-up and purification process.
-
Incomplete Extraction: The product may have some solubility in the aqueous layer during liquid-liquid extraction.[2]
-
Solution: Minimize the volume of the aqueous washes and perform multiple extractions with the organic solvent. Back-extracting the combined aqueous layers can also help recover dissolved product.[2]
-
-
Improper Column Chromatography Technique:
-
Solution: Ensure the column is packed correctly to avoid channeling. Select an appropriate solvent system that provides good separation (Rf value of the product around 0.3-0.4).
-
-
Loss during Recrystallization:
-
Solution: Use a minimal amount of hot solvent to dissolve the crude product. Cool the solution slowly to maximize crystal formation and recovery. Washing the collected crystals with a small amount of cold solvent will minimize product loss.[4]
-
Troubleshooting Guides
Issue 1: Low Purity After Column Chromatography
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Poor Separation of Spots on TLC | Optimize the solvent system. A common starting point is a mixture of hexane and ethyl acetate.[2] | The polarity of the eluent is crucial for effective separation on a silica gel column. A well-chosen solvent system will result in a significant difference in the retention factors (Rf) of the product and impurities. |
| Column Overloading | Use an appropriate amount of crude product for the column size. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | Overloading the column leads to broad, overlapping bands, resulting in poor separation and cross-contamination of fractions. |
| Column Channeling | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | Channels in the stationary phase create pathways for the solvent and sample to bypass the silica gel, leading to inefficient separation.[5] |
| Fractions Collected are too Large | Collect smaller fractions and analyze them by TLC before combining. | Large fractions can contain both the desired product and closely eluting impurities. Smaller fractions allow for more precise separation. |
Issue 2: Product Fails to Crystallize After Solvent Evaporation
Caption: Troubleshooting workflow for an oily product that fails to crystallize.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for purifying crude this compound containing various impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (non-polar solvent)
-
Ethyl acetate (polar solvent)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Step-by-Step Methodology:
-
Solvent System Selection:
-
Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).[6]
-
The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.
-
-
Column Packing (Dry Packing Method):
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Apply gentle pressure (if necessary) to start the elution.
-
Collect the eluate in a series of fractions (e.g., 10-20 mL each).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Caption: Workflow for purification by column chromatography.
Protocol 2: Purification by Recrystallization
This method is ideal if the crude product is a solid or can be induced to solidify and contains a smaller amount of impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate)[2]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Step-by-Step Methodology:
-
Solvent Selection:
-
Choose a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold. Ethanol or a mixture of ethanol and water is often a good choice.[7]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid completely dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.[4]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
-
References
-
ResearchGate. (n.d.). Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments.... Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-cyano-3-phenylpropenoic acid ethyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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- 7. Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common issues in Knoevenagel condensation with Ethyl 3-cyano-2-phenylpropanoate
Welcome to the technical support resource for the Knoevenagel condensation, with a specific focus on the synthesis of Ethyl 3-cyano-2-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and optimize reaction outcomes. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound—in this case, ethyl cyanoacetate—with an aldehyde or ketone, such as benzaldehyde, typically catalyzed by a weak base.[1] The resulting α,β-unsaturated product, this compound (also known as ethyl α-cyanocinnamate), is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[2]
Reaction Scheme:
Figure 1: General reaction scheme for the Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a direct question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Low yield is the most common issue and can be attributed to several factors. A systematic approach is the best way to diagnose the problem.[3]
Possible Causes and Solutions
| Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivity or Inappropriateness | The base catalyst is crucial for deprotonating ethyl cyanoacetate.[1] An old, impure, or overly strong/weak catalyst will hinder the reaction. Using a base that is too strong can lead to side reactions like the self-condensation of benzaldehyde.[3] | 1. Use a fresh catalyst : Ensure the catalyst (e.g., piperidine, ammonium acetate) is pure and dry.[4] 2. Select an appropriate base : Weak bases like piperidine or pyridine are standard.[3][4] For challenging substrates, consider alternatives like 1,4-diazabicyclo[2.2.2]octane (DABCO) or triphenylphosphine.[1][5] 3. Optimize catalyst loading : Typically, 0.1 equivalents of catalyst are sufficient.[3] Excess catalyst can promote side reactions.[4] |
| Suboptimal Reaction Conditions | Temperature and reaction time are critical parameters. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition or side product formation.[3][4] | 1. Optimize Temperature : While many reactions proceed at room temperature, gentle heating to 40-80°C can often improve both the rate and yield.[4] 2. Monitor Reaction Progress : Use Thin Layer Chromatography (TLC) to determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent the formation of byproducts.[3] |
| Presence of Water | The condensation reaction produces water as a byproduct. This water can inhibit the reaction equilibrium, potentially leading to a stalled or incomplete reaction.[3][4] | 1. Remove Water Azeotropically : When using a non-polar solvent like benzene or toluene, use a Dean-Stark apparatus to remove water as it forms.[6][7] 2. Use a Drying Agent : Adding molecular sieves to the reaction mixture can also effectively remove water. |
| Purity of Reactants | Impurities in either benzaldehyde or ethyl cyanoacetate can interfere with the catalyst or participate in unwanted side reactions.[4] | 1. Purify Reactants : Distill benzaldehyde and ethyl cyanoacetate immediately before use if their purity is questionable. Ensure they are properly stored to prevent degradation. |
| Incorrect Solvent Choice | The solvent polarity can significantly influence the reaction rate and outcome.[3] | 1. Select an Appropriate Solvent : Protic solvents like ethanol can be effective.[4] Aprotic polar solvents such as DMF or acetonitrile have also been shown to give excellent results.[3][4] In some cases, solvent-free conditions can improve yields.[5][8] |
Troubleshooting Workflow: Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: A step-by-step logic diagram for troubleshooting low reaction yields.
Question 2: I'm observing significant side product formation. What are they and how can I prevent them?
The formation of side products consumes starting materials and complicates purification. The most common side reactions are Michael addition and aldehyde self-condensation.[3]
-
Michael Addition: The product, an α,β-unsaturated ester, is an electrophile. It can react with another molecule of the deprotonated ethyl cyanoacetate (the nucleophile). This is more prevalent with long reaction times.[3]
-
Solution: Monitor the reaction closely with TLC and stop it as soon as the benzaldehyde is consumed. Using a slight excess of the aldehyde can also help minimize this side reaction.[3]
-
-
Self-Condensation of Benzaldehyde (Cannizzaro Reaction): This occurs if the base used is too strong (e.g., hydroxides). Benzaldehyde lacks α-hydrogens and can undergo disproportionation in the presence of a strong base.
-
Solution: Strictly use a weak base catalyst like piperidine, pyridine, or ammonium acetate.[3]
-
-
Hydrolysis of Ester: If the reaction is run in the presence of water with a strong base, the ethyl ester group of the starting material or product can be hydrolyzed to a carboxylic acid.
-
Solution: Use a weak base and minimize the amount of water in the reaction, unless using a specific protocol designed for aqueous media.
-
Question 3: My reaction seems to have stalled before all the starting material is consumed. What should I do?
A stalled reaction is often a sign of catalyst deactivation or an equilibrium issue.[3]
-
Check Catalyst Activity: The catalyst may have been consumed or degraded over time. Try adding another small portion of fresh catalyst (e.g., 0.05 eq) to see if the reaction restarts.
-
Increase Temperature: If the reaction is being run at room temperature, gently heating the mixture to 40-80°C may provide the necessary activation energy to push it to completion.[4]
-
Remove Water: As the reaction progresses, the buildup of water can inhibit the forward reaction.[4] If you are not already removing water, implementing a Dean-Stark trap or adding molecular sieves can help drive the reaction to completion.[6]
Frequently Asked Questions (FAQs)
What is the mechanism of the Knoevenagel Condensation?
The reaction proceeds via a three-step base-catalyzed mechanism:
-
Deprotonation: The base abstracts an acidic α-hydrogen from the active methylene group of ethyl cyanoacetate, creating a resonance-stabilized carbanion (enolate).[1][9]
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral alkoxide intermediate.[9]
-
Dehydration: The intermediate is protonated to form a β-hydroxy compound, which then undergoes base-induced dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound.[9]
Knoevenagel Condensation Mechanism
Caption: The three key steps of the base-catalyzed Knoevenagel condensation mechanism.
How do I choose the right catalyst and solvent?
The choice depends on the scale of your reaction, desired reaction time, and environmental considerations.
-
Catalysts:
-
Piperidine/Acetic Acid: A classic and effective combination, often used in solvents like benzene or toluene with azeotropic water removal.[6]
-
Ammonium Salts (e.g., Ammonium Acetate): Mild and efficient catalysts.[4]
-
DBU/DABCO: Stronger, non-nucleophilic amine bases that can accelerate the reaction, sometimes in greener solvents like water or ionic liquids.[10]
-
Triphenylphosphine (TPP): A novel choice for mild, solvent-free conditions, which can simplify workup and reduce waste.[5]
-
-
Solvents:
-
Ethanol/Methanol: Common protic solvents where the product may precipitate upon cooling, simplifying isolation.[4]
-
Toluene/Benzene: Allows for azeotropic removal of water with a Dean-Stark apparatus, driving the reaction to completion.[6]
-
DMF/Acetonitrile: Aprotic polar solvents that can lead to high conversions in short reaction times.[3]
-
Water or Solvent-Free: Greener alternatives are gaining popularity. Some protocols show excellent yields in water or under solvent-free grinding conditions.[8]
-
How should I purify the final product, this compound?
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is typically cooled. If a non-polar solvent like ethyl acetate or benzene was used, the organic layer is washed sequentially with a dilute acid (to remove the basic catalyst), water, and brine.[6] The organic layer is then dried over an anhydrous salt like MgSO₄ or Na₂SO₄.[6]
-
Isolation: The solvent is removed under reduced pressure (rotary evaporation).[6]
-
Purification: The crude product, which often solidifies upon cooling (m.p. 48-49 °C), can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[4][11] If the crude product is an oil or contains significant impurities, column chromatography on silica gel is an effective alternative.
Experimental Protocol Example
This protocol is a representative example based on common literature procedures.[6][7] Always perform a thorough risk assessment before beginning any experiment.
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Piperidine (0.1 eq)
-
Acetic Acid (0.2 eq)
-
Benzene or Toluene
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and benzene (or toluene) to create a ~0.5 M solution.
-
Add piperidine (0.1 eq) and acetic acid (0.2 eq) to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC analysis. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with water (2x), followed by saturated brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from hot ethanol.
References
-
BenchChem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Retrieved from Google Search.[4]
-
BenchChem. (n.d.). Troubleshooting low yields in Knoevenagel condensation. Retrieved from Google Search.[3]
-
Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Retrieved from Google Search.[9]
-
PrepChem.com. (n.d.). Synthesis of 2-cyano-3-phenylpropenoic acid ethyl ester. Retrieved from Google Search.[6]
-
BenchChem. (n.d.). Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacetate. Retrieved from Google Search.[1]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from Google Search.[10]
-
Meng, D., Qiao, Y., Wang, X., Wen, W., & Zhao, S. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. Retrieved from Google Search.
-
Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.[5]
-
DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (n.d.). RSC Publishing. Retrieved from Google Search.
-
Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde. (n.d.). ResearchGate. Retrieved from Google Search.[12]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from Google Search.[13]
-
Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments.... (n.d.). ResearchGate. Retrieved from Google Search.[14]
-
Koszelewski, D., & Ostaszewski, R. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. Chemistry, 25(43), 10156-10164.[15]
-
(a) The Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate.... (n.d.). ResearchGate. Retrieved from Google Search.[16]
-
A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. (n.d.). ResearchGate. Retrieved from Google Search.[17]
-
ethyl (2E)-2-cyano-3-phenyl-2-propenoate. (n.d.). ChemSynthesis. Retrieved from Google Search.[11]
-
ethyl 2-cyano-3-phenyl-propanoate synthesis. (n.d.). ChemicalBook. Retrieved from Google Search.[18]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. Royal Society of Chemistry.
-
Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate using SBA/CA nanocomposites. (n.d.). ResearchGate. Retrieved from Google Search.[19]
-
Scheme 1 The Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate. (n.d.). Retrieved from Google Search.[20]
-
ethyl cyanoacetate. (n.d.). Organic Syntheses Procedure. Retrieved from Google Search.[21]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México. Retrieved from Google Search.[22]
-
Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. (n.d.). ResearchGate. Retrieved from Google Search.[2]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). Journal of Saudi Chemical Society, 18(5). Retrieved from Google Search.[8]
-
ethyl (1-phenylethylidene)cyanoacetate. (n.d.). Organic Syntheses Procedure. Retrieved from Google Search.[7]
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Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-cyano-2-phenylpropanoate
Welcome to the technical support center for the synthesis and optimization of Ethyl 3-cyano-2-phenylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based answers to common questions and troubleshooting challenges. Our goal is to empower you with the knowledge to not only execute the synthesis but to understand the underlying principles that govern its success.
Frequently Asked Questions (FAQs)
The most common and efficient method for synthesizing this compound is the Knoevenagel condensation.[1][2] This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde or ketone, here benzaldehyde.[3][4] The reaction is typically catalyzed by a weak base.[2]
The overall reaction is as follows:
It is important to note that the initial product of the Knoevenagel condensation is the α,β-unsaturated compound, Ethyl 2-cyano-3-phenylpropenoate. Subsequent reduction is required to obtain the target saturated compound, this compound. This guide will focus on the optimization of the initial Knoevenagel condensation step, as it is often the most critical for overall yield and purity.
The Knoevenagel condensation proceeds through a three-step mechanism:[4]
-
Deprotonation: A base abstracts an acidic α-hydrogen from the active methylene group of ethyl cyanoacetate, forming a resonance-stabilized enolate ion.[3][4][5]
-
Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.[3]
-
Elimination (Dehydration): The alkoxide intermediate is protonated to form a β-hydroxy compound, which then undergoes base-induced dehydration to eliminate a molecule of water, forming the final α,β-unsaturated product.[3]
Troubleshooting and Optimization Guide
Low or No Product Yield
Several factors can contribute to low or no yield in a Knoevenagel condensation. Here’s a systematic approach to troubleshooting:
-
Catalyst Choice and Concentration: The choice and amount of catalyst are critical. Weak bases like piperidine, pyridine, or even inorganic bases like sodium bicarbonate are often used.[2][6] Using a strong base can lead to self-condensation of the benzaldehyde (an aldol condensation), which competes with the desired reaction.[2] Ensure your catalyst is active and used in the appropriate catalytic amount (typically 5-10 mol%).
-
Reaction Temperature: While some Knoevenagel condensations can proceed at room temperature, others require heating to overcome the activation energy barrier.[7] If you are running the reaction at room temperature without success, consider gently heating the reaction mixture. However, excessive heat can promote side reactions and decomposition. A good starting point is often refluxing in a solvent like toluene or ethanol.[8]
-
Inefficient Water Removal: The elimination step of the Knoevenagel condensation produces water.[3] According to Le Chatelier's principle, removing this water will drive the reaction towards the product. If your reaction has stalled, consider using a Dean-Stark apparatus or adding a drying agent to remove the water as it forms.
-
Reagent Quality: Ensure that your benzaldehyde is free of benzoic acid, which can form upon exposure to air. Benzoic acid can neutralize the basic catalyst, effectively quenching the reaction. It is good practice to distill benzaldehyde before use. Similarly, ensure your ethyl cyanoacetate and solvent are anhydrous.
Experimental Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Formation of Side Products
The most common side reaction is the self-condensation of benzaldehyde, especially if a strong base is used.[2] Another possibility is the Michael addition of a second molecule of ethyl cyanoacetate to the initially formed α,β-unsaturated product, particularly if the concentration of the active methylene compound is high.
Strategies to Minimize Side Products:
-
Optimize the Base: Use a weak base like piperidine or an amine catalyst.[2] Avoid strong bases such as sodium ethoxide or potassium tert-butoxide unless specifically called for in a validated protocol.[4]
-
Control Stoichiometry: Use a slight excess of the active methylene compound (ethyl cyanoacetate) relative to the aldehyde (benzaldehyde) to ensure the aldehyde is fully consumed. A molar ratio of 1.2:1 (ethyl cyanoacetate:benzaldehyde) is a good starting point.[9]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] Stop the reaction once the starting material (benzaldehyde) is consumed to prevent the formation of byproducts from prolonged reaction times or excessive heat.
Catalyst Selection and Optimization
Catalyst selection is a critical aspect of optimizing the Knoevenagel condensation. The ideal catalyst should be effective in low concentrations, minimize side reactions, and be easily removed from the reaction mixture.
| Catalyst Type | Examples | Typical Loading (mol%) | Advantages | Disadvantages |
| Homogeneous Bases | Piperidine, Pyridine, DABCO | 5 - 10 | High activity, good solubility.[8] | Can be difficult to remove from the product. |
| Inorganic Bases | K2CO3, NaHCO3 | 10 - 20 | Inexpensive, easily filtered.[6] | May have lower activity, requiring higher temperatures. |
| Heterogeneous Catalysts | CaO-MgO, SiO2@LDHs | 10 - 20 mg | Easily recovered and reused, environmentally friendly.[9][10] | May have mass transfer limitations, potentially lower activity. |
| Ionic Liquids | [bnmim]OH, [HyEtPy]Cl | Catalytic amount | Can act as both solvent and catalyst, often reusable.[8] | Can be expensive and require specific workup procedures. |
Optimization Strategy:
-
Screening: If you are developing a new process, screen a variety of catalysts from different classes to identify the most promising candidates.
-
Concentration: Once a catalyst is selected, optimize its concentration. Start with a low loading (e.g., 5 mol%) and gradually increase it until you see no further improvement in reaction rate or yield.
-
Solvent Synergy: The choice of solvent can significantly impact catalyst activity. Polar aprotic solvents often work well with homogeneous basic catalysts. For heterogeneous catalysts, a solvent that allows for good dispersion of the catalyst is important.
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Synthesis of Ethyl 2-cyano-3-phenylpropenoate
This protocol is a standard and reliable method for the synthesis of the Knoevenagel condensation product.
Materials:
-
Benzaldehyde (1.0 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Toluene (10 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and toluene (10 mL).[8]
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.[8]
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
Upon completion (typically after 8 hours), cool the reaction mixture to room temperature.[8]
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[8]
Protocol 2: Reduction of Ethyl 2-cyano-3-phenylpropenoate
This protocol describes the subsequent reduction to the target molecule, this compound.
Materials:
-
Ethyl 2-cyano-3-phenylpropenoate (1.0 mmol)
-
Sodium borohydride (NaBH4) (1.5 mmol)
-
Ethanol (10 mL)
Procedure:
-
Dissolve Ethyl 2-cyano-3-phenylpropenoate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask cooled in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Reaction Mechanism and Optimization Pathway
Sources
- 1. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
preventing side reactions with Ethyl 3-cyano-2-phenylpropanoate
Technical Support Center: Ethyl 3-cyano-2-phenylpropanoate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and handling of this versatile building block.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Part 1: Troubleshooting Guide for the Synthesis of this compound
The primary synthetic route to this compound is the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate.[2][3] While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This section addresses the most common issues in a question-and-answer format.
Q1: My reaction yield is low or non-existent. What are the likely causes and solutions?
Low product yield is a frequent issue that can stem from several factors, from reaction conditions to work-up procedures.
Possible Cause 1: Incomplete Reaction An incomplete reaction is often due to insufficient reaction time or temperature. It is crucial to monitor the reaction's progress.
-
Suggested Solution:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials (benzaldehyde and ethyl cyanoacetate).
-
Extended Reaction Time: If starting materials are still present after the initially planned duration, consider extending the reaction time.
-
Temperature Adjustment: A modest increase in temperature can enhance the reaction rate, but be cautious as this may also promote side reactions.[4]
-
Possible Cause 2: Inefficient Condensation The choice of base and the removal of water are critical for driving the equilibrium of the Knoevenagel condensation towards the product.[5]
-
Suggested Solution:
-
Base Selection: While weak bases like piperidine are commonly used to prevent self-condensation of the aldehyde, their catalytic activity might be insufficient.[5][6] For a more robust reaction, consider a stronger base like sodium ethoxide or DBU.[7][8]
-
Water Removal: The condensation reaction produces water.[5] In a laboratory setting, using a Dean-Stark apparatus with a suitable solvent like toluene or benzene can effectively remove water azeotropically and drive the reaction to completion.[6]
-
Reagent Purity: Ensure all reagents, especially the aldehyde, are pure and the solvents are anhydrous, as moisture can inhibit the reaction.[4]
-
Possible Cause 3: Product Loss During Work-up The product may be partially lost during the extraction and washing steps of the work-up procedure.
-
Suggested Solution:
-
Extraction Efficiency: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous layer.[4]
-
Aqueous Layer Re-extraction: Back-extract the combined aqueous layers to recover any dissolved product.[4]
-
Minimize Aqueous Washing: Use the minimum volume of water necessary for washing to reduce the amount of dissolved product.
-
Q2: My final product is a mixture of E/Z isomers. How can I obtain the more stable isomer?
The Knoevenagel condensation can initially produce a mixture of geometric isomers (E and Z).[5]
Explanation: The formation of the double bond can result in both E and Z configurations. These isomers may equilibrate through a retro-aldol type reaction to a common hydroxyl precursor, especially in the presence of the base catalyst.[5]
-
Suggested Solution:
-
Thermodynamic Control: Often, one isomer is thermodynamically more stable. Allowing the reaction to stir for a longer period, even after the starting materials are consumed, can facilitate equilibration to the more stable isomer.[5]
-
Purification: If a mixture is obtained, the isomers can often be separated by column chromatography.
-
Isomerization Post-Purification: In some cases, the isolated mixture can be re-subjected to basic or acidic conditions to promote isomerization to the desired, more stable form.
-
Q3: The isolated product is yellow or brown. What is the source of this coloration and how can it be prevented?
The desired product, this compound, should be a colorless crystalline solid or oil.[6] Coloration indicates the presence of impurities.
Possible Cause 1: Impurities in Starting Materials The purity of the starting materials, particularly the benzaldehyde, is critical. Benzaldehyde can oxidize to benzoic acid on exposure to air, and other impurities can lead to colored side products.
-
Suggested Solution:
-
Use freshly distilled or high-purity benzaldehyde for the reaction.
-
Possible Cause 2: Formation of Byproducts at Elevated Temperatures Prolonged heating or excessively high temperatures can lead to the formation of colored byproducts.[4]
-
Suggested Solution:
-
Minimize the reaction time and temperature to the lowest effective levels.[4] Monitor the reaction closely and stop it as soon as the starting materials are consumed.
-
Consider alternative, milder reaction conditions, such as using ultrasound irradiation, which can sometimes promote the reaction at lower temperatures and without the formation of unwanted side products.[2]
-
Q4: I'm observing a significant amount of a Michael adduct as a side product. How can I prevent this?
While some sources report clean product formation without Michael adducts,[7] this is a classic side reaction in Knoevenagel condensations, especially when the active methylene compound is in excess.
Explanation: The product, an α,β-unsaturated compound, can act as a Michael acceptor. A second molecule of the ethyl cyanoacetate enolate can attack the β-carbon of the product in a Michael addition reaction.
}
Michael addition side reaction pathway.
-
Suggested Solution:
-
Control Stoichiometry: Use a 1:1 molar ratio of benzaldehyde to ethyl cyanoacetate. Avoid using a large excess of the nucleophile (ethyl cyanoacetate).
-
Slow Addition: Add the base or one of the reactants slowly to the reaction mixture to maintain a low concentration of the reactive enolate species, which can disfavor the Michael addition.
-
Choice of Catalyst: The choice of base can influence the rate of the Michael addition. Weaker bases may be less prone to promoting this side reaction.
-
Part 2: FAQs on the Stability and Reactivity of this compound
This section addresses common questions regarding the stability of the title compound and potential side reactions that may occur during its storage or in subsequent synthetic steps.
Q1: My purified product is degrading over time. What are the best storage conditions?
This compound can be sensitive to environmental factors.
Possible Cause of Degradation:
-
Hydrolysis: The ester functionality is susceptible to hydrolysis if exposed to moisture, especially under acidic or basic conditions.[9]
-
Light/Air Sensitivity: Some complex organic molecules can be sensitive to air or light, leading to degradation or the formation of colored impurities.[4]
-
Recommended Storage Conditions:
-
Store the purified compound in a tightly sealed container.
-
For long-term storage, keep it in a cool, dark place.
-
Consider storing under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and air oxidation.[4]
-
Q2: I am observing hydrolysis of the ester group in my subsequent reaction. How can I prevent this?
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid.
Explanation: This hydrolysis can be catalyzed by either acid or base.[9] Alkaline hydrolysis, also known as saponification, is typically irreversible, while acid-catalyzed hydrolysis is a reversible process.[9]
}
Acid- and base-catalyzed hydrolysis pathways.
-
Preventative Measures:
-
Anhydrous Conditions: If your subsequent reaction is sensitive to water, ensure all solvents and reagents are rigorously dried.
-
pH Control: Avoid strongly acidic or basic conditions if the ester functionality needs to be preserved. If a base is required, consider using a non-nucleophilic, hindered base.
-
Temperature Control: Hydrolysis rates increase with temperature. Running reactions at lower temperatures can help to minimize this side reaction.
-
Q3: I am unintentionally losing the ethoxycarbonyl group from my molecule. What is happening?
The loss of the ethoxycarbonyl group is likely due to a decarboxylation reaction.
Explanation: Esters that have an electron-withdrawing group, such as a cyano group, at the α-position are susceptible to decarboxylation under certain conditions. The Krapcho decarboxylation is a well-known example, which typically involves heating the substrate with a salt (like LiCl or NaCl) in a polar aprotic solvent (like DMSO or DMF).[10][11] This process results in the removal of the entire ester group and its replacement with a hydrogen atom, yielding 3-phenylpropanenitrile in this case.
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Potential Product |
| Krapcho Decarboxylation | LiCl, H₂O | DMSO | 150-180 | 3-Phenylpropanenitrile |
| Acid-Catalyzed Hydrolysis & Decarboxylation | H₂SO₄ (aq) | Water/Ethanol | Reflux | 3-Phenylpropanoic acid |
Table summarizing conditions that can lead to the loss of the ethoxycarbonyl group.
-
Preventative Measures:
-
Avoid High Temperatures: Be mindful of the thermal stability of your compound. Avoid prolonged heating at high temperatures (>150 °C), especially in the presence of salts and polar aprotic solvents.
-
Solvent and Reagent Choice: If a high-temperature reaction is necessary, carefully select solvents and reagents to avoid those known to promote Krapcho-type reactions.[10] For instance, avoid using DMSO or DMF with halide salts at high temperatures.
-
References
- Ammar, et al. (2015). Green condensation reaction of aromatic aldehydes with active methylene compounds catalyzed by anion-exchange resin under ultrasound irradiation.
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. [Link]
-
Muhammad Asfandyar. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]
-
Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. (n.d.). ResearchGate. [Link]
-
Synthesis of 2-cyano-3-phenylpropenoic acid ethyl ester. (n.d.). PrepChem.com. [Link]
-
Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments.... (n.d.). ResearchGate. [Link]
-
Can anyone suggest an article that describes the procedure of preparing Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate?. (2016, October 11). ResearchGate. [Link]
-
hydrolysis of esters. (n.d.). Chemguide. [Link]
-
A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. (n.d.). ResearchGate. [Link]
-
Krapcho decarboxylation. (n.d.). Grokipedia. [Link]
-
Ethyl 2-cyano-3-phenylpropanoate. (n.d.). PubChem. [Link]
-
A New Approach to the Cyanoacetic Ester Synthesis. (n.d.). [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]
-
Ethyl 3-phenylpropanoate. (2025, August 21). Chemsrc. [Link]
-
ETHYL n-BUTYLCYANOACETATE. (n.d.). Organic Syntheses Procedure. [Link]
-
Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. (n.d.). ResearchGate. [Link]
-
Ethyl 3-cyanopropanoate. (n.d.). PubChem. [Link]
-
Ethyl 3-cyano-3-phenylpropanoate. (n.d.). PubChem. [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Scale-Up Challenges in the Synthesis of Ethyl 3-cyano-2-phenylpropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-cyano-2-phenylpropanoate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this valuable synthesis from the bench to a larger scale. This compound is a versatile building block in the development of pharmaceuticals and other fine chemicals, making a robust and scalable synthesis paramount.[1]
This document moves beyond simple protocols to address the "why" behind common experimental challenges. We will explore the mechanistic underpinnings of potential issues and provide validated troubleshooting strategies to ensure your scale-up campaign is efficient, safe, and successful.
Section 1: Synthesis Overview & Core Logic
The most prevalent and scalable route to this compound is a two-step process. Understanding this workflow is the first step in diagnosing and resolving scale-up issues.
-
Step 1: Knoevenagel Condensation. This reaction forms the carbon-carbon double bond by reacting benzaldehyde with ethyl cyanoacetate. It is an equilibrium process where the removal of water drives the reaction to completion. The product of this stage is the intermediate, Ethyl (2E)-2-cyano-3-phenyl-2-propenoate .[2]
-
Step 2: Selective Reduction. The α,β-unsaturated double bond in the intermediate is selectively reduced to yield the final saturated product, This compound .[3]
Caption: High-level two-step synthesis workflow.
Section 2: Frequently Asked Questions (FAQs)
This section addresses strategic questions you should consider before initiating a scale-up campaign.
Q1: What is the most critical control parameter when scaling the Knoevenagel condensation step?
A: Without question, the most critical parameter is water removal . The Knoevenagel condensation is a reversible reaction that produces one equivalent of water.[4] At the lab scale, this might not be immediately obvious as reactions are often run to completion with an excess of reagents or for extended times. However, at scale, the presence of water can significantly slow down the reaction or even prevent it from reaching full conversion, leading to a difficult separation of the product from the starting materials. For scale-up, implementing azeotropic distillation with a Dean-Stark trap (using a solvent like toluene or benzene) is the most robust method for continuous water removal.[5][6]
Q2: What are the primary safety concerns associated with this synthesis?
A: The primary safety concerns are twofold:
-
Thermal Runaway: The Knoevenagel condensation is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A failure to control the reaction temperature can lead to a thermal runaway, increased side product formation, and a potential loss of containment. A thorough process safety review, including reaction calorimetry, is essential to define cooling requirements.
-
Reagent Handling: While this specific synthesis route avoids highly toxic reagents like sodium cyanide, it's crucial to be aware of related chemistries. Some alternative routes for producing cyano-containing compounds may involve cyanide salts.[7][8] Sodium cyanide is extremely toxic and reacts with acid to produce deadly hydrogen cyanide (HCN) gas.[9][10][11] Always ensure that any process involving cyanide salts is conducted in a well-ventilated area with strict pH control (keeping the solution basic, pH > 12) and that all personnel are trained in emergency procedures.[9][10]
Q3: How does the choice of base catalyst in the Knoevenagel step impact scalability?
A: The catalyst choice is a trade-off between reactivity and control.
-
Strong Bases (e.g., NaOEt, KOtBu): While effective, strong bases can promote the self-condensation of benzaldehyde (an aldol reaction), which complicates purification and reduces yield.[2] These are generally avoided for this reason in large-scale operations.[12]
-
Weak Amine Bases (e.g., Piperidine, Pyridine): These are the traditional and most common catalysts.[2][13] They are effective and minimize side reactions. However, their toxicity and potential for being incorporated into the final product require careful control and thorough purification.
-
Ammonium Salts (e.g., Ammonium Acetate): These are often a good compromise for scale-up. They are less toxic, inexpensive, and provide a good balance of reactivity.[6] The use of environmentally benign ammonium salts is a key aspect of green chemistry approaches to this reaction.[13]
Section 3: Troubleshooting Guide
This guide provides direct answers to specific problems you may encounter during your experiments.
Part A: Knoevenagel Condensation Issues
Q: My reaction yield is low, or the conversion is stalling. What's the cause?
A: This is the most common issue. The root cause can be diagnosed using a systematic approach.
Caption: Decision tree for troubleshooting low Knoevenagel yields.
-
Explanation of Troubleshooting Steps:
-
Water Removal: As discussed in the FAQs, inefficient water removal is the primary culprit for stalled reactions.[4] Ensure your Dean-Stark trap is functioning correctly and that the solvent system is appropriate for azeotropic removal.
-
Catalyst Activity: The amine catalyst can be deactivated over time or by impurities. Ensure you are using a fresh, high-quality catalyst. Sometimes, a slight increase in catalyst loading (e.g., from 0.1 eq to 0.2 eq) can overcome activation barriers, especially with less reactive substrates.
-
Temperature: While many Knoevenagel reactions proceed at room temperature or moderate heat, scaling up can change the thermal dynamics.[4] Insufficient heating can lead to slow reaction rates. Conversely, excessive heat can promote side reactions. Perform temperature screening studies at the lab scale to find the optimal balance.
-
Q: I'm observing significant side product formation. How can I improve selectivity?
A: The primary side reaction is the Michael addition of a second molecule of ethyl cyanoacetate to your desired α,β-unsaturated product. This is more likely with highly reactive methylene compounds and extended reaction times.[4]
-
Mitigation Strategy 1: Stoichiometry Control. Use a slight excess of the benzaldehyde (e.g., 1.05 to 1.1 equivalents). This ensures the more nucleophilic ethyl cyanoacetate is consumed in the primary reaction, minimizing its availability for a subsequent Michael addition.
-
Mitigation Strategy 2: Minimize Reaction Time. Monitor the reaction closely by TLC, GC, or HPLC. Once the starting benzaldehyde is consumed, proceed with the workup promptly. Over-extending the reaction time in the presence of the base catalyst will almost certainly lead to an increase in Michael adducts and other impurities.
Part B: Selective Reduction Issues
Q: My reduction is incomplete, leaving behind the propenoate intermediate.
A: This typically points to an issue with the catalyst or hydrogen source in a catalytic hydrogenation.
-
Catalyst Deactivation: The catalyst (e.g., Palladium on Carbon, Pd/C) can be poisoned by impurities carried over from the Knoevenagel step, particularly sulfur-containing compounds or residual basic catalysts. Ensure the intermediate is thoroughly purified before the reduction step.
-
Insufficient Hydrogen: On a larger scale, ensuring efficient mixing and mass transfer of hydrogen gas to the catalyst surface is critical. Check for adequate agitation and ensure the system is properly pressurized.
-
Catalyst Loading: At scale, a higher catalyst loading (wt%) may be required to achieve a reasonable reaction time compared to lab-scale experiments.
Q: I'm seeing over-reduction of the cyano or ester groups. How can I prevent this?
A: This indicates the reaction conditions are too harsh. The C=C double bond is the most reactive site for reduction under standard catalytic hydrogenation conditions (e.g., Pd/C, H₂, room temperature, low pressure).
-
Control Temperature and Pressure: Avoid high temperatures and pressures, which can promote the reduction of the more resilient cyano and ester functionalities.
-
Choose a Milder Reducing Agent: If catalytic hydrogenation proves difficult to control, consider alternative chemical reducing agents known for selective 1,4-reduction, although these can introduce new workup challenges at scale.
Section 4: Scalable Laboratory Protocol
This protocol is designed for a ~200g scale synthesis of this compound, incorporating principles for successful scale-up.
Step 1: Knoevenagel Condensation
| Reagent/Solvent | Amount | Moles | M.W. | Notes |
| Benzaldehyde | 106.1 g | 1.00 | 106.12 | Ensure >99% purity. |
| Ethyl Cyanoacetate | 118.8 g | 1.05 | 113.12 | 1.05 equivalents. |
| Ammonium Acetate | 15.4 g | 0.20 | 77.08 | Catalyst. |
| Toluene | 500 mL | - | - | Reaction solvent. |
Procedure:
-
Setup: Equip a 2L, 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, a heating mantle, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charging: To the flask, add toluene (500 mL), benzaldehyde (106.1 g), ethyl cyanoacetate (118.8 g), and ammonium acetate (15.4 g).
-
Reaction: Begin vigorous stirring and heat the mixture to reflux (~110-115 °C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing for 4-8 hours, or until no more water is collected in the trap. Monitor the reaction's completion by TLC or GC (disappearance of benzaldehyde).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water (2 x 250 mL) and then with a saturated sodium chloride solution (1 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl (2E)-2-cyano-3-phenyl-2-propenoate as a solid or oil. The melting point of the pure solid is 48-49 °C.[14]
-
-
Purification: The crude product can often be used directly in the next step. If required, it can be recrystallized from ethanol/water.
Step 2: Selective Catalytic Hydrogenation
| Reagent/Solvent | Amount | Moles | Notes |
| Crude Propenoate | ~201 g | 1.00 | From Step 1. |
| 5% Palladium on Carbon (Pd/C) | 4.0 g | - | 2 wt% catalyst loading. |
| Ethyl Acetate | 1 L | - | Reaction solvent. |
Procedure:
-
Setup: Use a hydrogenation vessel (e.g., Parr shaker or a suitably rated reactor) equipped with a gas inlet, pressure gauge, and mechanical stirring.
-
Charging: To the vessel, carefully add the 5% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Add the ethyl acetate (1 L), followed by the crude propenoate from Step 1.
-
Reaction:
-
Seal the vessel. Purge the headspace several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm).
-
Begin vigorous stirring. The reaction is typically exothermic; maintain the temperature at 20-30 °C using external cooling if necessary.
-
Monitor the reaction by hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 2-6 hours).
-
-
Workup:
-
Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Wash the filter cake with additional ethyl acetate (2 x 100 mL).
-
-
Isolation: Concentrate the combined filtrates under reduced pressure to yield the final product, this compound, typically as a clear oil.[3] Purity can be assessed by GC or NMR. Further purification by vacuum distillation may be performed if necessary.
References
- United Chemical. (2025, March 14).
- United Chemical. (2025, April 3). NACN-Sodium Cyanide Applications in Metallurgy and Chemical Industry.
- PrepChem.com. Synthesis of 2-cyano-3-phenylpropenoic acid ethyl ester.
- Chemical Review and Letters. (2020, February 16).
- YouTube. (2024, April 19).
- Taekwang Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide.
- Taekwang Industrial Co., Ltd. (2010, January). SODIUM CYANIDE (NaCN) Safety and Handling Guidance.
- Camachem. 7 Safety Measures I Should Know While Handling Sodium Cyanide.
- ChemSynthesis. (2025, May 20). ethyl (2E)
- Chem-Impex.
- ResearchGate.
- Benchchem.
- Organic Process Research & Development. (2020, June 15). Process Development and Scale-Up of the PPAR Agonist NNC 61-4655.
- Wikipedia.
- Taylor & Francis.
- National Center for Biotechnology Information. Ethyl 2-cyano-3-phenylpropanoate.
- Google Patents.
- Google Patents.
-
Organic Syntheses. ethyl (1-phenylethylidene)cyanoacetate. [Link]
Sources
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- 3. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. tandfonline.com [tandfonline.com]
- 14. chemsynthesis.com [chemsynthesis.com]
effect of base and solvent on Ethyl 3-cyano-2-phenylpropanoate reactivity
Welcome to the technical support center for Ethyl 3-cyano-2-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to address common challenges encountered in the laboratory.
Introduction to this compound Reactivity
This compound is a valuable intermediate in organic synthesis, prized for its reactive α-carbon, which is activated by both the cyano and the ester functionalities. This dual activation allows for a range of chemical transformations, but also introduces potential challenges such as side reactions and stability issues. The choice of base and solvent is paramount in controlling the outcome of reactions involving this compound. This guide will delve into the critical aspects of its reactivity to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when working with this compound?
A1: The primary side reactions include:
-
Hydrolysis: The ester functionality is susceptible to both acid and base-catalyzed hydrolysis, yielding 2-cyano-3-phenylpropanoic acid.[1][2]
-
Decarboxylation: The resulting carboxylic acid from hydrolysis can readily undergo decarboxylation, especially upon heating, to yield 3-phenylpropanenitrile.
-
Dialkylation: The mono-alkylated product of reactions at the α-carbon still possesses an acidic proton and can undergo a second alkylation.
-
O-alkylation vs. C-alkylation: The enolate intermediate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.[2]
-
Michael Addition: In reactions involving the unsaturated precursor, ethyl 2-cyano-3-phenylpropenoate, Michael addition of nucleophiles can be a competing pathway.
Q2: How do I choose the right base for deprotonating this compound?
A2: The choice of base is critical and depends on the desired reaction.
-
For Alkylation: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is recommended for complete deprotonation to the enolate. Weaker bases like potassium carbonate may result in incomplete deprotonation and lower yields.
-
For Knoevenagel Condensation (synthesis of the unsaturated precursor): Weaker bases like piperidine or ammonium acetate are typically used to avoid side reactions.[3] More recently, catalyst systems like DBU/water have shown high efficiency.[4][5]
Q3: What is the role of the solvent in reactions with this compound?
A3: The solvent plays a crucial role in stabilizing intermediates and influencing reactivity.
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These solvents are generally preferred for reactions involving the enolate, such as alkylations. They solvate the cation of the base without strongly solvating the enolate anion, thus enhancing its nucleophilicity and favoring C-alkylation.[6]
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can stabilize both the enolate and the electrophile. However, they can also act as proton sources, leading to quenching of the enolate, or participate in side reactions like hydrolysis.[6][7]
Q4: My Knoevenagel condensation to synthesize the unsaturated precursor is giving low yields. What should I check?
A4: Low yields in the Knoevenagel condensation can be due to several factors:
-
Inactive Catalyst: Ensure your base catalyst is fresh and active.
-
Equilibrium: The Knoevenagel condensation is a reversible reaction that produces water. Removing water, for example, by azeotropic distillation with a Dean-Stark trap, can drive the reaction to completion.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Substrate Reactivity: Aldehydes are generally more reactive than ketones in this condensation.
Troubleshooting Guides
Guide 1: Low Yield in Alkylation Reactions
Problem: You are observing low yields of the desired mono-alkylated product when reacting this compound with an alkyl halide.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Deprotonation | The base used may not be strong enough or used in insufficient quantity to fully generate the enolate. | Use a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure you are using at least one full equivalent of the base. |
| Side Reaction: Dialkylation | The mono-alkylated product can be deprotonated again and react with another equivalent of the alkyl halide. | Add the alkylating agent slowly to the reaction mixture at a low temperature to control the reaction rate. Use a slight excess of the starting material relative to the alkylating agent. |
| Side Reaction: O-Alkylation | The enolate is an ambident nucleophile and can react at the oxygen atom, leading to the formation of a ketene acetal. | Polar aprotic solvents like THF or DMF generally favor C-alkylation. The choice of counter-ion can also influence the C/O alkylation ratio. |
| Poor Leaving Group on Electrophile | The rate of the SN2 reaction is dependent on the quality of the leaving group. | Use an alkyl iodide if possible, as iodide is a better leaving group than bromide or chloride. |
| Reaction Quenching | Traces of water or other protic impurities in the solvent or reagents can quench the enolate. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Experimental Protocol: General Procedure for Alkylation
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF (or another suitable polar aprotic solvent).
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) and cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.
-
Cool the reaction mixture back down to 0 °C and slowly add the alkyl halide (1.05 equivalents).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Unwanted Hydrolysis and Decarboxylation
Problem: You are isolating 3-phenylpropanenitrile or 2-cyano-3-phenylpropanoic acid as a significant byproduct.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Basic Hydrolysis during Workup | Using a strong aqueous base (e.g., NaOH) during the workup can lead to the saponification of the ester.[1][2] | Use a milder base for washing, such as a saturated solution of sodium bicarbonate, and minimize contact time. |
| Acidic Hydrolysis during Workup or Purification | Exposure to strong acids, especially with heat, can catalyze ester hydrolysis.[1][2][8] | Use a neutral or slightly basic workup. If purification by silica gel chromatography is required, consider using silica gel that has been neutralized with triethylamine. |
| Thermal Decarboxylation | If the ester is hydrolyzed to the carboxylic acid, this β-cyano acid can easily decarboxylate upon heating. | Avoid excessive heating during reaction, workup, and purification steps. If distillation is necessary, perform it under high vacuum to keep the temperature low. |
Experimental Protocol: Neutral Workup Procedure
-
After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure at a moderate temperature.
Visualizing Reaction Pathways
The following diagrams illustrate key reaction pathways and concepts discussed in this guide.
Caption: Pathway from this compound to 3-phenylpropanenitrile.
Caption: Competing C- vs. O-alkylation pathways of the enolate intermediate.
References
-
Gui, R. (2017). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. UNL Digital Commons. [Link]
-
Wikipedia. Krapcho decarboxylation. [Link]
-
Chemistry Steps. Polar Protic and Aprotic Solvents. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
Credi, A., et al. (2016). Coupling of the Decarboxylation of 2‐Cyano‐2‐phenylpropanoic Acid to Large‐Amplitude Motions: A Convenient Fuel for an Acid–Base‐Operated Molecular Switch. Angewandte Chemie International Edition, 55(4), 1431-1435. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
Li, J., et al. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society, 60(6), 651-656. [Link]
-
Ranu, B. C., et al. (2007). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Arkivoc, 2007(13), 123-131. [Link]
-
Reddy, T. S., et al. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Revista de la Sociedad Química de México, 65(4), 519-531. [Link]
-
Neuman, R. C. (2009). 18: Reactions of Enolate Ions and Enols. [Link]
-
Zarei, A., & Shakarami, E. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters, 3(1), 1-13. [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate over.... [Link]
-
Chemguide. mechanism for the acid catalysed hydrolysis of esters. [Link]
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Chemguide. hydrolysis of esters. [Link]
-
Chemistry LibreTexts. (2023). 22.6: Reactivity of Enolate Ions. [Link]
-
D'hooge, D. R., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(3), 573-583. [Link]
-
SpectraBase. 3-Cyano-3-phenylpyruvic acid, ethyl ester. [Link]
-
ResearchGate. (n.d.). Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments.... [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
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- 4. Coupling of the Decarboxylation of 2‐Cyano‐2‐phenylpropanoic Acid to Large‐Amplitude Motions: A Convenient Fuel for an Acid–Base‐Operated Molecular Switch | Publicación [silice.csic.es]
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Technical Support Center: Managing Thermal Stability of Ethyl 3-cyano-2-phenylpropanoate
Welcome to the technical support center for Ethyl 3-cyano-2-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the thermal stability of this versatile building block. Our goal is to equip you with the knowledge to anticipate and mitigate potential thermal decomposition, ensuring the integrity of your experiments and the quality of your results.
Introduction to Thermal Stability
This compound is a valuable intermediate in organic synthesis, prized for its reactivity in forming complex molecules.[1] However, like many α-cyano esters, it is susceptible to thermal decomposition, primarily through decarboxylation, especially at elevated temperatures. Understanding the factors that influence this process is critical for its successful application. This guide will delve into the mechanisms of decomposition, troubleshooting common issues, and providing protocols to maintain the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for the thermal decomposition of this compound?
A1: The primary thermal decomposition pathway is decarboxylation, which is the loss of the ethoxycarbonyl group (-COOEt) as carbon dioxide and ethylene. This process is analogous to the Krapcho decarboxylation, a known reaction for α-cyano esters.[2][3][4][5] This reaction is often facilitated by high temperatures, polar aprotic solvents, and the presence of certain salts.[5][6][7]
Q2: At what temperature does this compound begin to decompose?
Q3: What are the expected byproducts of thermal decomposition?
A3: The major byproduct of thermal decarboxylation is 2-phenylpropanenitrile. Other potential byproducts can arise from side reactions, such as the hydrolysis of the nitrile group at high temperatures in the presence of water, leading to the formation of 2-phenylpropanoic acid or its corresponding amide.[7]
Q4: How can I monitor for thermal decomposition during my experiment?
A4: Several analytical techniques can be employed to monitor the decomposition of this compound. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the appearance of new, more non-polar spots (the decarboxylated product) and the disappearance of the starting material. For quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly effective for separating and quantifying the starting material and its decomposition products.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to follow the reaction progress by observing the disappearance of the characteristic ethyl ester signals and the appearance of new signals corresponding to the product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments involving this compound at elevated temperatures.
Scenario 1: Unexpectedly low yield in a high-temperature reaction.
-
Question: I am running a reaction with this compound at 150°C, and my yield of the desired product is consistently low, with a significant amount of a non-polar byproduct. What could be the cause?
-
Answer: It is highly likely that your starting material is undergoing thermal decarboxylation to 2-phenylpropanenitrile. The high reaction temperature, especially if conducted in a polar aprotic solvent, creates conditions favorable for this decomposition pathway.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the desired reaction can proceed at a lower temperature, this is the most straightforward solution.
-
Solvent Choice: If possible, consider using a less polar or non-polar solvent that may disfavor the ionic intermediates of the decarboxylation mechanism.
-
Minimize Reaction Time: Prolonged heating will increase the extent of decomposition. Monitor the reaction closely and quench it as soon as the desired transformation is complete.
-
Purity of Starting Material: Ensure your this compound is free from impurities that might catalyze decomposition, such as residual base or acid from its synthesis.
-
Scenario 2: Formation of an acidic or amide byproduct.
-
Question: My reaction mixture is becoming acidic, and I am isolating a byproduct that appears to be a carboxylic acid or an amide. What is causing this?
-
Answer: The formation of these byproducts suggests hydrolysis of the nitrile group. This is often exacerbated by the presence of water in the reaction mixture at high temperatures.[7]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Buffer the Reaction: If the reaction chemistry allows, the addition of a non-nucleophilic base can neutralize any adventitious acid that might catalyze nitrile hydrolysis.
-
Purification: If a small amount of acidic byproduct is unavoidable, it can often be removed during the workup with a mild aqueous base wash.
-
Scenario 3: Inconsistent reaction outcomes.
-
Question: I am performing the same reaction under what I believe are identical conditions, but I am getting variable yields and different byproduct profiles. What could be the source of this inconsistency?
-
Answer: Inconsistent outcomes in thermally sensitive reactions often point to subtle variations in reaction setup and reagents.
-
Troubleshooting Steps:
-
Precise Temperature Control: Ensure your heating apparatus provides consistent and accurate temperature control. Use a calibrated thermometer or temperature probe placed directly in the reaction mixture.
-
Stirring Rate: In heterogeneous mixtures or viscous solutions, inefficient stirring can lead to localized overheating, promoting decomposition. Ensure consistent and efficient stirring.
-
Reagent Purity: The purity of not only your starting material but also your solvents and other reagents can impact the reaction. Use reagents from the same batch for a series of experiments to minimize variability. Impurities in solvents, for example, can have catalytic effects.
-
Headspace Atmosphere: The composition of the atmosphere above the reaction can influence stability. Consistently using an inert atmosphere will provide more reproducible results.
-
Experimental Protocols
Protocol 1: Monitoring Thermal Decomposition by GC-MS
This protocol provides a general method for analyzing the thermal stability of this compound under specific conditions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Internal standard (e.g., dodecane)
-
GC vials
-
Heating block or oil bath with precise temperature control
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mg/mL).
-
Add a known amount of the internal standard to the stock solution.
-
Aliquot the solution into several GC vials.
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 140°C, 160°C, 180°C).
-
At specific time points (e.g., 0, 1, 2, 4, 8 hours), remove a vial and immediately cool it to room temperature to quench the reaction.
-
Dilute an aliquot of the cooled sample with a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS.
-
Quantify the amount of remaining this compound and the formation of 2-phenylpropanenitrile relative to the internal standard.
Data Presentation
| Temperature (°C) | Time (h) | This compound Remaining (%) | 2-Phenylpropanenitrile Formed (%) |
| 140 | 0 | 100 | 0 |
| 140 | 1 | 95 | 5 |
| 140 | 4 | 82 | 18 |
| 160 | 0 | 100 | 0 |
| 160 | 1 | 78 | 22 |
| 160 | 4 | 45 | 55 |
| 180 | 0 | 100 | 0 |
| 180 | 1 | 40 | 60 |
| 180 | 4 | <5 | >95 |
Note: The data in this table is illustrative and will vary based on specific experimental conditions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the thermal decomposition of this compound.
Caption: Troubleshooting workflow for thermal decomposition issues.
References
- Krapcho, A. P. (2007). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. Organic Reactions, 1-887.
- Flynn, D. L., et al. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Tetrahedron Letters, 37(5), 629-632.
- Krapcho, A. P. (2004). The Krapcho Dealkoxycarbonylation Reaction of Esters with α‐Electron‐Withdrawing Substituents. In Organic Reactions. John Wiley & Sons, Inc.
- BenchChem. (2025).
-
Wiley Online Library. (n.d.). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-withdrawing Substituents. Retrieved from [Link]
-
Grokipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
- Gao, B., et al. (2023). A novel method for monitoring of Δ9-tetrahydrocannabinolic acid and cannabidiolic acid thermal decarboxylation reactions in cannabis plant. Research Square.
-
PubMed. (1987). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples. Retrieved from [Link]
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- 9. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Ethyl 3-cyano-2-phenylpropanoate Reactions
Welcome to the technical support center for the synthesis and work-up of Ethyl 3-cyano-2-phenylpropanoate and its analogs, primarily synthesized via the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the experimental work-up and purification of this versatile class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Monitoring & Initial Work-up
Question 1: How do I effectively monitor the progress of my Knoevenagel condensation to determine the optimal time for work-up?
Answer:
Effective reaction monitoring is crucial to maximize yield and minimize the formation of byproducts. Thin-Layer Chromatography (TLC) is the most common and efficient method for this purpose.
Step-by-Step TLC Monitoring Protocol:
-
Prepare your TLC plate: Use a silica gel plate.
-
Choose an appropriate eluent system: A mixture of hexane and ethyl acetate is typically effective. A good starting point is a 4:1 (v/v) ratio of hexane to ethyl acetate. This may need to be optimized depending on the specific analogs you are synthesizing.
-
Spot the plate: On the baseline of the TLC plate, spot the following:
-
A sample of your starting aldehyde (e.g., benzaldehyde).
-
A sample of your active methylene compound (e.g., ethyl cyanoacetate).
-
A co-spot of both starting materials.
-
A sample from your reaction mixture.
-
-
Develop and visualize: Place the TLC plate in a chamber with the chosen eluent. After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.
-
Interpret the results: The reaction is considered complete when the spot corresponding to the limiting reactant (usually the aldehyde) has disappeared or is very faint. The product, being more conjugated, should have a different Rf value than the starting materials.
Causality: Working up the reaction too early will result in a low yield due to incomplete conversion. Conversely, extending the reaction time unnecessarily can lead to the formation of colored byproducts, especially if the reaction is heated.[1][2]
Question 2: My reaction mixture has formed a thick slurry or solid. What is the best way to proceed with the initial work-up?
Answer:
The formation of a solid is often a good indication that your product has precipitated out of the reaction mixture, especially if the reaction was run in a solvent like ethanol where the product has limited solubility at room temperature.[1]
Recommended Protocol:
-
Cool the reaction mixture: Place the flask in an ice bath to ensure maximum precipitation of the product.
-
Vacuum filtration: Collect the solid product by vacuum filtration.
-
Wash the solid: Wash the collected solid with a small amount of cold solvent (the same solvent used for the reaction, e.g., cold ethanol) to remove any soluble impurities.
-
Dry the product: Dry the product under vacuum. This crude product can then be further purified by recrystallization.
If the reaction mixture is a thick slurry that is difficult to filter, you can dilute it with a small amount of the reaction solvent to make it more manageable before filtration.
Extraction & Washing Issues
Question 3: I'm observing a low yield after aqueous work-up. What are the likely causes and how can I mitigate product loss?
Answer:
Low yield after an aqueous work-up is a common issue and can be attributed to several factors:
-
Partial solubility of the product in the aqueous layer: While this compound is primarily organic-soluble, it can have some solubility in the aqueous phase, leading to loss during extraction.
-
Incomplete extraction: An insufficient volume or number of extractions with the organic solvent can leave a significant amount of product in the aqueous layer.
-
Hydrolysis of the ester or cyano group: Aggressive pH conditions (strong acid or base) during the wash steps can lead to the degradation of your product.[3][4][5]
Troubleshooting and Optimization:
-
Minimize the volume of aqueous washes: Use the minimum volume of water or aqueous solutions necessary for effective washing.
-
Perform multiple extractions: Instead of one large volume extraction, perform three to four extractions with a smaller volume of a suitable organic solvent like ethyl acetate or dichloromethane. This is more efficient at recovering the product.
-
Back-extract the aqueous layers: Combine all the aqueous layers from your washes and perform a final "back-extraction" with a fresh portion of the organic solvent to recover any dissolved product.
-
Use brine for the final wash: The final wash of the combined organic layers should be with a saturated sodium chloride solution (brine). This helps to remove dissolved water from the organic layer and can aid in breaking up emulsions.[6]
-
Control the pH: Avoid prolonged exposure to strongly acidic or basic conditions. If an acid wash is necessary to remove a basic catalyst like piperidine, use a dilute acid (e.g., 1 M HCl) and perform the wash quickly.[7]
Question 4: An emulsion has formed during my extraction, and the layers are not separating. What should I do?
Answer:
Emulsion formation is a common problem, especially when using chlorinated solvents or in the presence of basic aqueous solutions.[8][9] Emulsions are suspensions of one liquid within the other, preventing a clean separation.
Workflow for Breaking Emulsions:
Caption: Decision workflow for resolving emulsions during liquid-liquid extraction.
Detailed Steps:
-
Be patient: Allow the separatory funnel to stand undisturbed for 10-15 minutes. Sometimes, the layers will separate on their own.[8]
-
Add brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to force the separation of the two phases.[9][10]
-
Gentle swirling: Gently swirl the separatory funnel instead of vigorously shaking it. A glass stirring rod can also be used to gently agitate the emulsion at the interface.[8][10]
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite or a plug of glass wool. This can sometimes break up the emulsion.[11]
Purification Challenges
Question 5: My crude product is a yellow or brown oil and fails to crystallize. What are the likely impurities, and how can I purify it?
Answer:
The presence of a colored oil that does not crystallize is a strong indication of impurities. These can include:
-
Residual catalyst: Basic catalysts like piperidine can inhibit crystallization.
-
Unreacted starting materials: Especially the aldehyde.
-
Side-products: Formed from side reactions, especially at elevated temperatures.
-
Isomeric mixtures: The product can exist as E/Z isomers, and a mixture may have a lower melting point or exist as an oil.
Purification Strategy:
-
Acid wash: Ensure that any basic catalyst has been removed by washing the organic layer with dilute acid (e.g., 1 M HCl) during the work-up.[7]
-
Column chromatography: This is the most effective method for purifying oily products. A silica gel column with a gradient elution of hexane and ethyl acetate is typically successful.
| Chromatography Stage | Solvent System (Hexane:Ethyl Acetate) | Purpose |
| Loading & Elution of Non-polar Impurities | 9:1 to 8:2 | To remove unreacted benzaldehyde and other non-polar byproducts. |
| Elution of Product | 7:3 to 1:1 | To collect the desired this compound. |
| Column Flushing | 100% Ethyl Acetate | To remove highly polar impurities. |
-
Recrystallization: Once the product is purified by chromatography, you can attempt recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain a crystalline solid.[12][13]
Question 6: My NMR spectrum shows unexpected peaks. What are the common side-products or degradation products I should be aware of?
Answer:
The presence of unexpected peaks in your NMR spectrum can be due to several possibilities. Here are the most common culprits and their mechanistic origins:
1. Hydrolysis of the Ester Group:
-
Symptom: Appearance of a broad singlet corresponding to a carboxylic acid proton.
-
Cause: Exposure to strong acidic or basic conditions during work-up can lead to saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[14][15] The reaction is driven by the irreversible deprotonation of the carboxylic acid under basic conditions.[15]
-
Prevention: Use mild acidic/basic washes and minimize contact time. Work at lower temperatures during the work-up.
2. Hydrolysis of the Cyano Group:
-
Symptom: Appearance of peaks corresponding to an amide.
-
Cause: The cyano group can be hydrolyzed to a primary amide under acidic or basic conditions, although this is generally less facile than ester hydrolysis.[3][5][16]
-
Prevention: Maintain a neutral or near-neutral pH during work-up and avoid excessive heating.
3. Michael Addition:
-
Symptom: Complex signals in the aliphatic region of the NMR.
-
Cause: If an excess of the active methylene compound (ethyl cyanoacetate) is used, its enolate can act as a nucleophile and attack the β-carbon of the α,β-unsaturated product in a Michael addition.
-
Prevention: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the active methylene compound. Monitor the reaction by TLC to avoid prolonged reaction times after the aldehyde is consumed.[1]
Knoevenagel Condensation Mechanism:
Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.
References
-
Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(53), 30180-30185. Available at: [Link]
-
Asfandyar, M. (2021). Knoevenagel Condensation Reaction Mechanism. YouTube. Available at: [Link]
-
Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]
-
OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Available at: [Link]
-
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Available at: [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
ResearchGate. (2018). My organic molecule is in the ethyl acetate, how to dry it before precipitating? ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. Education in Chemistry. Available at: [Link]
-
Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Available at: [Link]
-
SciELO México. (2018). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]
- Google Patents. (n.d.). Method for removing water from ethyl acetate and butanone mixed solvent.
-
University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Available at: [Link]
-
LCGC International. (2021). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Available at: [Link]
-
ResearchGate. (2019). Activities for Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate. Available at: [Link]
-
K-Jhil. (2023). Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]
-
Operachem. (2024). Saponification-Typical procedures. Available at: [Link]
-
Asian Journal of Chemistry. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]
-
TSI Journals. (n.d.). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Available at: [Link]
-
Chemistry Online. (2022). Azeotropic distillation (Dean-Stark). Available at: [Link]
-
Caltech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. Available at: [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium? ResearchGate. Available at: [Link]
-
ResearchGate. (2017). Azeotropic removal of water. ResearchGate. Available at: [Link]
-
ResearchGate. (2013). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Available at: [Link]
-
YouTube. (2021). Saponification Reaction of Esters. Available at: [Link]
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-cyano-3-phenylpropenoic acid ethyl ester. Available at: [Link]
-
ResearchGate. (2014). (PDF) Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-3-phenylpropanoate. Available at: [Link]
-
SciELO México. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]
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- 13. Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Senior Application Scientist's Guide to Spectroscopic Analysis of Ethyl 3-cyano-2-phenylpropanoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth comparative analysis of the spectroscopic signatures of key compounds associated with the reactions of ethyl 2-cyano-3-phenylpropanoate and its unsaturated precursor, offering field-proven insights into their identification and differentiation. This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectroscopic output, thereby empowering researchers to interpret their own experimental results with confidence.
The Synthetic Landscape: From Knoevenagel Condensation to Saturated Products
A common and efficient route to compounds structurally related to the topic of interest is the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate.[1][2] This reaction yields the α,β-unsaturated product, ethyl 2-cyano-3-phenylpropenoate. Subsequent reduction of this product leads to the saturated analogue, ethyl 2-cyano-3-phenylpropanoate. Understanding the distinct spectroscopic features of both the unsaturated precursor and the saturated product is crucial for monitoring reaction progress and confirming the identity of the final compound. Furthermore, potential side reactions, such as hydrolysis of the ester or nitrile functionalities, can lead to the formation of impurities that require careful spectroscopic identification.
Comparative Spectroscopic Analysis
The following sections provide a detailed comparison of the expected spectroscopic data for ethyl 2-cyano-3-phenylpropenoate and ethyl 2-cyano-3-phenylpropanoate, along with potential byproducts. This data is essential for distinguishing between these closely related structures.
Table 1: Comparative ¹H NMR Data (Predicted in CDCl₃ at 400 MHz)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Ethyl 2-cyano-3-phenylpropenoate | 8.25 | s | 1H | =CH (vinylic) |
| 7.95 - 7.50 | m | 5H | Ar-H | |
| 4.40 | q | 2H | -OCH₂CH₃ | |
| 1.42 | t | 3H | -OCH₂CH₃ | |
| Ethyl 2-cyano-3-phenylpropanoate | 7.40 - 7.20 | m | 5H | Ar-H |
| 4.25 | q | 2H | -OCH₂CH₃ | |
| 3.90 | t | 1H | -CH(CN)- | |
| 3.20 | d | 2H | Ar-CH₂- | |
| 1.30 | t | 3H | -OCH₂CH₃ |
Causality Behind Chemical Shifts: The most striking difference in the ¹H NMR spectra is the presence of the downfield singlet at ~8.25 ppm for the propenoate, characteristic of the vinylic proton. Its deshielding is a direct consequence of the anisotropic effect of the neighboring carbonyl and phenyl groups, and its singlet nature arises from the absence of adjacent protons. In contrast, the propanoate shows the disappearance of this vinylic proton and the emergence of a triplet at ~3.90 ppm and a doublet at ~3.20 ppm, corresponding to the methine and methylene protons of the saturated ethyl chain, respectively.
Table 2: Comparative ¹³C NMR Data (Predicted in CDCl₃)
| Compound | Chemical Shift (ppm) | Assignment |
| Ethyl 2-cyano-3-phenylpropenoate | 162.5 | C=O (ester) |
| 155.0 | =C(Ph)- | |
| 133.5 - 129.0 | Ar-C | |
| 115.5 | C≡N | |
| 103.0 | =C(CN)- | |
| 63.0 | -OCH₂CH₃ | |
| 14.2 | -OCH₂CH₃ | |
| Ethyl 2-cyano-3-phenylpropanoate | 166.0 | C=O (ester) |
| 135.0 - 127.0 | Ar-C | |
| 117.0 | C≡N | |
| 62.5 | -OCH₂CH₃ | |
| 45.0 | -CH(CN)- | |
| 38.0 | Ar-CH₂- | |
| 14.0 | -OCH₂CH₃ |
Expert Interpretation: The key differentiators in the ¹³C NMR spectra are the signals for the carbons of the propenoate double bond, which appear at approximately 155.0 ppm and 103.0 ppm. Upon reduction to the propanoate, these signals are absent and are replaced by signals for the sp³ hybridized carbons of the ethyl chain at around 45.0 ppm and 38.0 ppm.
Table 3: Comparative IR Spectroscopic Data
| Compound | Vibrational Frequency (cm⁻¹) | Assignment |
| Ethyl 2-cyano-3-phenylpropenoate | ~2225 | C≡N stretch |
| ~1720 | C=O stretch (conjugated ester) | |
| ~1620 | C=C stretch (alkene) | |
| Ethyl 2-cyano-3-phenylpropanoate | ~2245 | C≡N stretch |
| ~1740 | C=O stretch (saturated ester) | |
| No significant C=C stretch | - |
Underlying Principles of Vibrational Frequencies: The conjugation of the double bond with the carbonyl group in the propenoate results in a lower stretching frequency for the C=O bond (~1720 cm⁻¹) compared to the saturated ester in the propanoate (~1740 cm⁻¹). This is due to the delocalization of electron density, which weakens the C=O double bond character. The presence of a C=C stretching frequency at ~1620 cm⁻¹ is a clear indicator of the unsaturated compound.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| Ethyl 2-cyano-3-phenylpropenoate | 201 | 173, 156, 128, 102 |
| Ethyl 2-cyano-3-phenylpropanoate | 203 | 158, 131, 116, 91 |
Fragmentation Pathways as a Diagnostic Tool: The molecular ion peak readily distinguishes between the two compounds by a difference of 2 mass units. The fragmentation patterns are also distinct. For the propenoate, loss of the ethoxy group (-OC₂H₅) gives a fragment at m/z 156. For the propanoate, a characteristic fragment is the tropylium ion at m/z 91, resulting from cleavage of the bond between the benzylic carbon and the cyano-substituted carbon.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocols are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a signal-to-noise ratio of at least 100:1 for the smallest proton signal.
-
For ¹³C NMR, employ proton decoupling and acquire a sufficient number of scans to obtain a good signal-to-noise ratio for all carbon signals, including quaternary carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically generate the transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
For direct insertion probe analysis, place a small amount of the solid or liquid sample in a capillary tube.
-
-
Data Acquisition:
-
For GC-MS, use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of the components of interest.
-
Acquire mass spectra over a mass range of m/z 40-400. The electron energy should be set to 70 eV for standard EI fragmentation.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the key reaction pathway and the overall analytical workflow for the characterization of the reaction products.
Caption: Knoevenagel condensation and subsequent reduction.
Caption: A typical analytical workflow for reaction monitoring.
Conclusion
The differentiation between ethyl 2-cyano-3-phenylpropenoate and its saturated counterpart, ethyl 2-cyano-3-phenylpropanoate, is readily achievable through a multi-technique spectroscopic approach. By carefully analyzing the key diagnostic features in ¹H NMR, ¹³C NMR, IR, and mass spectra, researchers can confidently identify their target molecules and assess the purity of their reaction products. The methodologies and comparative data presented in this guide provide a robust framework for the successful characterization of these and structurally related compounds, ultimately contributing to the advancement of chemical synthesis and drug discovery.
References
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PrepChem. Synthesis of 2-cyano-3-phenylpropenoic acid ethyl ester. [Link]
-
Shanmugam, P., & Viswanathan, R. (2014). A facile and efficient Knoevenagel condensation of aromatic aldehydes with active methylene compounds using nano-MgO as a recyclable catalyst. RSC Advances, 4(84), 44751-44759. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 228103, Ethyl 2-cyano-3-phenylpropanoate. [Link]
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National Institute of Standards and Technology. Ethyl 2-cyano-3-phenyl-2-propenoate. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 70534, 2-Cyano-3-phenylprop-2-enoic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 220055, 2-Cyano-3-phenylpropionic acid. [Link]
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A Comparative Guide to the Structural Validation of Ethyl 3-cyano-2-phenylpropanoate Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is the bedrock of reliable and reproducible science. Ethyl 3-cyano-2-phenylpropanoate and its derivatives are versatile intermediates in the synthesis of pharmacologically active molecules, making the rigorous validation of their structures a critical step in the research and development pipeline.[1] An error in structural assignment can lead to misinterpreted biological data, wasted resources, and compromised patient safety.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques used to validate the structure of these compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, demonstrating how a multi-faceted, orthogonal approach creates a self-validating system for structural elucidation. The goal is to build a comprehensive data package where each piece of evidence corroborates the others, leading to an unshakeable structural assignment.
The Overall Validation Workflow
A robust validation strategy does not rely on a single technique but integrates data from multiple analytical methods. Each method provides a unique piece of the structural puzzle, and together they form a cohesive and definitive picture. The typical workflow begins with rapid, information-rich techniques like NMR and MS for primary structural elucidation and purity assessment, followed by confirmatory methods. For novel or particularly complex derivatives, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation.
Caption: Relationship between different NMR experiments for structure elucidation.
Mass Confirmation: Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers clues to its structure through fragmentation analysis. It is an essential orthogonal technique to NMR.
Expertise & Causality: While NMR maps the skeleton, MS weighs it. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula with high accuracy, severely constraining the possible structures. The choice of ionization method is critical.
-
Soft Ionization (e.g., ESI, CI): Electrospray Ionization (ESI) and Chemical Ionization (CI) are "soft" techniques that typically yield the molecular ion ([M+H]⁺ or [M+Na]⁺) with minimal fragmentation. This is the most reliable way to confirm the molecular weight of the synthesized compound.
-
Hard Ionization (e.g., EI): Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. [1]The resulting pattern is a reproducible "fingerprint" of the molecule. For ethyl phenylpropanoate derivatives, characteristic fragments often arise from the loss of the ethoxy group (-OEt, 45 Da) or cleavage of the propanoate backbone. [2]The analysis of these fragments helps to confirm the proposed structure.
Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). The GC will separate the analyte from any volatile impurities before it enters the mass spectrometer.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. [3]4. Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: Compare the observed molecular ion with the calculated molecular weight. Analyze the fragmentation pattern to see if it is consistent with the proposed structure from NMR data. The NIST Mass Spectral Library can be a valuable resource for comparison. [4]
Table 2: Comparison of Ionization Techniques for this Topic
| Technique | Primary Information | Advantages | Disadvantages |
| Electron Ionization (EI) | Structural Fingerprint (Fragmentation) | Reproducible library-searchable spectra. | Molecular ion may be weak or absent. |
| Electrospray Ionization (ESI) | Molecular Weight | Soft ionization, ideal for confirming MW. | Provides little structural fragmentation. |
| High-Resolution MS (HRMS) | Exact Molecular Formula | Unambiguous formula determination. | Higher cost and complexity. |
Functional Group Check: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Causality: An FTIR spectrum serves as a quick quality control check. Before spending hours on NMR, a 2-minute FTIR scan can confirm if the key functional groups—the nitrile and the ester carbonyl—are present, indicating a successful reaction.
Characteristic Absorptions:
For an this compound derivative, the most important peaks to look for are:
-
C≡N (Nitrile) Stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹ . Its presence is a strong indicator of the cyano group.
-
C=O (Ester) Stretch: A very strong, sharp peak around 1730-1750 cm⁻¹ . [5]* C-O (Ester) Stretches: Strong peaks in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H Stretches: Peaks just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretches: Peaks just below 3000 cm⁻¹ .
Protocol: FTIR using Attenuated Total Reflectance (ATR)
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and run a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands and confirm they match the expected functional groups for the target molecule.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for determining the purity of a compound. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
Expertise & Causality: Purity is not optional. Spectroscopic data from an impure sample can be misleading or uninterpretable. HPLC provides a quantitative measure of purity and can reveal the presence of starting materials, by-products, or isomers that might not be obvious by NMR alone. A reverse-phase method is typically the first choice for molecules of this polarity.
Protocol: Reverse-Phase HPLC for Purity Analysis
-
System Setup:
-
Column: A C18 reverse-phase column (e.g., Newcrom R1) is a common starting point. [6] * Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid). [7] * Detector: A UV detector set to a wavelength where the phenyl ring absorbs strongly (e.g., 254 nm). A Diode Array Detector (DAD) is even better as it provides UV spectra for each peak.
-
-
Method: Start with an isocratic method (e.g., 60:40 Acetonitrile:Water) or a gradient method (e.g., 50% to 90% Acetonitrile over 10 minutes) to find the optimal separation conditions.
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of ~1 mg/mL.
-
Injection & Analysis: Inject 5-10 µL and record the chromatogram. The purity can be calculated based on the relative area of the main peak versus the total area of all peaks.
Caption: A typical workflow for developing an HPLC purity method.
The Gold Standard: Single-Crystal X-ray Crystallography
When absolute and unambiguous structural proof is required, particularly for stereochemistry or novel scaffolds, single-crystal X-ray crystallography is the ultimate tool. It provides a 3D model of the molecule as it exists in the crystal lattice.
Expertise & Causality: While other methods infer connectivity, crystallography sees it. For a new derivative resulting from a reaction with ambiguous regioselectivity or for determining the absolute configuration of a chiral center, crystallography is the only technique that provides a definitive, irrefutable answer. [8][9]However, its primary limitation is the absolute requirement for a single, high-quality crystal, which can be challenging to grow. [10]
Protocol: Key Steps in X-ray Crystallography
-
Crystal Growth: This is often the most difficult step. It involves slowly crystallizing the purified compound from various solvent systems using techniques like slow evaporation, vapor diffusion, or solvent layering.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated. [11]4. Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The model is then refined to best fit the experimental data. [12]5. Analysis: The final output is a 3D model of the molecule, complete with bond lengths, bond angles, and torsional angles, which provides unequivocal proof of the structure.
Summary and Comparative Analysis
Table 3: Comparative Overview of Validation Techniques
| Technique | Information Provided | Speed | Primary Application | Trustworthiness |
| NMR | C-H framework, connectivity, stereochemistry | Medium (0.5-4 hrs) | Primary structure elucidation | Very High |
| MS | Molecular weight, molecular formula (HRMS) | Fast (<0.5 hr) | MW confirmation, formula determination | Very High |
| FTIR | Presence of functional groups | Very Fast (<5 min) | Quick reaction/purity check | High |
| HPLC | Purity, number of components | Medium (0.5-1 hr) | Quantitative purity assessment | Very High |
| X-ray | Absolute 3D structure, stereochemistry | Slow (Days-Weeks) | Unambiguous proof of structure | Definitive |
By judiciously applying these techniques, researchers can build a robust and defensible data package that validates the structure of their this compound derivatives with the highest degree of scientific integrity.
References
-
Crystal structure and electronic properties of three phenylpropionic acid derivatives: A combined X-ray powder diffraction and quantum mechanical study. (2011). ResearchGate. [Link]
-
Crystal structures of the ligand-binding domain of human peroxisome proliferator-activated receptor δ in complexes with phenylpropanoic acid derivatives and a pyridine carboxylic acid derivative. (2022). National Institutes of Health (NIH). [Link]
-
A combined X-ray powder diffraction and quantum mechanical study on the crystal and molecular structures of three phenylpropionic acid derivatives. (2010). Sci-Hub. [Link]
-
X-ray crystal structures of liquid phenylpropanol derivatives obtained by cocrystallization with TEO. (2021). ResearchGate. [Link]
-
Separation of 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Ethyl 2-cyano-3-phenylpropanoate. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (2017). National Institutes of Health (NIH). [Link]
-
¹H NMR spectrum of ethyl 2-cyano-3-(4-methoxyphenyl)propenoate (6). (n.d.). ResearchGate. [Link]
-
Supporting Information for Iron-Catalyzed Aerobic Oxidative α,β-Didehydrogenation of α-Aryl-β-Keto Esters and 1,3-Diketones. (n.d.). Thieme Connect. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. (2022). National Institutes of Health (NIH). [Link]
-
Figure A: ¹H NMR spectrum of ethyl propanoate at 360 MHz. (2024). Filo. [Link]
-
Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. (2014). National Institutes of Health (NIH). [Link]
-
2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. (n.d.). NIST WebBook. [Link]
-
2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester IR Spectrum. (n.d.). NIST WebBook. [Link]
-
2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. (2018). SIELC Technologies. [Link]
-
An Introduction to Spectroscopic Methods for the Identification of Organic Compounds. (1971). Pergamon Press. [Link]
-
Ethyl 3-phenylprop-2-enoate. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
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- 3. api.pageplace.de [api.pageplace.de]
- 4. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester [webbook.nist.gov]
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- 6. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | SIELC Technologies [sielc.com]
- 7. Separation of 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Utility: Ethyl 3-cyano-2-phenylpropanoate vs. Ethyl Cyanoacetate
Introduction
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the choice of starting materials is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. Among the vast arsenal of building blocks available to chemists, active methylene compounds are foundational. This guide provides an in-depth comparative analysis of two prominent cyanoacetate esters: the archetypal Ethyl Cyanoacetate and its α-substituted derivative, Ethyl 3-cyano-2-phenylpropanoate .
While both molecules share the cyano and ethyl ester functional groups, the presence of a phenyl group at the α-position in this compound introduces profound differences in stereoelectronics and reactivity. This guide will dissect these differences, offering researchers, scientists, and drug development professionals a clear, evidence-based framework for selecting the optimal reagent for their specific synthetic challenges. We will explore their structural attributes, comparative reactivity in cornerstone chemical transformations, and their distinct applications in the synthesis of complex, high-value molecules.
Structural and Physicochemical Properties: A Tale of Two Synthons
The fundamental difference between these two reagents lies in the substitution at the α-carbon, the position adjacent to both the nitrile and the ester carbonyl. Ethyl cyanoacetate possesses a reactive methylene group (CH₂), whereas this compound has a methine group (CH) bearing a bulky phenyl substituent.[1][2] This seemingly simple structural change has significant consequences for their chemical behavior.
| Property | Ethyl Cyanoacetate | This compound |
| CAS Number | 105-56-6[1] | 6840-18-2[3][4] |
| Molecular Formula | C₅H₇NO₂[1] | C₁₂H₁₃NO₂[5] |
| Molar Mass | 113.116 g·mol⁻¹[1] | 203.24 g·mol⁻¹[5] |
| Appearance | Colorless liquid[1][6] | Data not specified, likely a liquid or low-melting solid |
| Boiling Point | ~208-210 °C[7] | Data not specified |
| Key Structural Feature | Active Methylene (CH₂) Group | α-Phenyl Substituted Methine (CH) Group |
Reactivity Analysis: The Impact of the α-Phenyl Group
The synthetic utility of these compounds is dictated by the reactivity of the α-carbon. The electron-withdrawing nature of the adjacent nitrile (-CN) and ester (-COOEt) groups renders the protons on this carbon acidic, facilitating the formation of a stabilized carbanion (enolate) in the presence of a base. This carbanion is the key nucleophilic species in a multitude of C-C bond-forming reactions.
Ethyl Cyanoacetate: The Versatile Workhorse
With its three reactive centers—the acidic methylene site, the nitrile, and the ester—ethyl cyanoacetate is an exceptionally versatile synthetic building block.[1][8] The two protons of the methylene group are readily abstracted by a wide range of bases, from moderate to strong, due to the resonance stabilization of the resulting carbanion across both the nitrile and ester moieties. Its pKa is approximately 11, making it significantly more acidic than typical esters.[9] Its lack of steric hindrance allows the carbanion to react efficiently with a broad spectrum of electrophiles.
This compound: The Specialized Building Block
The introduction of a phenyl group at the α-position dramatically alters the reactivity profile:
-
Reduced Acidity: The α-position now has only one proton. While still acidic, its removal is more difficult compared to ethyl cyanoacetate. The phenyl group, while electron-withdrawing by induction, can introduce steric hindrance that may affect the approach of the base.
-
Increased Steric Hindrance: The bulky phenyl group creates significant steric shielding around the nucleophilic α-carbon. This impedes its ability to react with sterically demanding electrophiles and can significantly slow down reaction rates compared to its unsubstituted counterpart.
-
Altered Reaction Pathways: The presence of the phenyl group makes this molecule a valuable tool for introducing a specific benzyl-cyano-ester motif into a target structure, a common feature in various biologically active molecules.[2]
Comparative Performance in Key Synthetic Transformations
The true divergence in utility between these two reagents becomes evident when examining their performance in common synthetic reactions.
Knoevenagel Condensation
This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product.[10]
-
Ethyl Cyanoacetate: This is a canonical substrate for the Knoevenagel condensation.[11][12] It reacts readily with a vast range of aldehydes and ketones to yield substituted alkenes, which are themselves valuable intermediates.[13] The reaction proceeds via deprotonation to form the enolate, nucleophilic attack on the carbonyl, and subsequent dehydration.[10]
-
This compound: This compound is unsuitable for the standard Knoevenagel condensation. The mechanism requires the abstraction of a second proton from the α-carbon during the final dehydration step to form the C=C double bond. Since this compound has only one α-proton, it cannot undergo this elimination pathway.
Caption: Knoevenagel condensation with Ethyl Cyanoacetate.
Michael Addition
The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
-
Ethyl Cyanoacetate: The enolate of ethyl cyanoacetate is an excellent soft nucleophile for Michael additions, reacting with a wide array of Michael acceptors like enones, enals, and nitroalkenes.[1] This reaction is fundamental for constructing 1,5-dicarbonyl compounds and other complex acyclic systems.
-
This compound: This reagent can also serve as a Michael donor. However, the reaction is often slower and may require stronger reaction conditions (e.g., a stronger base) due to the combination of reduced acidity and increased steric bulk of the nucleophile. The choice of Michael acceptor becomes more critical, with less hindered acceptors being favored.
Synthesis of Heterocycles
Ethyl cyanoacetate is a cornerstone in heterocyclic chemistry, participating in numerous named multicomponent reactions.
-
Ethyl Cyanoacetate:
-
Guareschi-Thorpe Pyridine Synthesis: This reaction condenses two equivalents of a cyanoacetic ester with a ketone, or one equivalent each of ethyl cyanoacetate and a β-dicarbonyl compound with ammonia, to form highly substituted 2-hydroxypyridines (pyridones).[14]
-
Hantzsch Pyridine Synthesis: While the classic Hantzsch synthesis uses a β-ketoester, variations employ ethyl cyanoacetate to produce cyanodihydropyridines, which are precursors to important calcium channel blockers and other pharmaceuticals.[15][16][17]
-
Gewald Aminothiophene Synthesis: This powerful one-pot reaction combines an aldehyde or ketone, ethyl cyanoacetate, and elemental sulfur with a base to form polysubstituted 2-aminothiophenes, a privileged scaffold in medicinal chemistry.[8]
-
Other Systems: It is a key starting material for synthesizing purines (like caffeine), pyrimidines (like the antibacterial drug Trimethoprim), and pyrroles (like the anti-epileptic Ethosuximide).[1][6]
-
-
This compound: Its application in these specific named reactions is not common due to the steric and electronic factors already discussed. Instead, it serves as a more specialized synthon. For example, it can be used to synthesize molecules where an α-aryl-β-amino acid core is desired, after manipulation of the nitrile and ester groups. Its primary role is in the targeted synthesis of compounds that require the specific phenylpropanoate skeleton.[2]
Caption: Guareschi-Thorpe synthesis of pyridines.
Experimental Protocol: A Representative Knoevenagel Condensation
To illustrate the practical application of ethyl cyanoacetate, the following is a representative protocol for its condensation with benzaldehyde. This self-validating procedure highlights the straightforward nature of reactions involving this reagent.
Synthesis of Ethyl (2E)-2-cyano-3-phenyl-2-propenoate [18]
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (or provision for a molecular sieve), combine benzaldehyde (1 eq.), ethyl cyanoacetate (1.1 eq.), and a suitable solvent such as dry benzene or toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (e.g., 0.1 eq.), and a catalytic amount of an acid co-catalyst like acetic acid (e.g., 0.1 eq.).[18]
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue heating until no more water is formed (typically 4-16 hours).[18]
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The resulting product, ethyl (2E)-2-cyano-3-phenyl-2-propenoate, can be further purified by recrystallization or column chromatography to yield the final product, often as colorless crystals.
Conclusion: Strategic Selection for Synthetic Success
The comparison between Ethyl Cyanoacetate and this compound is a clear illustration of how subtle structural modifications lead to vastly different synthetic capabilities.
-
Ethyl Cyanoacetate is the undisputed workhorse. Its high reactivity, low steric profile, and ability to participate in a wide range of classical condensation, addition, and multicomponent reactions make it an indispensable and cost-effective starting material for constructing a diverse library of acyclic and heterocyclic compounds.[1][19][20] It is the reagent of choice when a reactive C2 synthon is needed for broad synthetic exploration.
-
This compound is a specialized and strategic building block. Its reactivity is attenuated by the α-phenyl group, limiting its participation in reactions like the Knoevenagel condensation but making it a precise tool for introducing a phenyl-substituted propanoate moiety.[2] Its value lies not in its versatility but in its ability to efficiently construct specific, often complex, target molecules where this particular structural feature is essential for biological activity or material properties.
For the drug development professional and the research scientist, the choice is clear and dictated by the synthetic target. For building foundational molecular diversity and accessing a wide range of heterocyclic scaffolds, Ethyl Cyanoacetate remains the superior choice. For targeted syntheses requiring the specific incorporation of an α-phenyl-α-cyano ester fragment, this compound provides a direct and powerful route.
References
-
Wikipedia. Ethyl cyanoacetate. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Lee, J. C., & Choi, Y. (1996). Microwave Enhanced Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes. Synthetic Communications, 27(4), 575-579. [Link]
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Padmavathi, V., et al. (2005). Michael addition of active methylene compounds to α,β–unsaturated sulfones. Indian Journal of Chemistry, 44B, 2569-2574. [Link]
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Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846-24853. [Link]
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Chem-Impex. This compound. [Link]
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Li, D., et al. (2014). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 4(65), 34431-34435. [Link]
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Palanimuthu, A., Chen, C., & Lee, G. H. (2020). Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. RSC Advances, 10(23), 13615-13624. [Link]
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Wang, C., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chemical Society of Pakistan, 34(5), 1253-1257. [Link]
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Asfandyar, M. (2022). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]
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Exactitude Consultancy. (2024). Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth. [Link]
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Ataman Kimya. ECYA (ETHYL CYANO ACETATE). [Link]
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Palanimuthu, A., Chen, C., & Lee, G. H. (2020). Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. RSC Advances, 10(23), 13615-13624. [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846-24853. [Link]
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Riva, R., et al. (2011). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 7, 1351–1359. [Link]
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A Researcher's Guide to Assessing the Purity of Synthesized Ethyl 3-cyano-2-phenylpropanoate
In the realms of pharmaceutical and agrochemical research, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reliable and reproducible outcomes. Ethyl 3-cyano-2-phenylpropanoate, a versatile building block in the synthesis of biologically active molecules, is no exception.[1] Its unique structure, featuring both a cyano and a phenyl group, is instrumental in enhancing the therapeutic efficacy of target compounds.[1] This guide provides an in-depth comparison of analytical techniques for assessing the purity of this crucial ester, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Purity in Synthesis
A Comparative Overview of Analytical Methodologies
The choice of analytical technique is dictated by the specific information required. While some methods provide a broad overview of purity, others offer granular detail about the nature and quantity of impurities. This guide will focus on four cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy.[2][3]
| Analytical Technique | Principle | Strengths | Limitations | Ideal Application |
| ¹H and ¹³C NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[3] | - Provides unambiguous structural confirmation. - Quantitative NMR (qNMR) can determine absolute purity.[4][5] - Detects a wide range of impurities. | - Lower sensitivity compared to chromatographic methods. - Overlapping signals can complicate analysis.[6] | - Primary structural elucidation. - Quantification of major components and impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[2][7] | - High sensitivity and resolution for separating complex mixtures. - Widely applicable to a broad range of compounds. - Established methods for cyano-containing compounds.[8][9][10] | - Requires a suitable chromophore for UV detection. - Does not provide structural information on its own. | - Routine purity checks. - Quantification of known impurities. - Monitoring reaction progress. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase followed by detection and identification by mass spectrometry.[2][3] | - Excellent for volatile impurities. - Provides molecular weight and fragmentation patterns for identification.[3] - High sensitivity. | - Not suitable for non-volatile or thermally labile compounds. - Derivatization may be required for some analytes.[11][12] | - Analysis of residual solvents and volatile byproducts. - Identification of unknown volatile impurities. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about the functional groups present.[3] | - Rapid and non-destructive. - Excellent for identifying key functional groups (e.g., C≡N, C=O).[13][14][15] | - Primarily qualitative. - Less sensitive to minor impurities. - Provides limited structural information. | - Quick verification of the presence of key functional groups. - Monitoring the appearance or disappearance of functional groups during a reaction. |
In-Depth Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard
NMR spectroscopy stands as a paramount technique for the unambiguous identification and purity assessment of organic compounds.[3] For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of an internal standard with a known concentration, such as dimethyl sulfoxide or 1,4-dioxane, is crucial for quantitative analysis (qNMR).[16]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion. Key parameters to optimize include the relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.
-
Data Analysis:
-
Chemical Shifts: Protons adjacent to the ester group are expected to appear in the range of 3.7-4.1 ppm, while those near the carbonyl group are shifted to 2.0-2.2 ppm.[17] Protons on the phenyl ring will typically resonate between 7.0 and 7.5 ppm. Protons alpha to the nitrile group often appear around 2.0-3.0 ppm.[13]
-
Integration: The relative integration of the signals should correspond to the number of protons in each environment. Discrepancies can indicate the presence of impurities.
-
Purity Calculation (qNMR): The purity of the analyte can be calculated by comparing the integral of a characteristic analyte signal to the integral of the known internal standard.[5][16]
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: The carbonyl carbon of the ester will appear around 170-185 ppm, and the nitrile carbon will be in the characteristic range of 110-125 ppm.[13][15] The presence of unexpected signals suggests impurities.
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A Senior Application Scientist's Guide to the Quantitative Analysis of Ethyl 3-cyano-2-phenylpropanoate
For researchers, scientists, and drug development professionals, the accurate quantification of key chemical entities is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products and intermediates. Ethyl 3-cyano-2-phenylpropanoate, a versatile building block in organic synthesis, is no exception. This guide provides an in-depth comparison of the primary analytical methodologies for its quantification, grounded in scientific principles and practical, field-proven insights. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed protocols and comparative data to inform your selection of the most appropriate technique for your specific application.
The Critical Role of a Self-Validating Analytical System
In the realm of pharmaceutical analysis, a method is not merely a set of instructions; it is a self-validating system designed to provide unequivocal evidence of its own reliability. This is achieved through rigorous validation, including forced degradation studies, to ensure the method is "stability-indicating." A stability-indicating method is one that can accurately measure the analyte of interest without interference from its degradation products, process impurities, or other matrix components[1][2][3][4][5]. This ensures that the measured concentration truly reflects the amount of intact this compound, a cornerstone of trustworthy analytical data.
Comparative Overview of Analytical Techniques
The choice of an analytical method for this compound hinges on several factors, including the nature of the sample, the expected impurities, and the required level of precision and accuracy. The following table summarizes the typical performance characteristics of the most common techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of atomic nuclei. |
| Primary Use | Broad applicability for a wide range of organic molecules, ideal for purity and stability testing. | Analysis of volatile and thermally stable compounds, excellent for residual solvent and volatile impurity analysis. | Absolute and relative quantification, structural elucidation. |
| Strengths | Versatile, high precision and accuracy, well-established for pharmaceutical analysis. | High resolution for volatile impurities, robust and reliable. | Primary ratio method, non-destructive, does not require a specific reference standard of the analyte. |
| Limitations | Requires the analyte to have a UV chromophore for UV detection, consumes solvents. | Requires the analyte to be volatile and thermally stable. | Lower sensitivity compared to chromatographic methods, higher initial instrument cost. |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL | Dependent on the number of scans and magnetic field strength. |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL | Dependent on the number of scans and magnetic field strength. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of modern analytical chemistry, offering a robust and versatile platform for the separation and quantification of a vast array of compounds. For this compound, a reversed-phase HPLC method with UV detection is the most common and effective approach.
The Causality Behind Experimental Choices in HPLC
The development of a successful HPLC method is a systematic process. The choice of a C18 or C8 column is based on the non-polar nature of this compound, which will be well-retained by the hydrophobic stationary phase. The mobile phase, typically a mixture of acetonitrile and water, is selected to provide optimal separation from potential impurities. The addition of a small amount of acid, such as formic or phosphoric acid, helps to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups. UV detection is suitable due to the presence of the phenyl group, which acts as a chromophore.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol outlines a general-purpose, stability-indicating reversed-phase HPLC method suitable for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 40% B
-
18.1-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Forced Degradation Studies: To ensure the method is stability-indicating, subject the sample solution to stress conditions such as acid (0.1 M HCl at 60 °C for 2 hours), base (0.1 M NaOH at 60 °C for 2 hours), oxidation (3% H₂O₂ at room temperature for 24 hours), and heat (105 °C for 24 hours)[5]. Analyze the stressed samples to confirm that the degradation products are well-separated from the parent peak.
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography (GC): A Powerful Tool for Volatile Analytes
Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds.[6] this compound, with its moderate volatility, is well-suited for GC analysis, particularly when coupled with a Flame Ionization Detector (FID) for robust quantification.
The Rationale Behind GC Experimental Parameters
The choice of a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5), is based on the principle of "like dissolves like," ensuring good interaction and separation of the analyte. A temperature gradient program is employed to ensure that both more volatile impurities and the less volatile analyte are eluted with good peak shape in a reasonable time. The injector and detector temperatures are set high enough to ensure rapid vaporization of the sample and prevent condensation.
Experimental Protocol: GC-FID Method
This protocol provides a general framework for the quantitative analysis of this compound by GC-FID.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min)
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as ethyl acetate. This yields a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Prepare the sample in the same manner as the standard solution to a final concentration of approximately 1 mg/mL.
Caption: General workflow for the quantitative analysis of this compound by GC-FID.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.
The Principle of qNMR
The fundamental principle of qNMR is that the area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific, well-resolved signal of the analyte to the integral of a signal from a known amount of an internal standard, the concentration of the analyte can be accurately determined.
Experimental Protocol: ¹H-qNMR Method
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d₆).
-
Internal Standard: A certified internal standard with a simple proton spectrum and at least one signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Sample Preparation and Data Processing:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Apply phase and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
Caption: Logical relationship of parameters for purity calculation by qNMR.
Conclusion
The selection of the most suitable analytical method for quantifying this compound is a critical decision that should be based on a thorough evaluation of the specific analytical requirements. HPLC-UV stands out as a versatile and robust method for routine quality control and stability studies. GC-FID offers a reliable alternative, particularly for assessing volatile impurities. qNMR provides an absolute quantification method that is invaluable for the certification of reference materials and for obtaining highly accurate results without the need for an analyte-specific standard. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the integrity of their analytical data.
References
-
Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. [Link]
-
Waters Corporation. Stability-Indicating HPLC Method Development. [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). Stability Indicating HPLC Method Development –A Review. [Link]
-
Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]
-
SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link]
Sources
comparing the efficacy of different catalysts for Ethyl 3-cyano-2-phenylpropanoate reactions
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective construction of chiral molecules is paramount. Ethyl 3-cyano-2-phenylpropanoate, a valuable building block, presents a compelling case study in multi-step synthesis where catalyst choice dictates yield, purity, and stereochemical outcome. This guide provides an in-depth comparison of catalytic systems for the two primary stages of its synthesis: the Knoevenagel condensation to form the unsaturated precursor, and the subsequent asymmetric conjugate reduction to yield the final saturated product.
The Synthetic Pathway: A Two-Act Play
The most common and versatile route to this compound is not a single transformation but a sequence of two distinct, catalyst-dependent reactions.
-
Act I: Knoevenagel Condensation. This reaction forges the initial carbon-carbon bond, reacting benzaldehyde with ethyl cyanoacetate to produce Ethyl (E)-2-cyano-3-phenylpropenoate. The primary challenge here is efficiency: driving the reaction to completion quickly and with high yield.
-
Act II: Conjugate Reduction. The α,β-unsaturated product from Act I is then reduced to the desired saturated propanoate. This step is the crucible of stereoselectivity. For pharmaceutical applications, achieving high enantiomeric excess (e.e.) is critical, making the choice of a chiral catalytic system the most important variable.
This guide will dissect each "Act," comparing the catalysts that drive the action and providing the data and protocols necessary to make informed experimental choices.
Part 1: The Knoevenagel Condensation Stage
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (ethyl cyanoacetate) to a carbonyl group (benzaldehyde), followed by dehydration. The reaction is almost universally base-catalyzed, with the catalyst's role being the deprotonation of the ethyl cyanoacetate to form a reactive enolate.
Mechanism: The Role of the Base Catalyst
The catalyst initiates the reaction by abstracting a proton from the α-carbon of ethyl cyanoacetate, creating a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent protonation and elimination of a water molecule yield the final C=C double bond.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Comparative Efficacy of Knoevenagel Catalysts
The choice of catalyst significantly impacts reaction time, yield, and conditions. Below is a comparison of several documented systems for the reaction between benzaldehyde and ethyl cyanoacetate.
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages/Disadvantages |
| None | Dichloromethane (MDC) | Reflux | 12 h | 5% | Inefficient; demonstrates the necessity of a catalyst.[1] |
| Piperidine | MDC | RT | 8 h | 72% | Classic, inexpensive base catalyst; moderate reaction time.[1] |
| Triethylamine | MDC | RT | 12 h | 60% | Common organic base; less effective than piperidine.[1] |
| DIPEAc | MDC | RT | 2 h | 92% | High yield and short reaction time; easy work-up.[1] |
| DBU/H₂O | Water | RT | 15 min | 95% | Excellent yield in green solvent; fast; catalyst is recyclable.[2] |
| Triphenylphosphine | None (Solvent-free) | 80°C | 1.5 h | 92% | Mild, solvent-free conditions; high conversion.[3] |
| Cu-Mg-Al LDH | Ethanol | 80°C | 5 h | 95% | Heterogeneous catalyst, easy to remove and recycle.[4][5] |
Expertise & Experience: While traditional bases like piperidine are effective, modern organocatalysts like DIPEAc (diisopropylethylammonium acetate) and DBU (diazabicyclo[5.4.0]undec-7-ene) offer significant advantages in terms of reaction speed and yield under mild, room-temperature conditions.[1][2] For processes prioritizing green chemistry and catalyst reuse, heterogeneous systems like Cu-Mg-Al layered double hydroxides (LDH) or the DBU/water system are superior choices.[2][4][5] The use of solvent-free conditions with triphenylphosphine is also an attractive, environmentally conscious option.[3]
Detailed Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation
This protocol is a robust, standard procedure for synthesizing the unsaturated intermediate.[6][7]
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol or Isopropanol
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of benzaldehyde and ethyl cyanoacetate.
-
Initiation: Add a catalytic amount of piperidine (a few drops is typically sufficient) to the mixture while stirring. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mixture may solidify as the product precipitates.
-
Isolation: After the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture in an ice bath to maximize crystallization.
-
Purification: Isolate the solid product by filtration. Wash the crystals with cold ethanol or isopropanol to remove unreacted starting materials and the catalyst.
-
Drying: Dry the purified Ethyl (E)-2-cyano-3-phenylpropenoate product under vacuum. The product is typically of high purity without the need for column chromatography.
Caption: Mechanism of CPA-catalyzed asymmetric transfer hydrogenation.
Comparative Efficacy of Asymmetric Reduction Catalysts
The combination of a Hantzsch ester with a chiral organocatalyst is highly effective for the conjugate reduction of various α,β-unsaturated systems. The data below is representative of catalyst performance for these transformations, which is directly applicable to the reduction of Ethyl 2-cyano-3-phenylpropenoate.
| Catalyst System | Hydride Source | Substrate Class | Yield (%) | e.e. (%) | Key Features |
| MacMillan Imidazolidinone | Hantzsch Ester | α,β-Unsaturated Aldehydes | 80-99 | 90-97 | Iminium ion activation; excellent for aldehydes. [8][9] |
| Jacobsen-type Thiourea | Hantzsch Ester | β,β-Disubstituted Nitroolefins | 91-99 | 90-98 | H-bonding activation; highly effective for nitroolefins. [10] |
| Chiral Phosphoric Acid (TRIP) | Hantzsch Ester | α,β-Unsaturated Ketones | 95-99 | 85-98 | Brønsted acid catalysis; broad substrate scope. [10] |
| Chiral Phosphoric Acid | Hantzsch Ester | β-Nitroacrylates | 81-96 | 90-97 | Key step for synthesis of optically active β²-amino acids. [10] |
Expertise & Experience: For the reduction of Ethyl 2-cyano-3-phenylpropenoate, a system employing a chiral phosphoric acid (CPA) or a thiourea catalyst with a Hantzsch ester is the most logical choice. [10][11]These catalysts activate substrates via hydrogen bonding to the electron-withdrawing groups (cyano and ester), analogous to their activation of nitroolefins and ketones. [10][12]MacMillan's imidazolidinone catalysts, while highly effective, are tailored for aldehydes via iminium ion formation and would not be the primary choice for this substrate. [8]The selection of a specific CPA or thiourea catalyst allows for fine-tuning of the chiral environment to maximize enantioselectivity.
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol describes a general procedure for the organocatalytic asymmetric reduction of an α,β-unsaturated cyanoester.
Materials:
-
Ethyl (E)-2-cyano-3-phenylpropenoate (1.0 eq)
-
Hantzsch Ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, 1.2 eq)
-
Chiral Phosphoric Acid (CPA) or Thiourea Catalyst (e.g., TRIP, 1-10 mol%)
-
Anhydrous, non-polar solvent (e.g., Toluene, Dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add the chiral organocatalyst (e.g., CPA, 0.05 eq).
-
Addition of Reagents: Add the Ethyl (E)-2-cyano-3-phenylpropenoate (1.0 eq) and the Hantzsch ester (1.2 eq).
-
Solvent Addition: Add anhydrous solvent via syringe and stir the mixture at the specified temperature (often room temperature).
-
Reaction Monitoring: The reaction is monitored by TLC for the consumption of the starting material or by chiral HPLC to track the formation and enantiomeric excess of the product.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to separate the product from the catalyst and the oxidized Hantzsch ester byproduct.
-
Analysis: Determine the enantiomeric excess (e.e.) of the purified this compound using chiral HPLC or SFC.
Sources
- 1. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 2. asianpubs.org [asianpubs.org]
- 3. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]
A Senior Application Scientist's Guide to the Mechanistic Pathways of Ethyl 3-cyano-2-phenylpropanoate and its Precursors
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic; it is the bedrock of innovation. The ability to manipulate and predict the outcomes of chemical transformations is paramount in the synthesis of novel molecular entities. This guide provides an in-depth comparative analysis of the key mechanistic pathways involving Ethyl 3-cyano-2-phenylpropanoate and its immediate precursor, Ethyl 2-cyano-3-phenylpropenoate. We will dissect the underlying principles of these reactions, present comparative experimental data, and provide detailed protocols to empower you in your synthetic endeavors.
Introduction: A Tale of Two Cyanoesters
This compound and its unsaturated counterpart, Ethyl 2-cyano-3-phenylpropenoate, are versatile C3 synthons in organic synthesis. Their strategic importance lies in the electrophilic and nucleophilic nature of their respective structures, which allows for a diverse array of chemical transformations. The unsaturated ester is a potent Michael acceptor, primed for conjugate addition, while the saturated ester possesses an acidic α-hydrogen, rendering it a precursor to a powerful nucleophile. This guide will explore these dichotomous reactivities, providing a comprehensive mechanistic overview.
Part 1: Synthesis of the Electrophilic Precursor: The Knoevenagel Condensation
The journey into the chemistry of this compound begins with the synthesis of its unsaturated precursor, Ethyl 2-cyano-3-phenylpropenoate. The most common and efficient method for this transformation is the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate.[1] This reaction is a cornerstone of carbon-carbon bond formation, proceeding through a base-catalyzed mechanism.
Mechanistic Rationale
The Knoevenagel condensation is initiated by the deprotonation of the active methylene group of ethyl cyanoacetate by a base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product. The choice of catalyst is critical and directly impacts reaction efficiency and yield.
Caption: Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate.
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalyst is a key consideration in optimizing the Knoevenagel condensation. Below is a comparative table of various catalysts, highlighting their performance under different reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine/Acetic Acid | Benzene | Reflux | 16 h | ~90 | |
| 1,2,3-trimethylimidazolium dimethyl phosphate (Ionic Liquid) | Neat | 80 | 15-20 min | 75-78 | |
| Cu-Mg-Al Layered Double Hydroxide | Ethanol | 80 | - | 95 | |
| nano-ZnO | Aqueous Ethanol | Reflux | - | Excellent | |
| Triphenylphosphine | Solvent-free | - | - | Excellent |
Note: The specific reaction times and yields can vary depending on the exact stoichiometry and experimental setup.
Experimental Protocol: Knoevenagel Condensation using Piperidine and Acetic Acid
This protocol provides a classic and reliable method for the synthesis of Ethyl 2-cyano-3-phenylpropenoate.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Piperidine
-
Glacial acetic acid
-
Benzene (or a suitable alternative solvent like toluene)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Molecular sieves (optional, for water removal)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using benzene/toluene), add benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and the solvent.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) and glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.
-
Continue refluxing until the reaction is complete (typically monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Part 2: The Electrophilic Reactivity of Ethyl 2-cyano-3-phenylpropenoate: The Michael Addition
The presence of two electron-withdrawing groups (cyano and ester) renders the β-carbon of Ethyl 2-cyano-3-phenylpropenoate highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles. This reaction, known as the Michael addition, is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[2]
Mechanistic Principles of Michael Addition
The Michael addition is initiated by the attack of a nucleophile (the Michael donor) on the β-carbon of the α,β-unsaturated compound (the Michael acceptor).[2] This addition results in the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. The reaction is typically catalyzed by a base, which can either generate the nucleophile (e.g., deprotonation of a malonate) or activate the Michael acceptor.
Caption: General mechanism of the Michael addition reaction.
A Comparative Look at Nucleophiles in Michael Addition
The versatility of the Michael addition lies in the wide variety of nucleophiles that can be employed. The choice of nucleophile dictates the structure of the final product and can influence the reaction conditions required.
| Nucleophile Type | Example | Product Type | Typical Conditions |
| Carbon Nucleophiles | Malonates, β-ketoesters, organocuprates | 1,5-dicarbonyl compounds, functionalized alkanes | Base-catalyzed (e.g., NaOEt in EtOH) |
| Nitrogen Nucleophiles | Amines, hydrazines | β-amino esters, pyrazolidines | Often proceeds without a catalyst or with mild acid/base catalysis |
| Sulfur Nucleophiles | Thiols | β-thioethers | Base-catalyzed (e.g., Et3N) or nucleophilic catalysis |
| Oxygen Nucleophiles | Alkoxides, water | β-alkoxy esters, β-hydroxy esters | Base or acid-catalyzed |
Experimental Protocol: Michael Addition of Diethyl Malonate
This protocol details the addition of a classic carbon nucleophile to Ethyl 2-cyano-3-phenylpropenoate.
Materials:
-
Ethyl 2-cyano-3-phenylpropenoate
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Aqueous ammonium chloride solution
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.0-1.2 eq) dropwise at room temperature.
-
After stirring for a short period, add a solution of Ethyl 2-cyano-3-phenylpropenoate (1.0 eq) in anhydrous ethanol.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench by pouring it into a cold aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Part 3: The Nucleophilic Character of this compound
Once the double bond is saturated via Michael addition or reduction, the reactivity of the molecule shifts to the α-carbon. The hydrogen atom at this position is acidic due to the presence of the adjacent electron-withdrawing cyano and ester groups. This acidity allows for the formation of an enolate, which is a potent carbon nucleophile.
Generation and Reactivity of the Enolate
The enolate of this compound can be generated by treatment with a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA). This enolate can then participate in a variety of reactions, most notably alkylation.
Caption: Alkylation of this compound via its enolate.
Experimental Protocol: α-Alkylation of this compound
This protocol describes a general procedure for the alkylation of the α-carbon.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully remove the hexanes via cannula.
-
Add anhydrous THF or DMF to the flask and cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete enolate formation (cessation of hydrogen gas evolution).
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Part 4: Downstream Transformations: Hydrolysis and Decarboxylation
A common and synthetically useful transformation of the products derived from the Michael addition and subsequent alkylation is the hydrolysis of the ester and nitrile functionalities, followed by decarboxylation. This sequence provides access to a variety of substituted carboxylic acids and ketones.
Mechanistic Pathway of Hydrolysis and Decarboxylation
The hydrolysis of both the ester and the nitrile can be achieved under acidic or basic conditions. Under acidic conditions, the ester is hydrolyzed to a carboxylic acid, and the nitrile is hydrolyzed to a carboxylic acid via an amide intermediate. Under basic conditions, saponification of the ester yields a carboxylate salt, and the nitrile is hydrolyzed to a carboxylate salt. Subsequent acidification and heating of the resulting β-dicarboxylic acid or β-keto acid leads to decarboxylation through a cyclic transition state to yield the final product.[3] The Krapcho decarboxylation offers a milder, non-hydrolytic alternative for the removal of the ester group in the presence of a salt like LiCl in a polar aprotic solvent.
Caption: General pathway for hydrolysis and decarboxylation.
Experimental Protocol: Hydrolysis and Decarboxylation
This protocol outlines a general procedure for the complete conversion of the cyanoester to a carboxylic acid.
Materials:
-
This compound derivative
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine the this compound derivative with an excess of concentrated acid (e.g., a 1:1 mixture of concentrated HCl and water).
-
Heat the mixture to reflux and maintain the temperature until the reaction is complete (this can take several hours and should be monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Extract the product into diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting carboxylic acid can be purified by recrystallization or column chromatography.
Conclusion
The chemistry of this compound and its unsaturated precursor is a rich and multifaceted field, offering a plethora of opportunities for the construction of complex molecular architectures. By understanding the fundamental mechanistic principles of the Knoevenagel condensation, Michael addition, α-alkylation, and subsequent hydrolysis and decarboxylation, researchers can strategically design and execute synthetic routes to a wide range of valuable compounds. This guide has provided a comparative framework for these key reactions, supported by experimental data and detailed protocols, to serve as a valuable resource for the scientific community.
References
-
PrepChem. (n.d.). Synthesis of 2-cyano-3-phenylpropenoic acid ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) as a function of time in 1,2,3-trimethylimidazolium dimethyl phosphate (3b) medium without any extra catalyst. Retrieved from [Link]
-
Wikipedia. (2023). Krapcho decarboxylation. Retrieved from [Link]
-
ResearchGate. (n.d.). A highly efficient and recyclable Cu-Mg-Al layered double hydroxide catalyst for the Knoevenagel condensation reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]
-
ChemRxiv. (2022). Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
Sources
A Comparative Guide to Stereoselectivity in Reactions of Ethyl 3-Cyano-2-Phenylpropanoate: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Ethyl 3-cyano-2-phenylpropanoate and its derivatives are versatile scaffolds in the synthesis of a variety of biologically active molecules, including precursors to GABA analogues like Pregabalin.[1][2] The stereochemical configuration of these molecules profoundly influences their pharmacological profiles. This guide provides an in-depth technical comparison of various catalytic strategies to achieve stereoselectivity in key reactions of this compound, offering insights into the causality behind experimental choices and providing a framework for rational catalyst selection.
The Criticality of Stereocontrol at the α-Carbon
The α-carbon of this compound is a prochiral center, and its functionalization through reactions such as alkylation, Michael addition, and reduction presents a significant stereochemical challenge. The generation of a new stereocenter at this position necessitates the use of chiral catalysts or auxiliaries to guide the reaction towards the desired diastereomer and/or enantiomer. This guide will explore and compare the performance of organocatalysis, biocatalysis, chiral auxiliaries, and phase-transfer catalysis in achieving this control.
Diastereoselective Alkylation: A Comparative Analysis
The introduction of an alkyl group at the α-position of this compound is a fundamental transformation. Achieving high diastereoselectivity is paramount, and several powerful strategies have been developed.
Chiral Auxiliaries: The Evans Oxazolidinones
The use of chiral auxiliaries, such as the Evans oxazolidinones, is a robust and well-established method for achieving high levels of diastereoselectivity in alkylation reactions.[3][4][5] The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of the alkylation, and is subsequently cleaved to yield the desired product in high enantiomeric purity.
Mechanism of Action: The chiral auxiliary creates a sterically hindered environment, forcing the alkylating agent to approach from the less hindered face of the enolate. The formation of a rigid, chelated (Z)-enolate is crucial for high stereoselectivity.[4]
Workflow for Diastereoselective Alkylation using an Evans Auxiliary:
Caption: Workflow for Evans Auxiliary-Directed Alkylation.
| Substrate (Analogue) | Alkylating Agent | Diastereomeric Ratio (d.r.) | Reference |
| N-propionyl oxazolidinone | Allyl iodide | 98:2 | [4] |
| N-propionyl oxazolidinone | Benzyl bromide | >99:1 | [5] |
Experimental Protocol: Diastereoselective Alkylation of this compound via an Evans Auxiliary (Adapted Protocol)
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., THF), add n-butyllithium at -78 °C. After stirring for 30 minutes, add a solution of this compound. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous ammonium chloride and extract the product. Purify by column chromatography.
-
Alkylation: Dissolve the resulting N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) and stir for 30 minutes to form the enolate. Add the desired alkyl halide and continue stirring at -78 °C for several hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by column chromatography to separate the diastereomers.
-
Auxiliary Cleavage: Dissolve the major diastereomer in a mixture of THF and water. Add lithium hydroxide and hydrogen peroxide and stir at 0 °C. Monitor the reaction by TLC until the starting material is consumed. Quench with sodium sulfite solution and extract the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.
Chiral Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) offers a milder and often more scalable alternative to the use of stoichiometric chiral auxiliaries. Chiral quaternary ammonium salts derived from cinchona alkaloids are commonly employed to control the stereochemistry of alkylation reactions.[6][7][8]
Mechanism of Action: The chiral phase-transfer catalyst forms a chiral ion pair with the enolate of the substrate in the organic phase. This chiral ion pair then reacts with the alkylating agent, with the stereochemical outcome dictated by the steric and electronic properties of the catalyst.
Performance Comparison: While specific data for this compound is scarce, the alkylation of related glycine Schiff bases demonstrates the potential of this approach.
| Substrate (Analogue) | Alkylating Agent | Catalyst | ee (%) | Reference |
| Glycine Schiff base | Benzyl bromide | Cinchona alkaloid-derived | 99.7 | [6] |
| Glycine Schiff base | Bromoethyne | Cinchona alkaloid-derived | 87 | [6] |
Stereoselective Michael Addition to Nitroalkenes
The conjugate addition of the enolate of this compound to nitroalkenes is a powerful method for the synthesis of highly functionalized molecules containing vicinal stereocenters. Organocatalysis has emerged as a particularly effective strategy for this transformation.[9][10][11]
Organocatalysis: Bifunctional Catalysts
Bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds bearing a basic moiety (e.g., a tertiary amine), can simultaneously activate both the nucleophile and the electrophile.
Mechanism of Action: The basic site of the catalyst deprotonates the α-carbon of the cyanoester to form an enolate, while the hydrogen-bonding donor (thiourea or squaramide) activates the nitroalkene, lowering its LUMO and directing the nucleophilic attack.
Catalytic Cycle for Organocatalyzed Michael Addition:
Caption: Organocatalytic Cycle for Michael Addition.
Performance Comparison: The asymmetric Michael addition of α-aryl cyclopentanones to nitroolefins provides a relevant benchmark for the expected performance with this compound.
| Nucleophile (Analogue) | Electrophile | Catalyst | d.r. | ee (%) | Reference |
| α-Aryl cyclopentanone | β-Nitrostyrene | Cinchona-derived thiourea | >20:1 | 99 |
Experimental Protocol: Organocatalytic Michael Addition of this compound to a Nitroalkene (Adapted Protocol)
-
To a solution of this compound and the nitroalkene in an appropriate solvent (e.g., toluene or dichloromethane) at room temperature, add the bifunctional organocatalyst (e.g., 5-10 mol%).
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Enantioselective Reduction: A Biocatalytic Approach
The reduction of a prochiral ketone or the kinetic resolution of a racemic alcohol are common strategies for accessing chiral alcohols. Biocatalysis, utilizing enzymes such as ketoreductases and lipases, offers a highly selective and environmentally benign approach.[12][13][14][15][16][17]
Biocatalytic Kinetic Resolution
In a kinetic resolution, one enantiomer of a racemic mixture is selectively transformed by an enzyme, allowing for the separation of the unreacted enantiomer and the product. Lipases are frequently used for the resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis.
Performance Comparison: The enzymatic resolution of a close analogue, ethyl 3-hydroxy-3-phenylpropanoate, demonstrates the high enantioselectivity achievable with this method.
| Substrate (Analogue) | Enzyme | Conversion (%) | ee (%) of recovered ester | ee (%) of product | Reference |
| rac-Ethyl 3-hydroxy-3-phenylpropanoate | PCL | 50 | 98 (R) | 93 (S) | [16] |
Experimental Protocol: Biocatalytic Kinetic Resolution of racemic Ethyl 3-hydroxy-3-phenylpropanoate (Adapted Protocol)
-
Prepare a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Add the racemic ethyl 3-hydroxy-3-phenylpropanoate to the buffer.
-
Add the lipase (e.g., Pseudomonas cepacia lipase, PCL) and an acyl donor (e.g., vinyl acetate for transesterification).
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by GC or HPLC.
-
When the desired conversion (ideally 50%) is reached, stop the reaction by filtering off the enzyme.
-
Extract the mixture with an organic solvent.
-
Separate the unreacted ester and the acylated product by column chromatography.
-
Determine the enantiomeric excess of both fractions by chiral HPLC analysis.
Conclusion and Future Outlook
The stereoselective functionalization of this compound is a critical step in the synthesis of valuable chiral building blocks. This guide has compared several key strategies, including the use of chiral auxiliaries, phase-transfer catalysis, organocatalysis, and biocatalysis.
-
Chiral auxiliaries , such as Evans oxazolidinones, offer a highly reliable and predictable method for achieving excellent diastereoselectivity in alkylation reactions, albeit at the cost of additional synthetic steps for attachment and removal.
-
Chiral phase-transfer catalysis presents a more atom-economical approach for alkylations, with the potential for high enantioselectivity, particularly with optimized cinchona alkaloid-derived catalysts.
-
Organocatalysis , especially with bifunctional catalysts, is a powerful tool for stereoselective Michael additions, offering mild reaction conditions and high stereocontrol.
-
Biocatalysis provides an environmentally friendly and highly selective method for resolutions and reductions, with enzymes like lipases and ketoreductases demonstrating excellent enantioselectivity.
While direct experimental data for this compound is limited in the current literature, the principles and data from analogous systems provide a strong foundation for designing and optimizing stereoselective transformations of this important substrate. Future research should focus on the direct application of these modern catalytic methods to this compound to fully elucidate its reactivity and unlock its potential in asymmetric synthesis.
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- Martinez, C. A., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. ScienceOpen.
- Dai, Z. (2016). Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(1), 1060.
- Rapp, F., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology, 21(1), 66.
- Rapp, F., et al. (2021). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. Research Square.
- Halpern, M. (n.d.).
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- Various Authors. (2015). Process for the preparation of pregabalin.
- Li, H., et al. (2006). Enantioselective organocatalytic Michael addition reactions between N-heterocycles and nitroolefins. PubMed.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar.
- Various Authors. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.
- Maruoka, K. (n.d.).
- Rapp, F., et al. (2021). Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol.
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- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
- Hashimoto, T., & Maruoka, K. (2007).
- Ribeiro, C. M. R., et al. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Sci-Hub.
- Dong, X.-Q., et al. (2010). Organocatalytic asymmetric Michael addition of α-aryl cyclopentanones to nitroolefins for construction of adjacent quaternary and tertiary stereocenters. Sci-Hub.
- National Center for Biotechnology Information. (n.d.).
- Various Authors. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.
- Zdarta, J., et al. (2023). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with i. Semantic Scholar.
- Chiarini, M., et al. (n.d.).
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- BLDpharm. (n.d.). 1808168-70-8|Ethyl 3-cyano-2-(4-nitrophenyl)
- Chemdiv. (n.d.). Compound ethyl 2-cyano-3-(5-phenylfuran-2-yl)
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The Ascendant Trajectory of Pyridine Derivatives in Anticancer Research: A Technical Guide
A Comparative Analysis of Novel Pyridine Derivatives in Anticancer Research
In the landscape of modern medicinal chemistry, the pyridine scaffold has solidified its position as a cornerstone for the development of novel anticancer therapeutics. Its inherent chemical versatility and capacity to engage with a diverse array of biological targets have fueled the creation of numerous pyridine-based compounds demonstrating potent and selective anticancer activities. This guide delves into the synthesis, biological evaluation, and mechanistic understanding of a promising class of pyridine derivatives synthesized from ethyl 3-cyano-2-phenylpropanoate and its chemical cousins, offering a comparative analysis against established anticancer agents.
The Versatile Precursor: this compound
This compound and its simpler analog, ethyl cyanoacetate, are highly valued starting materials in organic synthesis, particularly for the construction of a variety of heterocyclic compounds.[1][2] Their utility stems from the presence of multiple reactive sites, including an active methylene group, a nitrile, and an ester functionality, which can be strategically manipulated to build complex molecular architectures. The cyano and phenyl groups, in particular, are known to enhance the biological activity of the resulting molecules.[2]
A Promising Class of Anticancer Agents: Pyridine and Pyridone Derivatives
Recent research has highlighted the significant anticancer potential of 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2(1H)-thione derivatives synthesized from cyano-containing precursors.[3][4] These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines, often surpassing the efficacy of standard chemotherapeutic drugs like doxorubicin.[5][6]
Comparative Anticancer Activity
A comparative analysis of novel 3-cyanopyridine derivatives reveals their potent and, in some cases, superior anticancer activity when benchmarked against doxorubicin, a widely used chemotherapy drug. The table below summarizes the in vitro growth inhibitory activity (IC50 values) of a selection of newly synthesized pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| 7h | MCF-7 (Breast) | 1.89 | >10 | [4] |
| 8f | MCF-7 (Breast) | 1.69 | >10 | [4] |
| 5c | HepG2 (Liver) | 1.46 | Not Reported | [7] |
| 5d | HepG2 (Liver) | 7.08 | Not Reported | [7] |
| 7e | HeLa (Cervical) | Not specified, but potent | Comparable to Doxorubicin | [8] |
| 7g | DU-145 (Prostate) | Not specified, but potent | Comparable to Doxorubicin | [8] |
Key Insights from the Data:
-
Compounds 7h and 8f exhibit remarkable potency against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range, significantly outperforming doxorubicin in this specific assay.[4]
-
The pyridine derivative 5c shows strong activity against the HepG2 liver cancer cell line.[7]
-
The potent activity of compounds 7e and 7g against cervical and prostate cancer cell lines underscores the broad-spectrum potential of this chemical class.[8]
Structure-Activity Relationship (SAR) Insights
The biological activity of these pyridine derivatives is intricately linked to their molecular structure. Key SAR observations include:
-
Influence of Substituents: The presence and position of specific functional groups, such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups, have been shown to enhance the antiproliferative activity of pyridine derivatives.[8][9] Conversely, the introduction of halogen atoms or other bulky groups can sometimes diminish activity.[8][9]
-
Role of the Cyano Group: The cyano (C≡N) group is a critical pharmacophore in many of these active compounds, contributing to their biological efficacy.[3][4]
-
Impact of Fused Rings: The fusion of other heterocyclic rings, such as thiazole, to the pyridine core can lead to compounds with potent and broad-spectrum anticancer activity.
Unraveling the Mechanism of Action: Induction of Apoptosis via p53 and JNK Pathways
The anticancer effects of these novel pyridine derivatives are often mediated through the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[5] Two key signaling pathways, the p53 and JNK pathways, have been identified as central to the apoptotic response triggered by these compounds.
The p53 "Guardian of the Genome" Pathway
The p53 tumor suppressor protein plays a pivotal role in maintaining genomic integrity and preventing tumor formation.[10] In response to cellular stress, such as that induced by anticancer drugs, p53 is activated and can trigger cell cycle arrest to allow for DNA repair, or, if the damage is too severe, initiate apoptosis.[10] Several of the active pyridine derivatives have been shown to upregulate p53, leading to the transcription of pro-apoptotic genes like Bax and PUMA.[5]
Caption: Simplified p53 signaling pathway activated by anticancer pyridine derivatives.
The JNK Stress-Activated Pathway
The c-Jun N-terminal kinase (JNK) pathway is another critical stress-activated signaling cascade that plays a complex role in cell fate decisions.[11] In the context of cancer therapy, sustained activation of the JNK pathway is often associated with the induction of apoptosis.[5][11] The novel pyridine compounds have been observed to activate JNK, which can then phosphorylate and activate a variety of downstream targets, including transcription factors like c-Jun and members of the Bcl-2 family of proteins, ultimately tipping the cellular balance towards apoptosis.[5]
Caption: Overview of the JNK signaling pathway leading to apoptosis.
Experimental Methodologies: A Guide for Researchers
The evaluation of the biological activity of these novel compounds relies on a suite of well-established experimental protocols. The following sections provide detailed, step-by-step methodologies for two of the most critical assays in this field.
Experimental Workflow for Anticancer Drug Screening
Caption: A typical experimental workflow for evaluating the anticancer activity of novel compounds.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyridine derivatives and a vehicle control. Include a positive control (e.g., doxorubicin) for comparison. Incubate for 24-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Rationale for Cell Line Selection: The choice of cancer cell lines for screening is critical and should be based on the specific research question. For broad-spectrum activity screening, a panel of cell lines from different tissue origins is often used. For mechanism-of-action studies, cell lines with known genetic backgrounds (e.g., wild-type vs. mutant p53) are selected to probe the involvement of specific pathways.
Conclusion and Future Directions
The derivatives of this compound and related cyano-precursors represent a highly promising class of anticancer agents. Their straightforward synthesis, potent in vitro activity against a range of cancer cell lines, and well-defined mechanisms of action make them attractive candidates for further preclinical and clinical development. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and in vivo efficacy, as well as exploring their potential in combination therapies with existing anticancer drugs. The continued exploration of the rich chemical space accessible from these versatile starting materials is poised to yield the next generation of targeted cancer therapeutics.
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The JNK, ERK and p53 pathways play distinct roles in apoptosis mediated by the antitumor agents vinblastine, doxorubicin, and etoposide. PubMed. Available at: [Link].
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Available at: [Link].
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link].
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Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link].
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-cyano-2-phenylpropanoate
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemicals from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-cyano-2-phenylpropanoate, grounding every recommendation in established safety principles and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment.
Foundational Principle: Hazard-Based Assessment
The core directive is absolute: prevent the generation of hydrogen cyanide gas. This principle informs every subsequent step of the disposal process.
Regulatory Framework: Compliance with EPA and OSHA
The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Concurrently, the Occupational Safety and Health Administration (OSHA) sets exposure limits to protect workers.[2][6]
Key regulatory points include:
-
Waste Identification : Laboratories must identify and classify all hazardous waste they generate.[4] Due to its cyano group, this compound is classified as hazardous.
-
Generator Status : Your facility's total monthly hazardous waste volume determines your status as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG), which dictates storage time limits and reporting requirements.[7]
-
Satellite Accumulation Areas (SAA) : Waste can be temporarily stored in an SAA, which is the laboratory area where it is generated. This area must be under the direct control of lab personnel.[7]
-
Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the specific hazards.[7][8]
| Regulatory Data & Exposure Limits | Limit | Agency/Regulation | Significance |
| Cyanide (as CN), except HCN | 5 mg/m³ (PEL, 8-hour TWA) | OSHA | Enforceable limit for airborne exposure over a workday.[6] |
| Hydrogen Cyanide (HCN) | 4.7 ppm (Ceiling Limit) | ACGIH / NIOSH | Absolute concentration that should not be exceeded at any time.[3][9] |
| Immediately Dangerous to Life or Health (IDLH) | 25 mg/m³ (as CN) | NIOSH | Exposure is likely to cause death or immediate/delayed adverse health effects.[6] |
| Small Quantity Generator (SQG) Storage Limit | Up to 180 days | EPA (RCRA) | Maximum time hazardous waste can be stored on-site in a Central Accumulation Area.[7] |
| Large Quantity Generator (LQG) Storage Limit | Up to 90 days | EPA (RCRA) | Maximum time hazardous waste can be stored on-site in a Central Accumulation Area.[7] |
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures safety and compliance from the point of generation to final pickup.
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE.
-
Gloves : Nitrile gloves are required. All gloves used for handling the compound or its waste must be disposed of as hazardous waste.[10]
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat : A standard lab coat should be worn.
-
Ventilation : All handling of this compound waste, including containerizing and labeling, must be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors.[8]
Step 2: Waste Segregation (The Critical Step) This is the most crucial part of the process to prevent accidental HCN generation.
-
Dedicated Cyanide Waste : Establish separate, dedicated waste streams for cyanide-containing materials.[8]
-
NO ACIDS : Never mix this compound waste with acidic waste. The primary hazard is the liberation of deadly HCN gas upon contact with acid.[10]
-
Separate Liquids and Solids : Collect liquid waste (e.g., unused solutions) separately from solid waste (e.g., contaminated gloves, paper towels, pipette tips).[8]
Step 3: Container Selection and Labeling
-
Container Type : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. For liquids, high-density polyethylene (HDPE) is a suitable choice. Do not use metal containers for any cyanide-related waste.[5]
-
Labeling : The container must be labeled immediately upon the first addition of waste. The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Location : Store the labeled waste container in the laboratory, at or near the point of generation, and within the line of sight of laboratory personnel.[7]
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[5]
-
Storage Conditions : Keep the container in a cool, dry, well-ventilated area away from heat, direct sunlight, and incompatible materials, especially acids.[10]
Step 5: Final Disposal
-
Professional Disposal : All cyanide-containing hazardous waste must be disposed of through your institution’s Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[4][11] Never attempt to dispose of this chemical down the drain or in the regular trash.[1]
-
Request Pickup : When the container is nearly full (no more than 90% capacity) or ready for removal, follow your institution's procedures to request a waste pickup.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
Caption: Decision tree for compliant waste handling.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital.
-
Small Spill (Contained in a Fume Hood) :
-
Alert personnel in the immediate area.
-
If the spill involves less than 1 gram of material, absorb it with an inert material like sand or vermiculite.[10]
-
Carefully scoop the absorbent material into your designated solid cyanide hazardous waste container.
-
Decontaminate the area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[8] All cleaning materials must be disposed of as hazardous waste.[8]
-
-
Large Spill (or any spill outside a fume hood) :
-
EVACUATE the laboratory immediately.[10]
-
Alert others and prevent entry. Post a "Do Not Enter" sign on the door.[10]
-
Contact your institution's emergency number or EHS office immediately. Provide details on the chemical spilled and the location.[10]
-
Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.
-
Advanced Considerations: On-Site Neutralization (Expert Use Only)
Some literature describes methods for the chemical neutralization of cyanide waste, such as treatment with ferrous sulfate or sodium hypochlorite.[1][12] However, these procedures can be dangerous if performed incorrectly, potentially generating toxic byproducts or exothermic reactions.
This guide strongly advises against on-site neutralization unless:
-
It is explicitly permitted by your institution and local regulators.
-
You have a validated, written procedure.
-
The personnel performing the procedure have received specific, documented training and are working under expert supervision.
For the vast majority of laboratory settings, disposal via a licensed professional service is the safest and most compliant option.
References
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- Regulations for Hazardous Waste Generated at Academic Labor
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
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- Regulation of Labor
- SOP for the safe use of cyanide compounds. University of California, Santa Cruz.
- Cyanides and nitriles, use and disposal. University of Bristol Safety Services.
- Cyanide Hazard Summary. New Jersey Department of Health.
- Safety Data Sheet: Ethyl 3-Phenylpropion
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Cyanides Storage, Handling and General Use Inform
- Hydrogen cyanide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Disposal Restrictions for Cyanide Waste. University of Illinois Division of Research Safety.
- CYANIDES (as CN).
- HYDROGEN CYANIDE.
- Safety Data Sheet: Ethyl 2-cyano-2-phenylacet
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-cyano-2-phenylpropanoate
As laboratory professionals, our most fundamental responsibility is to cultivate a culture of safety, which begins with a comprehensive understanding of the materials we handle. Ethyl 3-cyano-2-phenylpropanoate, a versatile reagent in organic synthesis, demands our full respect and attention to detail. This guide moves beyond a simple checklist to provide a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring that every operational step is underpinned by a robust safety rationale.
Foundational Risk Assessment: Understanding the Hazard
Effective PPE strategy is not about a one-size-fits-all solution; it is the direct result of a thorough risk assessment. The intrinsic hazards of this compound, as identified by the Globally Harmonized System (GHS), form the basis of our safety protocols.
According to GHS classifications, this compound presents multiple hazards:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[1]
-
Irritation: It is known to cause serious skin and eye irritation.[1]
-
Respiratory Hazard: It may cause respiratory irritation.[1]
These classifications are our primary directive. They signal that the principal routes of exposure—dermal, ocular, and inhalation—must be rigorously controlled. The causality is clear: because the compound is a known irritant and exhibits acute toxicity, our primary goal is to establish impermeable barriers for all potential contact points.
| Hazard Classification | Exposure Route | Consequence | Required PPE Barrier |
| Acute Toxicity (Oral, Dermal, Inhalation) | Ingestion, Skin Contact, Breathing Vapors | Harmful if absorbed | Chemical-resistant gloves, Lab coat, Respiratory Protection |
| Serious Eye Irritation | Eyes | Direct contact can cause serious damage | Chemical splash goggles / Face shield |
| Skin Irritation | Skin | Direct contact causes irritation | Chemical-resistant gloves, Lab coat |
| Respiratory Irritation | Inhalation | Vapors or aerosols can irritate the respiratory tract | Local exhaust ventilation (Fume Hood), Respirator if needed |
Core PPE Requirements: Your Non-Negotiable Barriers
Based on the risk assessment, the following PPE is mandatory for any procedure involving this compound.
Eye and Face Protection
Direct ocular exposure is a primary risk. Standard safety glasses are insufficient.
-
Mandatory: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2]
-
Rationale: Goggles provide a 360-degree seal around the eyes, protecting against splashes, mists, and vapors which safety glasses do not.
-
Best Practice: When handling larger quantities (>50 mL) or if there is a significant splash risk, supplement goggles with a full-face shield.[3] A face shield protects the entire face from splashes and should always be worn in conjunction with goggles.
Skin and Body Protection
Given the dual threat of skin irritation and dermal toxicity, skin protection must be comprehensive.
-
Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult a glove manufacturer's compatibility chart to select a material with a high breakthrough time for nitriles. Always inspect gloves for tears or pinholes before use.
-
Lab Coat: A standard cotton lab coat is not sufficient. Wear a flame-resistant lab coat or a chemical-resistant apron over your lab coat.[2] The key is to prevent any skin contact. Ensure the coat is fully buttoned and the sleeves cover the wrists.
-
Clothing and Footwear: Always wear long pants and closed-toe shoes. This is a baseline laboratory requirement that provides an additional layer of protection against spills.
Respiratory Protection
The risk of respiratory irritation necessitates stringent control of airborne vapors.
-
Primary Engineering Control: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent the release of vapors into the laboratory environment.[2][3]
-
When Respirators are Required: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required. A full-face respirator with appropriate cartridges for organic vapors should be used.[2] All respirator use must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA 1910.134.
Operational Plan: A Step-by-Step Safety Workflow
Proper PPE is only effective when used within a structured workflow. The following protocol minimizes the risk of exposure and contamination at every stage of handling.
Pre-Operational Protocol
-
Verify Fume Hood Function: Check the fume hood certification sticker and ensure the airflow monitor indicates it is functioning correctly.
-
Inspect PPE: Carefully inspect all PPE for damage. Check gloves for holes, goggles for cracks, and lab coats for contamination. Discard and replace any compromised items.
-
Prepare a Clean Workspace: Ensure the fume hood sash is at the appropriate working height. Have all necessary equipment and reagents inside the hood to minimize reaching in and out.
-
Don PPE: Put on your PPE in the correct order: lab coat, then goggles/face shield, and finally, gloves. Pull the gloves over the cuffs of your lab coat sleeves to create a seal.
Safe Handling & Post-Operational Protocol
-
Execution: Perform all manipulations of the chemical well within the fume hood (at least 6 inches from the sash).
-
Immediate Cleanup: Clean any minor drips or spills within the hood immediately using a suitable absorbent material.
-
Doffing PPE (Decontamination): This sequence is critical to prevent contaminating yourself.
-
Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.
-
Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove your goggles or face shield last.
-
-
Hygiene: Wash your hands and face thoroughly with soap and water after completing the work and removing all PPE.[3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
